molecular formula C9H11NO2 B1595505 Isopropyl nicotinate CAS No. 553-60-6

Isopropyl nicotinate

Cat. No.: B1595505
CAS No.: 553-60-6
M. Wt: 165.19 g/mol
InChI Key: VSRSQDMWBSKNSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl nicotinate is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6860. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

propan-2-yl pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(2)12-9(11)8-4-3-5-10-6-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRSQDMWBSKNSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060285
Record name 3-Pyridinecarboxylic acid, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

553-60-6
Record name Isopropyl nicotinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=553-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl nicotinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropyl nicotinate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6860
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Pyridinecarboxylic acid, 1-methylethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Pyridinecarboxylic acid, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl nicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.222
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPROPYL NICOTINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/900M2HXF1R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Isopropyl Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isopropyl nicotinate is a topical vasodilator primarily utilized for its ability to induce localized cutaneous erythema and increase microcirculation. Its mechanism of action is centered on the activation of the G protein-coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor HCAR2. Upon topical application, this compound penetrates the epidermis and is hydrolyzed to its active form, nicotinic acid. Activation of GPR109A on epidermal cells, particularly keratinocytes and Langerhans cells, initiates the arachidonic acid cascade. This signaling pathway leads to the synthesis and release of various prostaglandins, most notably Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2), through the action of cyclooxygenase (COX) enzymes. These prostaglandins then act on vascular smooth muscle to cause vasodilation, resulting in increased blood flow and the characteristic reddening of the skin. This response is significantly attenuated by COX inhibitors, confirming the central role of prostaglandin biosynthesis in its mechanism.

Core Mechanism of Action: From Receptor to Physiological Response

The vasodilatory effect of topically applied this compound is a well-defined process involving specific cellular receptors and enzymatic pathways. The primary molecular targets are nicotinic acid receptors and the subsequent inflammatory and vasodilatory pathways they trigger.[1]

GPR109A Receptor Activation

The principal target for this compound (following its hydrolysis to nicotinic acid) is the G protein-coupled receptor 109A (GPR109A) .[2][3][4][5] This receptor is a member of the Gi family of G-protein-coupled receptors.[6][7] In the skin, GPR109A is expressed on both keratinocytes and immune-related Langerhans cells.[5] The binding of nicotinic acid to GPR109A initiates a conformational change in the receptor, leading to the activation of downstream signaling cascades.

The Arachidonic Acid Cascade and Prostaglandin Synthesis

Activation of GPR109A is directly linked to the arachidonic acid cascade , a critical pathway for the generation of inflammatory and vasoactive lipid mediators.[8][9][10]

  • Phospholipase A2 Activation: The activated G-protein complex stimulates phospholipase A2 (PLA2).

  • Arachidonic Acid Release: PLA2 cleaves membrane phospholipids, releasing arachidonic acid into the cytoplasm.[8][10]

  • Cyclooxygenase (COX) Pathway: Arachidonic acid serves as a substrate for cyclooxygenase enzymes (both COX-1 and COX-2).[11][12] COX enzymes convert arachidonic acid into the unstable endoperoxide intermediate, Prostaglandin H2 (PGH2).[8][9]

  • Prostaglandin Formation: PGH2 is then rapidly converted by specific terminal synthases into various biologically active prostaglandins, primarily Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2).[5][6][13]

Studies have shown that the early phase of the flushing reaction is dependent on COX-1 (likely from Langerhans cells), while the later, more sustained phase is mediated by COX-2 (from keratinocytes).[5]

Vasodilation and Cutaneous Erythema

The synthesized prostaglandins are released from the epidermal cells and act as paracrine signaling molecules. They bind to prostanoid receptors on the smooth muscle cells of dermal blood vessels. This binding event triggers smooth muscle relaxation, leading to vasodilation.[1][13] The resulting increase in local cutaneous blood flow manifests as erythema (redness and warming of the skin).[14] This entire process is independent of the nitric oxide (NO) pathway.[1][15]

Visualization of the Core Signaling Pathway

The following diagram illustrates the sequence of molecular events from the application of this compound to the final physiological response of vasodilation.

This compound MOA Mechanism of Action of this compound cluster_vessel Dermal Blood Vessel IPN This compound NA Nicotinic Acid IPN->NA Hydrolysis GPR109A GPR109A Receptor NA->GPR109A Binds & Activates PLA2 Phospholipase A2 GPR109A->PLA2 Activates AA Arachidonic Acid PLA2->AA Releases from Membrane Lipids COX COX-1 / COX-2 AA->COX Substrate PGH2 Prostaglandin H2 COX->PGH2 Converts to PGs Prostaglandins (PGD2, PGE2) PGH2->PGs Converts to Vaso Vasodilation PGs->Vaso Acts on Smooth Muscle Erythema Increased Blood Flow (Erythema) Vaso->Erythema Leads to G A Subject Enrollment & Baseline Assessment B Group Allocation (Placebo vs. Inhibitor) A->B C Pretreatment (e.g., Oral Aspirin) B->C D Topical Application of This compound C->D E Measure Cutaneous Blood Flow (Laser Doppler Velocimetry) D->E F Data Acquisition & Analysis (Compare Response Curves) E->F G A Culture Human Epidermal Keratinocytes B Stimulate Cells with This compound A->B C Collect Culture Supernatant at Timed Intervals B->C D Quantify Prostaglandins (LC-MS/MS or ELISA) C->D E Normalize Data to Total Cell Protein D->E F Determine Dose-Response & Time-Course E->F

References

synthesis of Isopropyl nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Isopropyl Nicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a compound of interest in pharmaceutical and other industrial applications. The primary focus is on the widely utilized Fischer-Speier esterification method, detailing the reaction mechanism, experimental protocols, and purification techniques. Alternative synthetic approaches, including enzymatic methods, are also discussed. This document presents quantitative data in structured tables for comparative analysis and includes detailed experimental procedures. Visual diagrams generated using Graphviz are provided to illustrate the core reaction pathway and a typical experimental workflow, adhering to specified formatting guidelines for clarity and accessibility to a scientific audience.

Introduction

This compound (CAS 553-60-6), the isopropyl ester of nicotinic acid (Vitamin B3), is a significant compound due to its vasodilatory properties, making it a valuable active ingredient in topical pharmaceutical formulations for improving microcirculation.[1] Its synthesis is a key process for ensuring high purity and yield for these applications. The most prevalent and economically viable method for its preparation is the Fischer-Speier esterification of nicotinic acid with isopropanol.[1] This guide delves into the technical details of this and other synthetic routes.

Synthetic Methodologies

Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and robust method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.[2] In the case of this compound, nicotinic acid is reacted with isopropanol.

Reaction Scheme:

The reaction is an equilibrium process. To drive the equilibrium towards the product (this compound), an excess of one of the reactants, typically the less expensive and more easily removable isopropanol, is used.[2] The removal of water as it is formed, for instance, by azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus, can also effectively shift the equilibrium to the right.[3]

Catalysts:

Commonly used catalysts for this reaction are strong Brønsted acids such as:

  • Sulfuric acid (H₂SO₄)[2][4]

  • p-Toluenesulfonic acid (p-TsOH)[3]

Lewis acids like boron trifluoride (BF₃) can also be employed.[3]

Enzymatic Esterification

An alternative, "greener" approach involves the use of lipases as biocatalysts. This method offers milder reaction conditions and can lead to high product yields. For instance, Novozym® 435, a lipase from Candida antarctica, has been successfully used for the synthesis of nicotinamide derivatives, a related class of compounds.[5] This enzymatic approach avoids the use of strong acids and high temperatures.

Quantitative Data

The following table summarizes key quantitative data for this compound and its synthesis.

ParameterValueReference
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
CAS Number 553-60-6[1]
Boiling Point 131 °C @ 27 Torr[1]
Density 1.066 g/mL at 25 °C[6]
Reported Yield (Fischer Esterification) Up to 99%[7]

Experimental Protocols

Fischer Esterification of Nicotinic Acid with Isopropanol

This protocol is a representative procedure for the synthesis of this compound via Fischer esterification.

Materials:

  • Nicotinic acid

  • Isopropanol (anhydrous)

  • Concentrated sulfuric acid

  • Diethyl ether

  • 5% aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add nicotinic acid (1.0 equivalent) and an excess of isopropanol (e.g., 5-10 equivalents). The isopropanol often serves as both reactant and solvent.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) to the stirred mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for a specified period, typically 1-10 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).[2]

  • Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. A significant portion of the excess isopropanol can be removed using a rotary evaporator.

  • Work-up:

    • Transfer the cooled reaction mixture to a separatory funnel.

    • Add diethyl ether to dissolve the ester.

    • Carefully wash the organic layer with a 5% aqueous sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted nicotinic acid.[4] Be cautious as CO₂ evolution may cause pressure buildup.

    • Wash the organic layer sequentially with water and then with brine.[4]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent (diethyl ether) by rotary evaporation.[4]

  • Purification: The crude this compound can be purified by vacuum distillation to obtain the final product.[7]

Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Spectroscopic Data
¹H NMR (CDCl₃) Characteristic peaks for the isopropyl group (a septet and a doublet) and the pyridine ring protons.
¹³C NMR (CDCl₃) Signals corresponding to the carbonyl carbon, the carbons of the pyridine ring, and the carbons of the isopropyl group.
IR (Neat) A strong absorption band for the C=O stretch of the ester group (around 1720-1740 cm⁻¹), and bands characteristic of the aromatic pyridine ring.
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z = 165, and characteristic fragmentation patterns.

Visual Diagrams

Fischer Esterification Mechanism

Fischer_Esterification cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_elimination Proton Transfer & Elimination cluster_final Deprotonation NA Nicotinic Acid H_plus H+ NA->H_plus + PNA Protonated Nicotinic Acid H_plus->PNA Protonation TI Tetrahedral Intermediate PNA->TI + Isopropanol IPA Isopropanol PTI Protonated Tetrahedral Intermediate TI->PTI Proton Transfer PE Protonated Ester PTI->PE - H₂O Water H₂O IPN Isopropyl Nicotinate PE->IPN - H+ H_plus_out H+ Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Mix Nicotinic Acid, Isopropanol, and H₂SO₄ reflux Heat to Reflux (1-10 hours) start->reflux cool Cool to Room Temperature reflux->cool extract Extract with Ether and wash with NaHCO₃ cool->extract dry Dry with Na₂SO₄ and filter extract->dry evaporate Evaporate Solvent (Rotary Evaporator) dry->evaporate distill Vacuum Distillation evaporate->distill analyze Characterize Product (NMR, IR, MS) distill->analyze end Pure Isopropyl Nicotinate analyze->end

References

Isopropyl Nicotinate: A Comprehensive Physicochemical and Mechanistic Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physicochemical properties of isopropyl nicotinate, alongside a detailed exploration of its synthesis and the signaling pathways implicated in its vasodilatory effects. The information is curated to support research and development activities, with a focus on data clarity and methodological detail.

Physicochemical Properties of this compound

This compound, the isopropyl ester of nicotinic acid, is a compound of interest for its vasodilatory properties, making it a valuable agent in topical formulations designed to enhance local blood flow. A thorough understanding of its physicochemical characteristics is paramount for formulation development, stability testing, and predicting its biological activity.

The key physicochemical properties of this compound are summarized in the table below, providing a consolidated view of data from various sources.

PropertyValue
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
CAS Number 553-60-6
Appearance Liquid
Boiling Point 131 °C at 27 Torr[1], 224-227.1 °C at 760 mmHg[2][3]
Density 1.061-1.073 g/cm³ at 25 °C[2][3]
Solubility Soluble in ethanol and ether.[4]
pKa (Predicted) 3.38 ± 0.10
logP (Octanol-Water) 1.6

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The synthesis of this compound is typically achieved through the Fischer esterification of nicotinic acid with isopropanol, catalyzed by a strong acid.

Materials:

  • Nicotinic acid

  • Isopropanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, dissolve nicotinic acid in an excess of isopropanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for several hours to drive the reaction to completion.

  • After cooling to room temperature, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the this compound into an organic solvent such as diethyl ether.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

A schematic representation of the synthesis workflow is provided below.

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product reactant1 Nicotinic Acid reflux Reflux reactant1->reflux reactant2 Isopropanol reactant2->reflux catalyst H₂SO₄ (catalyst) catalyst->reflux neutralization Neutralization (NaHCO₃) reflux->neutralization extraction Extraction neutralization->extraction washing Washing extraction->washing drying Drying (MgSO₄) washing->drying distillation Vacuum Distillation drying->distillation product This compound distillation->product

Synthesis of this compound
Determination of Physicochemical Properties

The following are generalized protocols for the experimental determination of the key physicochemical properties of a liquid compound like this compound.

Boiling Point Determination (Micro-method):

  • A small amount of the liquid is placed in a capillary tube, which is then attached to a thermometer.

  • The setup is heated in a Thiele tube or a similar apparatus containing a high-boiling point liquid (e.g., mineral oil).

  • The temperature at which a continuous stream of bubbles emerges from the capillary tube and the liquid level inside the capillary is the same as the outside is recorded as the boiling point.

Density Determination:

  • A pycnometer (a small glass flask of known volume) is weighed empty.

  • It is then filled with the liquid, and any excess is removed.

  • The filled pycnometer is weighed again.

  • The density is calculated by dividing the mass of the liquid (filled weight minus empty weight) by the known volume of the pycnometer.

Solubility Determination:

  • A known volume of a solvent (e.g., water, ethanol) is placed in a vial at a constant temperature.

  • Small, known amounts of this compound are incrementally added and stirred until no more solute dissolves, and a saturated solution is formed.

  • The total amount of dissolved solute is used to calculate the solubility, typically expressed in g/100 mL or mol/L.

pKa Determination (Potentiometric Titration):

  • A solution of this compound in a suitable solvent (often a water-alcohol mixture) is prepared.

  • A standardized solution of a strong base (e.g., NaOH) is added incrementally using a burette.

  • The pH of the solution is monitored using a pH meter after each addition.

  • A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point corresponds to the pKa of the compound.

LogP (Octanol-Water Partition Coefficient) Determination (Shake-Flask Method):

  • A solution of this compound is prepared in a mixture of n-octanol and water.

  • The mixture is shaken vigorously to allow for the partitioning of the solute between the two phases and then allowed to separate.

  • The concentration of this compound in both the n-octanol and water layers is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Signaling Pathways

The primary pharmacological effect of topical this compound is vasodilation, which is mediated by specific signaling pathways within the skin.

Vasodilatory Mechanism

Upon topical application, this compound penetrates the stratum corneum and is hydrolyzed to nicotinic acid. Nicotinic acid then activates nicotinic acid receptors (GPR109A) on Langerhans cells and keratinocytes. This activation stimulates the synthesis and release of prostaglandins, particularly prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2). These prostaglandins act on receptors on the vascular smooth muscle cells of dermal blood vessels, leading to their relaxation and subsequent vasodilation. This increased blood flow manifests as localized erythema. While the prostaglandin pathway is the dominant mechanism, local sensory nerves may also contribute to the overall vasodilatory response. The involvement of the nitric oxide (NO) pathway appears to be minimal in nicotinate-induced vasodilation.[4][5]

The signaling cascade is illustrated in the diagram below.

G Vasodilatory Signaling Pathway of this compound cluster_skin Skin Layers cluster_cells Cellular Response cluster_vessels Vascular Effects This compound (Topical) This compound (Topical) Hydrolysis to Nicotinic Acid Hydrolysis to Nicotinic Acid This compound (Topical)->Hydrolysis to Nicotinic Acid Nicotinic Acid Nicotinic Acid Activate Nicotinic Acid Receptors (GPR109A) Activate Nicotinic Acid Receptors (GPR109A) Nicotinic Acid->Activate Nicotinic Acid Receptors (GPR109A) Langerhans Cells & Keratinocytes Langerhans Cells & Keratinocytes Activate Nicotinic Acid Receptors (GPR109A)->Langerhans Cells & Keratinocytes Prostaglandin Synthesis (PGD₂, PGE₂) Prostaglandin Synthesis (PGD₂, PGE₂) Langerhans Cells & Keratinocytes->Prostaglandin Synthesis (PGD₂, PGE₂) Act on Prostaglandin Receptors Act on Prostaglandin Receptors Prostaglandin Synthesis (PGD₂, PGE₂)->Act on Prostaglandin Receptors Vascular Smooth Muscle Relaxation Vascular Smooth Muscle Relaxation Act on Prostaglandin Receptors->Vascular Smooth Muscle Relaxation Vasodilation & Increased Blood Flow Vasodilation & Increased Blood Flow Vascular Smooth Muscle Relaxation->Vasodilation & Increased Blood Flow G Nicotinic Acid Receptor (GPR109A) Signaling Nicotinic Acid Nicotinic Acid GPR109A GPR109A Nicotinic Acid->GPR109A Binds to Gi-protein Gi-protein GPR109A->Gi-protein Activates Adenylyl Cyclase Adenylyl Cyclase Gi-protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl Cyclase Cellular Response Cellular Response cAMP->Cellular Response Leads to

References

Isopropyl Nicotinate: A Technical Review of its Properties, Synthesis, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl nicotinate, the isopropyl ester of nicotinic acid, is a compound with significant vasodilatory properties that has garnered interest in pharmaceutical and cosmetic formulations. This technical guide provides a comprehensive review of the current literature on this compound, covering its chemical and physical properties, synthesis, and biological activities. Detailed experimental protocols for its synthesis and key biological assays are presented. Furthermore, this document illustrates the primary signaling pathway and synthetic workflow using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Chemical and Physical Properties

This compound (CAS 553-60-6) is a derivative of nicotinic acid (vitamin B3).[1] It is also known by synonyms such as nicotinic acid isopropyl ester and 3-pyridinecarboxylic acid 1-methylethyl ester.[1][2] Its core chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂[1][3][4]
Molecular Weight 165.19 g/mol [1][3][4]
Boiling Point 224-226 °C at 760 mmHg[5]
131 °C at 27 Torr[1]
Specific Gravity 1.061 - 1.067 @ 25.00 °C[5]
Refractive Index 1.498 - 1.504 @ 20.00 °C[5]
Flash Point 101.11 °C (214.00 °F)[5]
logP (o/w) 1.653 (estimated)[5]
Water Solubility Slightly soluble (3084 mg/L @ 25 °C, est.)[5]
Solubility Soluble in alcohol.[5] Soluble in methanol (122.19 g/L), ethanol (79.94 g/L), and n-propanol (80.98 g/L) at 20°C.[4]
Appearance Light, colorless, oily liquid.[6]
Odor Profile Fruity, Floral, Herbal.[4]

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of nicotinic acid with isopropanol.[1] This reaction is typically catalyzed by a strong acid.

Experimental Protocol: Acid-Catalyzed Esterification

Materials:

  • Nicotinic Acid

  • Isopropanol (in excess)

  • Strong acid catalyst (e.g., Sulfuric acid or Hydrochloric acid)

  • Reflux apparatus

  • Distillation or crystallization equipment for purification

Procedure:

  • A mixture of nicotinic acid and an excess of isopropanol is prepared in a round-bottom flask.[1]

  • A catalytic amount of a strong acid, such as sulfuric acid, is carefully added to the mixture.[1]

  • The reaction mixture is heated under reflux to drive the esterification reaction towards completion.[1]

  • Upon completion of the reaction, the excess isopropanol is removed, typically by distillation.

  • The crude this compound is then purified. This can be achieved through distillation or crystallization to obtain the final product with high purity.[1]

G cluster_reactants Reactants cluster_process Process cluster_product Product Nicotinic Acid Nicotinic Acid Mixing Mixing Nicotinic Acid->Mixing Isopropanol Isopropanol Isopropanol->Mixing Acid Catalyst (H2SO4) Acid Catalyst (H2SO4) Acid Catalyst (H2SO4)->Mixing Reflux Reflux Mixing->Reflux Heat Purification (Distillation/Crystallization) Purification (Distillation/Crystallization) Reflux->Purification (Distillation/Crystallization) This compound This compound Purification (Distillation/Crystallization)->this compound

Synthesis workflow for this compound via esterification.

Biological Activity and Mechanism of Action

The primary biological effect of this compound is its vasodilatory action, which leads to a temporary increase in cutaneous blood flow.[1] This property makes it a compound of interest for applications aimed at improving microcirculation and for use as a skin conditioning agent.[1][7]

Mechanism of Vasodilation

When applied topically, this compound penetrates the skin and is believed to induce vasodilation primarily through the release of prostaglandins.[1] Prostaglandins are local signaling molecules that cause the relaxation of vascular smooth muscle, resulting in increased blood flow to the area of application.[1] This mechanism is similar to that of other nicotinic acid esters, such as methyl nicotinate, where the inhibition of prostaglandin synthesis has been shown to suppress the vasodilatory response.[8]

G cluster_application Initiation cluster_cellular Cellular Response cluster_physiological Physiological Effect Topical Application of this compound Topical Application of this compound Skin Penetration Skin Penetration Topical Application of this compound->Skin Penetration Stimulation of Skin Cells Stimulation of Skin Cells Skin Penetration->Stimulation of Skin Cells Release of Prostaglandins (e.g., PGD2) Release of Prostaglandins (e.g., PGD2) Stimulation of Skin Cells->Release of Prostaglandins (e.g., PGD2) Activation of Prostaglandin Receptors Activation of Prostaglandin Receptors Release of Prostaglandins (e.g., PGD2)->Activation of Prostaglandin Receptors Vascular Smooth Muscle Relaxation Vascular Smooth Muscle Relaxation Activation of Prostaglandin Receptors->Vascular Smooth Muscle Relaxation Vasodilation Vasodilation Vascular Smooth Muscle Relaxation->Vasodilation Increased Cutaneous Blood Flow Increased Cutaneous Blood Flow Vasodilation->Increased Cutaneous Blood Flow G cluster_setup Setup cluster_experiment Experiment cluster_analysis Data Analysis Excise Skin Sample Excise Skin Sample Mount on Franz Cell Mount on Franz Cell Excise Skin Sample->Mount on Franz Cell Add Receptor Fluid Add Receptor Fluid Mount on Franz Cell->Add Receptor Fluid Apply Formulation to Donor Apply Formulation to Donor Add Receptor Fluid->Apply Formulation to Donor Sample Receptor Fluid at Time Points Sample Receptor Fluid at Time Points Apply Formulation to Donor->Sample Receptor Fluid at Time Points Analyze Samples (HPLC) Analyze Samples (HPLC) Sample Receptor Fluid at Time Points->Analyze Samples (HPLC) Calculate Cumulative Permeation Calculate Cumulative Permeation Analyze Samples (HPLC)->Calculate Cumulative Permeation Determine Steady-State Flux (Jss) Determine Steady-State Flux (Jss) Calculate Cumulative Permeation->Determine Steady-State Flux (Jss) Calculate Enhancement Ratio Calculate Enhancement Ratio Determine Steady-State Flux (Jss)->Calculate Enhancement Ratio

References

Isopropyl nicotinate CAS 553-60-6 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Isopropyl Nicotinate (CAS 553-60-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS 553-60-6) is an ester of nicotinic acid (Vitamin B3) and isopropanol.[1] It is recognized for its vasodilatory properties and is utilized in various pharmaceutical and cosmetic formulations.[1][2] This document provides a comprehensive overview of its chemical and physical properties, synthesis, mechanism of action, and safety profile. Quantitative data are presented in tabular format, and key processes are visualized through diagrams to support research and development activities.

Chemical and Physical Properties

This compound is a liquid at room temperature, characterized by moderate lipophilicity.[1][3][4] Its properties make it a suitable candidate for topical applications, where it can penetrate the skin to exert its effects.[1]

Table 1: Physical and Chemical Properties of this compound

Property Value Source(s)
CAS Number 553-60-6 [5][6][7][8][9][10]
Molecular Formula C₉H₁₁NO₂ [1][4][9][11][12]
Molecular Weight 165.19 g/mol [1][4][5][11]
IUPAC Name propan-2-yl pyridine-3-carboxylate [4][11]
Synonyms Nicotinic acid isopropyl ester, Nipyl, 3-Pyridinecarboxylic acid 1-methylethyl ester [1][5][9][11]
Appearance Liquid [3][4]
Boiling Point 227.1°C at 760 mmHg131°C at 27 Torr125-127°C [1][3][4]
Density 1.073 g/cm³1.066 g/mL at 25°C [4][13][14]
Flash Point 91.1°C (196°F)101.1°C (214°F) [4][15]
Water Solubility log10WS: -2.43 (mol/L) (Calculated) [5]

| Octanol/Water Partition Coefficient (logP) | 1.647 (Calculated) |[5] |

Spectroscopic Data

Structural elucidation and purity assessment of this compound are typically performed using standard spectroscopic techniques. While specific spectral data are proprietary to various databases, the available types of spectra are summarized below.

Table 2: Summary of Available Spectroscopic Data

Technique Availability Source(s)
1H NMR Data available from commercial sources [11]
Infrared (IR) Spectrum Data available from NIST and other sources [9][11][12]
Mass Spectrometry (MS) Electron ionization (EI) mass spectra available [9][11][12]

| UV-Vis Spectra | Data available from commercial sources |[11] |

Synthesis and Experimental Protocols

The most common method for synthesizing this compound is the Fischer esterification of nicotinic acid with isopropanol.[1]

Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a general procedure for the synthesis of this compound.

  • Reactants:

    • Nicotinic Acid

    • Isopropanol (used in excess to drive the reaction equilibrium)[1]

  • Catalyst:

    • A strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1]

  • Procedure:

    • Combine nicotinic acid and an excess of isopropanol in a round-bottom flask.

    • Carefully add the acid catalyst to the mixture.

    • Equip the flask with a reflux condenser and heat the mixture to reflux.[1] The reaction is typically maintained at this temperature until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).

    • After cooling, neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

    • The product can be separated from the aqueous layer.

  • Purification:

    • The crude product is purified via distillation or crystallization to yield high-purity this compound.[1]

G cluster_workflow Synthesis Workflow for this compound Reactants Nicotinic Acid + Isopropanol (Excess) Catalyst Add Strong Acid Catalyst (e.g., H₂SO₄) Reactants->Catalyst Step 1 Reflux Heat Reaction Mixture to Reflux Catalyst->Reflux Step 2 Neutralize Cool and Neutralize with Base Reflux->Neutralize Step 3 Purify Purify by Distillation or Crystallization Neutralize->Purify Step 4 Product Pure Isopropyl Nicotinate Purify->Product Final Product

Caption: Fischer esterification workflow for this compound synthesis.

Hydrolysis

Understanding the hydrolysis of this compound is crucial for assessing its stability. The ester bond can be cleaved under both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: Refluxing with concentrated HCl (5–12 M) for 24–72 hours reverts the compound to nicotinic acid and isopropanol.[1]

  • Base-Catalyzed Hydrolysis: This reaction yields sodium nicotinate and isopropanol.[1]

Biological Activity and Mechanism of Action

This compound is primarily known for its vasodilatory effects when applied topically.[1] This action is key to its use in products aimed at increasing local blood flow.[1][16]

The primary mechanism involves the local release of prostaglandins, which act as signaling molecules that cause the relaxation of smooth muscle in blood vessel walls, leading to vasodilation.[1] This increased microcirculation can help in alleviating muscle and joint pain.[1] The compound's molecular targets include nicotinic acid receptors and other pathways involved in inflammation and vasodilation.[1]

G cluster_pathway Topical Mechanism of Action IPN This compound (Topical Application) Skin Skin Penetration IPN->Skin Receptors Activation of Nicotinic Acid Receptors Skin->Receptors PG Release of Prostaglandins (e.g., PGD₂, PGE₂) Receptors->PG Vasodilation Vasodilation (Relaxation of Vascular Smooth Muscle) PG->Vasodilation BloodFlow Increased Local Blood Flow Vasodilation->BloodFlow Effect Physiological Effect (e.g., Reduced Pain, Warming Sensation) BloodFlow->Effect

Caption: Signaling pathway for this compound-induced vasodilation.

Applications in Research and Drug Development

The properties of this compound make it a compound of interest in several areas:

  • Transdermal Drug Delivery: Its lipophilicity can enhance the skin permeability of other active pharmaceutical ingredients (APIs), making it a valuable component in topical and transdermal formulations.[1]

  • Vasodilatory Agent: It is studied for its ability to improve microcirculation and has been investigated in models for lowering blood pressure.[1]

  • Prodrug Strategy: this compound can be used as a prodrug to improve the cellular uptake of therapeutic agents.[1]

  • Cosmetics and Personal Care: It functions as a skin conditioning agent.[2]

  • Flavoring Agent: It is also used in the food industry as a flavoring agent.[1][15]

Safety and Toxicology

This compound is classified as an irritant.[7][10][11] Appropriate safety precautions should be taken during handling. It is not considered to be mutagenic, carcinogenic, or a reproductive toxicant.[1][7]

Table 3: Toxicological and Safety Profile

Hazard Type Classification & Statement Source(s)
GHS Classification Skin Irritation: Category 2 (H315: Causes skin irritation)Eye Irritation: Category 2 (H319: Causes serious eye irritation)Specific Target Organ Toxicity (Single Exposure): Category 3 (H335: May cause respiratory irritation) [7][10][11]
Precautionary Statements P261: Avoid breathing vapors/spray.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [7][10]
Carcinogenicity Not classified as a carcinogen by IARC or NTP. [10]
Storage Store in a well-ventilated place. Keep container tightly closed. [1][7]

| Incompatibilities | Strong oxidizing agents. |[1][10] |

References

Isopropyl Nicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of isopropyl nicotinate, an ester of nicotinic acid. It details the compound's physicochemical properties, synthesis, and applications, with a focus on its vasodilatory mechanism of action. This document includes a compilation of quantitative data, detailed experimental protocols, and visual representations of relevant biochemical pathways and experimental workflows to support researchers and professionals in drug development.

Introduction

This compound, also known as nicotinic acid isopropyl ester, is a compound with applications in pharmaceuticals, cosmetics, and as a flavoring agent.[1] Its notable biological activity stems from its vasodilatory properties, which lead to increased blood flow in topical applications.[1] This guide delves into the core technical aspects of this compound, providing essential data and methodologies for scientific research and development.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The key quantitative data is summarized in the tables below.

Table 1: Chemical Identification of this compound
IdentifierValue
IUPAC Name propan-2-yl pyridine-3-carboxylate[2]
Synonyms Isopropyl 3-pyridinecarboxylate, Nicotinic acid, isopropyl ester, Nipyl[1][2][3][4][5]
CAS Number 553-60-6[1][3][4][5][6]
Molecular Formula C₉H₁₁NO₂[1][2][3][4][5][6]
Molecular Weight 165.19 g/mol [1][2][3][6]
Canonical SMILES CC(C)OC(=O)C1=CN=CC=C1[2]
InChI Key VSRSQDMWBSKNSF-UHFFFAOYSA-N[1][2][4][5]
Table 2: Physical and Chemical Properties of this compound
PropertyValueReference
Physical State Liquid[2][2]
Boiling Point 131°C at 27 Torr[1][1]
227.1°C at 760 mmHg[2][2]
Flash Point 91.1°C[2][2]
Density 1.073 g/cm³[2][2]
Solubility Soluble in alcohol; slightly soluble in water.[7][7]
Purity 96%[2][2]

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of nicotinic acid with isopropanol.[1] This reaction is typically catalyzed by a strong acid and carried out under reflux conditions to drive the reaction towards the formation of the ester.[1]

Experimental Protocol: Acid-Catalyzed Esterification

Materials:

  • Nicotinic acid

  • Isopropanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

  • Distillation apparatus

  • Reflux apparatus

Procedure:

  • In a round-bottom flask, combine nicotinic acid and an excess of isopropanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Assemble the reflux apparatus and heat the mixture to reflux for several hours to ensure the reaction goes to completion.

  • After cooling, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator.

  • Purify the crude this compound by vacuum distillation to obtain the final product.

G cluster_synthesis Synthesis Workflow of this compound Reactants Nicotinic Acid + Isopropanol Catalyst H₂SO₄ (catalyst) Reactants->Catalyst Add Reflux Reflux Catalyst->Reflux Heat Neutralization Neutralization (NaHCO₃) Reflux->Neutralization Extraction Solvent Extraction Neutralization->Extraction Drying Drying (MgSO₄) Extraction->Drying Purification Vacuum Distillation Drying->Purification Product This compound Purification->Product G cluster_pathway Proposed Signaling Pathway of this compound IPN This compound nAChR α7 nAChR IPN->nAChR Activates Vasodilation Vasodilation IPN->Vasodilation Prostaglandin/NO release PI3K PI3K nAChR->PI3K ERK ERK1/2 nAChR->ERK Akt Akt PI3K->Akt CellSurvival Cell Survival / Anti-apoptosis Akt->CellSurvival ERK->CellSurvival G cluster_workflow Membrane Potential Assay Workflow Cell_Seeding Seed Cells in 384-well Plate Dye_Loading Load with Fluorescent Dye Cell_Seeding->Dye_Loading Compound_Addition Add this compound Dye_Loading->Compound_Addition Agonist_Addition Add nAChR Agonist Compound_Addition->Agonist_Addition Signal_Reading Read Fluorescence Agonist_Addition->Signal_Reading Data_Analysis Analyze Data Signal_Reading->Data_Analysis

References

An In-Depth Technical Guide on the Vasodilatory Properties of Isopropyl Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with specific quantitative data and detailed experimental protocols on isopropyl nicotinate is limited. Therefore, this guide is substantially based on the well-documented vasodilatory properties of closely related nicotinic acid esters, such as methyl nicotinate and nicotinic acid itself. The mechanisms and methodologies described are considered representative of the pharmacological class to which this compound belongs.

Executive Summary

This compound, an ester of nicotinic acid, is a topical vasodilator that induces localized cutaneous erythema (redness) and an increase in skin blood flow. This action is primarily mediated through a prostaglandin-dependent pathway initiated by the activation of the G-protein coupled receptor 109A (GPR109A) on epidermal Langerhans cells. Upon topical application, this compound penetrates the stratum corneum and is hydrolyzed to nicotinic acid, which then triggers a signaling cascade resulting in the synthesis and release of vasodilatory prostaglandins, principally Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2). These prostaglandins subsequently act on receptors on the vascular smooth muscle of dermal blood vessels, causing relaxation and increased blood flow. A secondary contribution from local sensory nerves has been observed, while the nitric oxide pathway does not appear to play a significant role. The robust and reproducible nature of this response makes nicotinic acid esters valuable tools for studying microcirculation and evaluating the efficacy of anti-inflammatory agents.

Core Mechanism of Action

The vasodilatory effect of this compound is a well-defined process that begins with its percutaneous absorption and subsequent enzymatic hydrolysis to nicotinic acid within the skin.

Activation of Langerhans Cells and the GPR109A Receptor

Nicotinic acid, the active metabolite, binds to the GPR109A receptor, which is highly expressed on epidermal Langerhans cells.[1][2][3][4] This receptor-ligand interaction initiates a signaling cascade within the Langerhans cell.

The Arachidonic Acid Cascade and Prostaglandin Synthesis

Activation of GPR109A leads to an increase in intracellular calcium concentration ([Ca2+]).[1][2][5] This calcium influx activates phospholipase A2, which in turn liberates arachidonic acid from the cell membrane.[4] Arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes (both COX-1 and COX-2) to produce prostaglandin precursors.[6] This cascade culminates in the synthesis and release of PGD2 and PGE2.[1][2][4]

Prostaglandin-Mediated Vasodilation

The released PGD2 and PGE2 diffuse to the underlying dermal microvasculature. PGD2 primarily acts on the DP1 receptor, while PGE2 acts on EP2 and EP4 receptors on the vascular smooth muscle cells.[4] The activation of these receptors leads to smooth muscle relaxation, resulting in vasodilation and a localized increase in cutaneous blood flow.[4][7]

Role of Sensory Nerves and Nitric Oxide

Studies on methyl nicotinate have indicated that local sensory nerves contribute to the overall vasodilatory response.[6][8] However, the nitric oxide (NO) pathway does not seem to be significantly involved in the vasodilation induced by topical nicotinates.[6][8]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Vasodilation

Vasodilation_Pathway cluster_skin Skin Layers cluster_langerhans Langerhans Cell cluster_vessel Dermal Blood Vessel This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Topical Application Nicotinic Acid Nicotinic Acid Hydrolysis->Nicotinic Acid GPR109A GPR109A Receptor Nicotinic Acid->GPR109A PLC Phospholipase A2 Activation GPR109A->PLC ↑ [Ca2+]i AA Arachidonic Acid PLC->AA Release COX COX-1/COX-2 AA->COX PGs PGD2, PGE2 COX->PGs Synthesis DP1 DP1 Receptor PGs->DP1 EP EP2/EP4 Receptors PGs->EP Relaxation Smooth Muscle Relaxation DP1->Relaxation EP->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

Caption: Signaling cascade of this compound-induced vasodilation.

Experimental Workflow for Assessing Vasodilation

Experimental_Workflow cluster_prep Preparation cluster_app Application cluster_measure Measurement cluster_analysis Data Analysis Acclimatization Subject Acclimatization (20-30 min, 22-24°C) Site_Selection Test Site Selection (e.g., Volar Forearm) Acclimatization->Site_Selection Baseline Baseline Blood Flow Measurement (LDF/LSCI) Site_Selection->Baseline Application Topical Application of This compound Baseline->Application Monitoring Continuous Monitoring of Skin Blood Flow Application->Monitoring Data_Collection Data Collection until Return to Baseline Monitoring->Data_Collection Analysis Calculation of Vasodilatory Parameters (e.g., Peak Flow, AUC) Data_Collection->Analysis

Caption: Workflow for measuring cutaneous vasodilation.

Quantitative Data

The following tables summarize quantitative data from key studies investigating the effects of nicotinic acid esters on skin vasodilation. It is important to note that these studies were conducted with methyl nicotinate, but the results are expected to be comparable for this compound.

Table 1: Effect of Inhibitors on Methyl Nicotinate-Induced Perfusion Increase

InhibitorPathway TargetedPerfusion Reduction (%)Significance (p-value)Reference
NSAIDCyclooxygenase (Prostaglandin Synthesis)82%< 0.01[8][9]
Lidocaine/PrilocaineLocal Sensory Nerves32%< 0.01[8][9]
L-NMMANitric Oxide SynthaseNo significant effect-[8][9]

Table 2: Time-Course of Methyl Nicotinate-Induced Vasodilation

ParameterTimeReference
Onset of Vasodilation~5 minutes[10]
Peak Response15 - 30 minutes[10]
Duration of Response< 2 hours[10]

Table 3: Dose-Dependent Release of Prostaglandin D2 by Methyl Nicotinate

Methyl Nicotinate ConcentrationIncrease in PGD2 Levels (fold)Increase in 9α,11β-PGF2 (PGD2 metabolite) Levels (fold)Reference
10⁻¹ M58 - 12225 - 33[11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of nicotinic acid ester-induced vasodilation. These protocols are based on studies using methyl nicotinate and can be adapted for this compound.

In Vivo Assessment of Cutaneous Vasodilation using Laser Doppler Flowmetry (LDF)
  • Objective: To non-invasively measure the change in cutaneous microvascular blood flow in response to topically applied this compound.

  • Subject Preparation:

    • Subjects should refrain from consuming caffeine, nicotine, and alcohol for at least 12 hours prior to the study.

    • Subjects should avoid taking any non-steroidal anti-inflammatory drugs (NSAIDs) for at least 48 hours before the experiment.

    • Allow the subject to acclimatize in a temperature-controlled room (22-24°C) for a minimum of 20-30 minutes to ensure stable peripheral blood flow.

  • Procedure:

    • Select a standardized test site, typically the volar forearm.

    • Record a baseline skin blood flow measurement for at least 5 minutes using an LDF probe.

    • Apply a defined volume (e.g., 20 µL) of the this compound solution to a specific area (e.g., a 1 cm² circular area).

    • Continuously record the LDF signal until the blood flow returns to the baseline level (typically up to 2 hours).

  • Data Analysis:

    • The primary outcome is the change in skin blood flow, often expressed in arbitrary Blood Perfusion Units (BPU).

    • Key parameters to be calculated include:

      • Peak vasodilation (maximum BPU).

      • Time to peak vasodilation.

      • Area under the curve (AUC) of the vasodilation response over time.

In Vitro Prostaglandin Release Assay from Skin Biopsies
  • Objective: To quantify the release of PGD2 and PGE2 from ex vivo skin tissue following exposure to this compound.

  • Materials:

    • Freshly obtained human or animal skin biopsies.

    • This compound solutions of varying concentrations.

    • Culture medium (e.g., DMEM).

    • ELISA kits for PGD2 and PGE2.

  • Procedure:

    • Prepare small sections of skin biopsies and place them in a multi-well plate containing culture medium.

    • Allow the biopsies to equilibrate for a defined period.

    • Replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.

    • Incubate for a specified time (e.g., 1-2 hours) at 37°C.

    • Collect the supernatant (culture medium).

    • Measure the concentration of PGD2 and PGE2 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the concentration of each prostaglandin released per unit area or weight of the skin biopsy.

    • Compare the prostaglandin levels in the this compound-treated groups to the vehicle control group to determine the dose-dependent effect.

Conclusion

References

Isopropyl Nicotinate Metabolic Stability: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl nicotinate, the isopropyl ester of nicotinic acid, is a compound of interest in various fields, including pharmaceuticals and cosmetics, primarily for its vasodilatory properties. Understanding the metabolic stability of this molecule is paramount for predicting its pharmacokinetic profile, efficacy, and potential for systemic exposure. This technical guide provides a comprehensive overview of the metabolic stability of this compound, focusing on the core principles of its biotransformation, detailed experimental protocols for its assessment, and a summary of expected metabolic pathways.

The primary route of metabolism for this compound is anticipated to be hydrolysis of the ester bond, a reaction catalyzed by a class of enzymes known as carboxylesterases (CES). This conversion yields nicotinic acid and isopropanol. The rate of this hydrolysis is a critical determinant of the compound's biological activity and clearance from the body.

Core Concepts in this compound Metabolism

The metabolic stability of a compound refers to its susceptibility to biotransformation by metabolic enzymes. For this compound, the key metabolic pathway is enzymatic hydrolysis.

The Role of Carboxylesterases (CES)

Carboxylesterases are a superfamily of enzymes predominantly found in the liver, plasma, intestine, and other tissues.[1][2] They are responsible for the hydrolysis of a wide variety of ester-containing drugs and xenobiotics.[1][2][3] In humans, the two major carboxylesterases involved in drug metabolism are hCE1 and hCE2.[2]

  • hCE1: Primarily located in the liver and has a significant role in the metabolism of many ester-containing drugs.[2]

  • hCE2: Abundantly expressed in the small intestine and also present in the liver, though at lower levels than hCE1.[2]

Given that this compound is an ester, it is highly probable that it serves as a substrate for these enzymes, undergoing rapid hydrolysis to nicotinic acid and isopropanol. Studies on other nicotinic acid esters have confirmed that they are indeed hydrolyzed by carboxylesterases, following Michaelis-Menten kinetics.[1]

Potential Involvement of Cytochrome P450 (CYP) Enzymes

While hydrolysis is the expected primary metabolic pathway, the involvement of cytochrome P450 (CYP) enzymes cannot be entirely ruled out without experimental data. CYPs are a major family of enzymes responsible for the oxidative metabolism of a vast array of compounds. For structurally related compounds like nicotine, CYP enzymes, particularly CYP2A6, play a crucial role in its metabolism.[4] However, for this compound, the ester linkage presents a readily available site for hydrolysis, which is generally a more rapid metabolic route than CYP-mediated oxidation. Therefore, the contribution of CYP enzymes to the overall metabolism of this compound is likely to be minor.

Metabolic Pathway of this compound

The anticipated metabolic pathway of this compound is a straightforward hydrolysis reaction.

This compound Metabolism Isopropyl_Nicotinate This compound Nicotinic_Acid Nicotinic Acid Isopropyl_Nicotinate->Nicotinic_Acid Hydrolysis Isopropanol Isopropanol Isopropyl_Nicotinate->Isopropanol Hydrolysis CES Carboxylesterases (e.g., hCE1, hCE2) CES->Isopropyl_Nicotinate

Fig. 1: Proposed metabolic pathway of this compound.

Quantitative Data on Metabolic Stability

The following table outlines the key parameters used to quantify metabolic stability and the expected findings for this compound.

ParameterDescriptionExpected Value for this compoundRationale
Half-life (t1/2) The time required for the concentration of the parent compound to decrease by half.ShortEster-containing compounds are generally rapidly hydrolyzed by carboxylesterases.
Intrinsic Clearance (Clint) The intrinsic ability of the liver (or other metabolic system) to metabolize a drug, independent of blood flow and other physiological factors.HighRapid enzymatic hydrolysis would lead to a high intrinsic clearance rate.

Experimental Protocols for Assessing Metabolic Stability

To determine the metabolic stability of this compound, standard in vitro assays are employed. The two most common systems are human liver microsomes (HLM) and cryopreserved human hepatocytes.

In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay is a primary screen to assess the susceptibility of a compound to metabolism by Phase I enzymes, including carboxylesterases and cytochrome P450s.

Objective: To determine the in vitro half-life and intrinsic clearance of this compound in HLM.

Materials:

  • This compound

  • Pooled human liver microsomes (e.g., from a reputable supplier)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compounds (e.g., a rapidly metabolized ester and a slowly metabolized compound)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare working solutions in the incubation buffer.

  • Incubation: In a 96-well plate or microcentrifuge tubes, combine the phosphate buffer, HLM, and this compound. Pre-incubate the mixture at 37°C for a few minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration).

In Vitro Metabolic Stability in Human Hepatocytes

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors.

Objective: To determine the in vitro half-life and intrinsic clearance of this compound in suspended or plated human hepatocytes.

Materials:

  • This compound

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Positive control compounds

  • Acetonitrile (or other suitable organic solvent)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Hepatocyte Preparation: Thaw and prepare a suspension of viable hepatocytes according to the supplier's protocol. Determine cell viability and concentration.

  • Incubation: In a suitable culture plate, incubate the hepatocyte suspension with this compound at 37°C in a humidified incubator with 5% CO2.

  • Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Reaction Termination: Terminate the reaction by adding a cold organic solvent containing an internal standard.

  • Sample Processing: Homogenize or lyse the cells and then centrifuge to pellet cellular debris.

  • Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

Data Analysis:

  • Similar to the HLM assay, determine the elimination rate constant (k) from the plot of the natural logarithm of the percentage of parent compound remaining versus time.

  • Calculate the half-life (t1/2) = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) (µL/min/106 cells) = (0.693 / t1/2) * (incubation volume / number of cells).

Metabolic Stability Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Stock Prepare Isopropyl Nicotinate Stock Incubate Incubate at 37°C Stock->Incubate System Prepare Metabolic System (HLM or Hepatocytes) System->Incubate Initiate Initiate Reaction (add NADPH for HLM) Incubate->Initiate Timepoints Sample at Time Points (0, 5, 15, 30, 60 min) Initiate->Timepoints Quench Quench Reaction (add cold solvent + IS) Timepoints->Quench Process Process Sample (centrifuge) Quench->Process LCMS LC-MS/MS Analysis Process->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calculate Calculate t-half and Clint Plot->Calculate

Fig. 2: General workflow for in vitro metabolic stability assays.
Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.

Typical LC-MS/MS Parameters:

  • Chromatography: A reverse-phase C18 column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal. Specific precursor-to-product ion transitions for both this compound and the internal standard would need to be optimized for maximum sensitivity and specificity.

Conclusion

The metabolic stability of this compound is predicted to be low, primarily driven by rapid hydrolysis via carboxylesterases in the liver and other tissues. This efficient conversion to nicotinic acid is central to its pharmacological action. While specific quantitative data for this compound is not widely published, the experimental protocols detailed in this guide provide a robust framework for researchers to determine its metabolic fate. The use of in vitro systems like human liver microsomes and hepatocytes, coupled with sensitive analytical techniques such as LC-MS/MS, will enable the accurate determination of key metabolic parameters like half-life and intrinsic clearance. This information is critical for the rational design and development of formulations containing this compound and for understanding its pharmacokinetic behavior in vivo.

References

Methodological & Application

Application Notes and Protocols for Isopropyl Nicotinate In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl nicotinate, the isopropyl ester of nicotinic acid (niacin), is a topical vasodilator that induces a characteristic erythema (redness) and warming sensation upon application to the skin. This response is primarily attributed to the release of prostaglandins, making it a valuable compound for studying cutaneous biology, vasodilation mechanisms, and the efficacy of anti-inflammatory agents. These application notes provide a comprehensive overview of the key in vitro assays used to characterize the biological activity of this compound, complete with detailed experimental protocols and illustrative quantitative data.

Mechanism of Action Overview: Upon topical application, this compound penetrates the stratum corneum and is hydrolyzed by cutaneous esterases to its active form, nicotinic acid. Nicotinic acid then activates the G-protein coupled receptor GPR109A (also known as HCA2) on epidermal cells, particularly Langerhans cells and keratinocytes. This activation initiates a signaling cascade that leads to the release of arachidonic acid from membrane phospholipids. The free arachidonic acid is subsequently metabolized by cyclooxygenase (COX) enzymes to produce various prostaglandins, with prostaglandin D2 (PGD2) being the primary mediator of the vasodilatory response.

Key In Vitro Assays

A panel of in vitro assays is essential to fully characterize the pharmacological profile of this compound. These assays investigate key events in its mechanism of action, from receptor activation to the downstream release of inflammatory mediators and the resulting cellular responses.

GPR109A Receptor Activation Assays

Activation of the GPR109A receptor by nicotinic acid, the active metabolite of this compound, is the initial step in its signaling cascade. This can be assessed through functional assays that measure downstream second messenger modulation.

  • Cyclic AMP (cAMP) Inhibition Assay: GPR109A is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

  • Calcium Mobilization Assay: GPR109A activation can also lead to an increase in intracellular calcium concentration ([Ca2+]i), which can be measured using fluorescent calcium indicators.

Arachidonic Acid Release Assay

The activation of GPR109A triggers the release of arachidonic acid from the cell membrane, a crucial step for prostaglandin synthesis. This can be quantified by pre-labeling cells with radioactive arachidonic acid.

Prostaglandin D2 (PGD2) Release Assay

The primary mediator of the vasodilatory effect of this compound is PGD2. Its release from cultured skin cells can be quantified using sensitive immunoassays.

In Vitro Skin Irritation Assay

As a topically applied agent that induces erythema, it is important to assess the irritation potential of this compound. This is commonly performed using reconstructed human epidermis (RhE) models, which provide a relevant in vitro system that mimics the human epidermis.

Data Presentation

Note on Quantitative Data: Specific in vitro quantitative data for this compound is limited in the publicly available literature. The following tables present illustrative data for the parent compound, nicotinic acid, and a related ester, methyl nicotinate, to provide context for expected potencies and responses. Researchers are encouraged to generate specific dose-response curves for this compound in their experimental systems.

Table 1: Illustrative GPR109A Activation by Nicotinic Acid

Assay TypeCell LineLigandParameterValueReference
cAMP InhibitionCHO-K1 expressing GPR109ANicotinic AcidIC50~1 µM[1]
PGD2 ReleaseHuman Langerhans CellsNicotinic AcidEC501.2 ± 0.7 mM[1][2]

Table 2: Illustrative Prostaglandin D2 Release from Human Macrophages Induced by Nicotinic Acid

Concentration of Nicotinic AcidPGD2 Secretion (pg/mL)
0.1 mM~100
0.3 mM~250
1.0 mM~600
3.0 mM~1000
Data is estimated from graphical representations in the cited literature and serves for illustrative purposes.[3]

Table 3: Illustrative In Vitro Skin Irritation of a Surfactant (SDS) using a Reconstructed Human Epidermis Model

Test SubstanceConcentrationMean Tissue Viability (%)Classification
Negative Control (PBS)-100Non-Irritant
Sodium Dodecyl Sulfate (SDS)5%< 50Irritant
Data based on OECD TG 439 protocols. Specific viability percentages for this compound are not available.[4][5]

Signaling Pathway and Experimental Workflows

Isopropyl_Nicotinate_Signaling_Pathway cluster_skin Skin Layers cluster_epidermis Epidermis cluster_dermis Dermis This compound This compound Nicotinic Acid Nicotinic Acid This compound->Nicotinic Acid Hydrolysis GPR109A GPR109A (on Keratinocytes/ Langerhans Cells) Nicotinic Acid->GPR109A Activation Esterases Esterases Esterases->Nicotinic Acid PLA2 Phospholipase A2 GPR109A->PLA2 Stimulates Arachidonic Acid Arachidonic Acid COX COX-1/2 Arachidonic Acid->COX PLA2->Arachidonic Acid Release from membrane lipids PGD2 Prostaglandin D2 Blood Vessel Blood Vessel PGD2->Blood Vessel Acts on smooth muscle COX->PGD2 Metabolism Vasodilation Vasodilation Blood Vessel->Vasodilation Leads to

This compound Signaling Pathway in the Skin.

Experimental_Workflow cluster_assays In Vitro Assay Cascade for this compound Cell_Culture 1. Cell Culture (e.g., Keratinocytes, Macrophages, or GPR109A-expressing cells) Compound_Treatment 2. Treatment with This compound (or Nicotinic Acid) Cell_Culture->Compound_Treatment GPR109A_Activation 3a. GPR109A Activation Assays Compound_Treatment->GPR109A_Activation AA_Release 3b. Arachidonic Acid Release Assay Compound_Treatment->AA_Release PGD2_Release 3c. Prostaglandin D2 Release Assay (ELISA) Compound_Treatment->PGD2_Release Skin_Irritation 4. Skin Irritation Assay (Reconstructed Human Epidermis) Compound_Treatment->Skin_Irritation Topical Application cAMP_Assay cAMP Inhibition Assay GPR109A_Activation->cAMP_Assay Calcium_Assay Calcium Mobilization Assay GPR109A_Activation->Calcium_Assay Data_Analysis 5. Data Analysis (EC50/IC50, Dose-Response Curves) cAMP_Assay->Data_Analysis Calcium_Assay->Data_Analysis AA_Release->Data_Analysis PGD2_Release->Data_Analysis Skin_Irritation->Data_Analysis

General Experimental Workflow for In Vitro Characterization.

Experimental Protocols

Prostaglandin D2 (PGD2) Release Assay (ELISA)

Objective: To quantify the amount of PGD2 released from cultured cells following treatment with this compound.

Materials:

  • Human keratinocytes (e.g., HaCaT) or human macrophages

  • Cell culture medium and supplements

  • This compound

  • PGD2 ELISA Kit (commercially available from various suppliers)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed human keratinocytes or macrophages in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture the cells under standard conditions (e.g., 37°C, 5% CO2).

  • Cell Starvation (Optional): Prior to treatment, you may replace the growth medium with a serum-free or low-serum medium for a few hours to reduce basal prostaglandin production.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. Include a vehicle control.

  • Cell Treatment: Remove the medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 1, 4, or 24 hours) at 37°C and 5% CO2. The optimal incubation time should be determined empirically.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • ELISA Procedure: Perform the PGD2 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:

    • Adding standards and samples to the antibody-coated microplate.

    • Adding a fixed amount of HRP-labeled PGD2 to compete with the PGD2 in the samples.

    • Incubating the plate.

    • Washing the plate to remove unbound reagents.

    • Adding a substrate solution to develop a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of PGD2 in each sample by comparing its absorbance to the standard curve. Plot the PGD2 concentration against the concentration of this compound to generate a dose-response curve.

Arachidonic Acid Release Assay

Objective: To measure the release of arachidonic acid from cell membranes upon stimulation with this compound.

Materials:

  • Human keratinocytes (e.g., HaCaT)

  • Cell culture medium and supplements

  • [3H]-Arachidonic Acid

  • This compound

  • Scintillation counter and scintillation fluid

Protocol:

  • Cell Seeding and Labeling: Seed keratinocytes in 24-well plates. Once the cells reach approximately 80-90% confluency, add [3H]-Arachidonic Acid to the culture medium at a final concentration of approximately 0.1-0.5 µCi/mL. Incubate for 18-24 hours to allow for incorporation into the cell membranes.

  • Washing: After the labeling period, carefully wash the cells three times with serum-free medium containing 0.1% BSA to remove unincorporated [3H]-Arachidonic Acid.

  • Compound Preparation: Prepare serial dilutions of this compound in serum-free medium containing 0.1% BSA.

  • Cell Treatment: Add the prepared this compound solutions or vehicle control to the wells.

  • Incubation: Incubate the plates at 37°C for a specified time (e.g., 15, 30, 60 minutes).

  • Supernatant Collection: After incubation, collect the supernatant from each well.

  • Quantification of Released Arachidonic Acid: Add an aliquot of the supernatant to a scintillation vial containing scintillation fluid. Measure the radioactivity using a scintillation counter.

  • Quantification of Cell-Associated Arachidonic Acid: Lyse the cells remaining in the wells with a lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to a scintillation vial and measure the radioactivity.

  • Data Analysis: Calculate the percentage of arachidonic acid released for each condition using the following formula:

    • % Release = (CPM in Supernatant / (CPM in Supernatant + CPM in Cell Lysate)) x 100

    • Plot the % release against the concentration of this compound.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test

Objective: To assess the skin irritation potential of this compound using a 3D human skin model. This protocol is based on the OECD Test Guideline 439.[6]

Materials:

  • Reconstructed Human Epidermis (RhE) tissue models (e.g., EpiDerm™, EPISKIN™)

  • Assay medium provided by the RhE model manufacturer

  • This compound

  • Positive Control (e.g., 5% Sodium Dodecyl Sulfate)

  • Negative Control (e.g., PBS)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Isopropanol

  • Microplate reader

Protocol:

  • Tissue Equilibration: Upon receipt, place the RhE tissues in a 6-well plate containing pre-warmed assay medium and incubate for at least 1 hour at 37°C and 5% CO2.

  • Compound Application:

    • Apply the negative control (e.g., 25 µL of PBS) to the surface of at least three tissues.

    • Apply the positive control (e.g., 25 µL of 5% SDS) to the surface of at least three tissues.

    • Apply this compound (neat or in a suitable vehicle) to the surface of at least three tissues.

  • Exposure: Incubate the treated tissues for 60 minutes at 37°C and 5% CO2.

  • Washing: After the exposure period, thoroughly wash the surface of each tissue with PBS to remove the test substance.

  • Post-incubation: Transfer the tissues to a new 6-well plate containing fresh, pre-warmed assay medium and incubate for 42 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the post-incubation period, transfer the tissues to a 24-well plate containing MTT medium (1 mg/mL) and incubate for 3 hours.

    • After incubation, remove the tissues and place them in a new 24-well plate.

    • Add isopropanol to each well to extract the formazan precipitate.

    • Incubate with shaking for at least 2 hours at room temperature, protected from light.

  • Absorbance Measurement: Transfer an aliquot of the isopropanol extract to a 96-well plate and measure the optical density (OD) at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of viability for each tissue relative to the negative control:

      • % Viability = (OD of test substance / OD of negative control) x 100

    • Classify this compound based on the mean % viability:

      • If mean % viability ≤ 50%, the substance is classified as an irritant.

      • If mean % viability > 50%, the substance is classified as a non-irritant.

Conclusion

The in vitro assays described in these application notes provide a robust framework for characterizing the biological activity of this compound. By systematically evaluating its effects on GPR109A activation, arachidonic acid and prostaglandin D2 release, and skin irritation potential, researchers can gain a comprehensive understanding of its mechanism of action and safety profile. While specific quantitative data for this compound remains to be fully elucidated in the public domain, the provided protocols and illustrative data for related compounds offer a solid foundation for initiating these critical in vitro studies.

References

Application Notes and Protocols for Isopropyl Nicotinate Animal Models for Vasodilation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl nicotinate, an ester of nicotinic acid (niacin), is a topical vasodilator that induces localized cutaneous erythema and increased blood flow. Upon topical application, it penetrates the stratum corneum and is hydrolyzed to nicotinic acid, the active compound. Nicotinic acid then triggers a signaling cascade primarily involving prostaglandins, leading to the relaxation of vascular smooth muscle and subsequent vasodilation. This well-defined mechanism of action makes this compound and related nicotinic acid esters valuable tools for studying microcirculation, endothelial function, and the efficacy of anti-inflammatory agents in various animal models.

These application notes provide an overview of the signaling pathways, detailed experimental protocols for commonly used animal models, and a summary of quantitative data derived from studies on nicotinic acid-induced vasodilation, which serves as a strong proxy for the effects of this compound.

Signaling Pathway of this compound-Induced Vasodilation

Upon topical application and subsequent hydrolysis to nicotinic acid, the primary mechanism of vasodilation is initiated through the activation of the G-protein coupled receptor 109A (GPR109A) on epidermal Langerhans cells and keratinocytes.[1] This activation stimulates the arachidonic acid cascade, leading to the synthesis and release of prostaglandin D2 (PGD2).[2][3] PGD2 then acts on prostanoid receptors (specifically the DP1 receptor) on vascular smooth muscle cells in the dermis, causing relaxation and vasodilation.[2][3] A secondary pathway involving local sensory nerves also contributes to the overall vasodilatory response.[4] Studies have shown that the nitric oxide (NO) pathway does not play a significant role in vasodilation induced by nicotinic acid esters.[4]

Vasodilation_Pathway cluster_epidermis Epidermis cluster_dermis Dermis This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Topical Application Nicotinic Acid Nicotinic Acid Hydrolysis->Nicotinic Acid GPR109A GPR109A Nicotinic Acid->GPR109A binds to Langerhans Cell/Keratinocyte Langerhans Cell/Keratinocyte Arachidonic Acid Cascade Arachidonic Acid Cascade GPR109A->Arachidonic Acid Cascade activates PGD2 Release PGD2 Release Arachidonic Acid Cascade->PGD2 Release DP1 Receptor DP1 Receptor PGD2 Release->DP1 Receptor acts on Vascular Smooth Muscle Cell Vascular Smooth Muscle Cell Relaxation Relaxation DP1 Receptor->Relaxation induces Vasodilation Vasodilation Relaxation->Vasodilation

This compound Vasodilation Pathway

Animal Models and Experimental Protocols

Several animal models are suitable for studying cutaneous vasodilation induced by topical agents like this compound. The choice of model depends on the specific research question, available equipment, and desired endpoints.

Mouse Ear Vasodilation Model

The mouse ear is a well-established site for studying cutaneous microcirculation due to its thinness and rich vasculature. This model is particularly useful for quantifying changes in blood flow using non-invasive techniques.[2][5]

Experimental Protocol:

  • Animal Model: Adult male C57BL/6 mice are commonly used.[2]

  • Anesthesia: Anesthetize mice with an appropriate anesthetic agent (e.g., pentobarbital, 60 mg/kg, intraperitoneally).[5]

  • Baseline Measurement: Acclimatize the anesthetized mouse in a temperature-controlled environment (e.g., 30°C) for 10-15 minutes to stabilize baseline blood flow. Measure baseline cutaneous blood flow on the ventral side of the ear using a laser Doppler flowmetry (LDF) or laser Doppler perfusion imaging (LDPI) system for at least 5 minutes.[2][5]

  • Topical Application: Prepare solutions of this compound in a suitable vehicle (e.g., ethanol, propylene glycol, or an aqueous solution with a solubilizing agent). Apply a defined volume (e.g., 10-20 µL) of the this compound solution or vehicle control to a specific area of the ear.

  • Blood Flow Measurement: Continuously record the blood flow for a predefined period (e.g., 30-60 minutes) to capture the peak response and subsequent return to baseline.

  • Data Analysis: Express the change in blood flow as a percentage increase from baseline or as absolute perfusion units. Key parameters to analyze include peak vasodilation, time to peak, and the area under the curve (AUC).

Mouse_Ear_Workflow A Anesthetize Mouse B Acclimatize in Temperature-Controlled Environment A->B C Measure Baseline Ear Blood Flow (LDF/LDPI) B->C D Topical Application of this compound C->D E Continuous Blood Flow Measurement D->E F Data Analysis (Peak Response, Time to Peak, AUC) E->F

Mouse Ear Vasodilation Experimental Workflow
Rabbit Ear Model for Cutaneous Blood Flow

The rabbit ear offers a larger surface area for topical application and is a classic model for studying cutaneous circulation.[6]

Experimental Protocol:

  • Animal Model: New Zealand white rabbits are a suitable choice.

  • Anesthesia/Restraint: Depending on the experimental design, rabbits can be lightly sedated or restrained in a comfortable position to minimize stress.

  • Site Preparation: Shave a small area on the ventral side of the ear to ensure direct contact of the LDF probe and the topical formulation with the skin.

  • Baseline Measurement: Secure an LDF probe to the prepared area and record baseline blood flow until a stable signal is obtained.

  • Topical Application: Apply a known amount of the this compound formulation to the measurement site.

  • Blood Flow Monitoring: Record the change in blood flow over time.

  • Data Analysis: Similar to the mouse model, analyze the data for peak vasodilation, time to peak, and duration of the effect.

Hamster Cheek Pouch Model

The hamster cheek pouch is a unique model that allows for intravital microscopy of the microcirculation.[7][8] This model is particularly useful for visualizing and quantifying changes in vessel diameter directly.

Experimental Protocol:

  • Animal Model: Golden Syrian hamsters are typically used.[7]

  • Anesthesia: Anesthetize the hamster and gently evert the cheek pouch, securing it to a specialized stage for microscopic observation.

  • Superfusion: Continuously superfuse the cheek pouch with a warmed, buffered physiological salt solution.

  • Baseline Imaging: Using an intravital microscope, identify and record baseline images and diameters of arterioles and venules.

  • Topical Application: Apply the this compound solution directly to the superfusion solution or topically to a specific area of the cheek pouch.

  • Image Acquisition: Capture images at regular intervals to measure changes in vessel diameter.

  • Data Analysis: Quantify the percentage change in vessel diameter from baseline.

Quantitative Data Summary

Direct quantitative data for this compound in animal models is limited in the public domain. However, data from studies using nicotinic acid (the active metabolite) in mice provide valuable insights into the expected dose-response and magnitude of vasodilation.

Table 1: Dose-Dependent Vasodilation Induced by Nicotinic Acid in the Mouse Ear [2]

Nicotinic Acid Dose (mg/kg, s.c.)Peak Perfusion Increase (%)
0.5~50
1.0~150
2.5~250
5.0~300

Data is approximated from graphical representations in the cited literature and represents the mean response.

Table 2: Effect of TRPV1 Channel Antagonist on Niacin-Induced Vasodilation in Mice [5]

Treatment GroupPeak Blood Flow Change (%)
Niacin (30 mg/kg, i.p.)125 ± 13
Niacin + AMG9810 (TRPV1 Antagonist)22 ± 7

Data represents the mean ± SEM.[5]

Conclusion

Animal models, particularly the mouse ear vasodilation model, provide robust and reproducible systems for investigating the vasodilatory effects of topically applied this compound. By leveraging the understanding of the underlying signaling pathways and employing non-invasive measurement techniques like laser Doppler flowmetry, researchers can effectively quantify the pharmacological activity of this compound and related compounds. The provided protocols and data serve as a foundational guide for designing and executing preclinical studies in the field of dermatology and vascular biology.

References

Application Notes and Protocols for Isopropyl Nicotinate Transdermal Delivery Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl nicotinate, the isopropyl ester of nicotinic acid, is a topical agent known for its potent rubefacient and vasodilatory effects. Upon application, it penetrates the stratum corneum and is hydrolyzed to nicotinic acid, which stimulates the local release of prostaglandins, leading to increased cutaneous blood flow. This mechanism makes it a valuable compound for therapeutic applications requiring localized vasodilation and a useful tool for studying skin barrier function and the efficacy of transdermal formulations.

The successful transdermal delivery of this compound hinges on overcoming the barrier properties of the stratum corneum. Formulation strategies, such as microemulsions, are often employed to enhance the solubility and permeation of active ingredients.[1] This document provides detailed protocols for developing and evaluating this compound formulations, focusing on microemulsion systems, in vitro skin permeation testing, and in vivo pharmacodynamic assessment.

Section 1: Formulation Development of Microemulsions

Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactants that can enhance the transdermal delivery of drugs by increasing their solubility and partitioning into the skin.[1] Isopropyl myristate (IPM) is a common oil phase for such formulations due to its excellent solubilizing capacity and skin penetration-enhancing properties.[2][3]

Protocol 1: Microemulsion Formulation via Titration

This protocol outlines the construction of a pseudoternary phase diagram to identify stable microemulsion regions.

Objective: To determine the concentration ranges of oil, surfactant/co-surfactant (Sₘᵢₓ), and water that form a stable microemulsion.

Materials:

  • Oil Phase: Isopropyl myristate (IPM)

  • Surfactant: Tween 80, Labrasol

  • Co-surfactant: Isopropyl alcohol, Peceol

  • Aqueous Phase: Purified water

  • Active Pharmaceutical Ingredient (API): this compound

Procedure:

  • Prepare Surfactant Mixture (Sₘᵢₓ): Prepare various mixtures of surfactant and co-surfactant at different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1). A 4:1 (w/w) mixture of Labrasol and Peceol has been shown to be effective for nicotinic acid prodrugs.[2][3]

  • Titration: For each Sₘᵢₓ ratio, prepare a series of mixtures with the oil phase (IPM) at different weight ratios (e.g., 1:9, 2:8, ... 9:1).

  • Aqueous Titration: Titrate each oil/Sₘᵢₓ mixture dropwise with purified water under constant, gentle magnetic stirring at room temperature.[1]

  • Observation: Observe the mixture for clarity and transparency after each addition. The endpoint of the titration is the formation of a clear, single-phase, and low-viscosity solution, indicating a microemulsion.

  • Construct Phase Diagram: Record the percentages (w/w) of oil, Sₘᵢₓ, and water for each clear point. Plot these points on a ternary phase diagram to delineate the microemulsion existence region.

  • API Incorporation: Select a formulation from within the stable microemulsion region. Dissolve the desired amount of this compound into the oil phase before preparing the final microemulsion.

G cluster_prep Preparation cluster_titration Titration & Mapping cluster_formulation Final Formulation start Start select_components Select Components (Oil, Surfactant, Co-surfactant) start->select_components prepare_smix Prepare Sₘᵢₓ Ratios (e.g., 1:1, 2:1, 4:1) select_components->prepare_smix prepare_oil_smix Prepare Oil/Sₘᵢₓ Ratios (e.g., 1:9 to 9:1) prepare_smix->prepare_oil_smix titrate Titrate with Aqueous Phase prepare_oil_smix->titrate observe Observe for Clarity (Transparent System) titrate->observe plot Plot Points on Pseudoternary Phase Diagram observe->plot Record Composition identify_region Identify Microemulsion Region plot->identify_region load_api Incorporate this compound identify_region->load_api characterize Physicochemical Characterization (Droplet Size, pH, Viscosity) load_api->characterize finish End characterize->finish

Table 1: Representative Components for Topical Microemulsion Formulations This table provides examples of excipients commonly used in the development of microemulsions for dermal and transdermal delivery.[1][2][4][5]

ComponentExample ExcipientsPurpose
Oil Phase Isopropyl myristate (IPM), Oleic acid, Paraffin oilSolubilize the lipophilic drug; may act as a penetration enhancer.
Surfactant Tween 80, Labrasol, Brij 97Reduces interfacial tension between oil and water phases to form droplets.
Co-surfactant Isopropyl alcohol, Peceol, SorbitolIncreases the flexibility of the surfactant film, enhancing stability.
Aqueous Phase Purified Water, Phosphate-Buffered Saline (PBS)Forms the continuous or dispersed phase of the microemulsion.

Section 2: In Vitro Skin Permeation Studies

The Franz diffusion cell is the gold standard apparatus for in vitro testing of drug release and permeation from topical and transdermal formulations.[6][7] This assay quantifies the rate at which an active ingredient permeates through a skin membrane.

Protocol 2: In Vitro Skin Permeation Assay Using Franz Diffusion Cells

Objective: To measure the flux, permeability coefficient, and lag time of this compound from a formulation across an excised skin membrane.

Apparatus and Materials:

  • Vertical Franz diffusion cells[7]

  • Excised skin membrane (e.g., human abdominoplasty skin, porcine ear skin)[8][9]

  • Dermatome

  • Receptor solution (e.g., Phosphate-Buffered Saline, pH 7.4)

  • High-Performance Liquid Chromatography (HPLC) system for sample analysis[3][10]

  • Water bath with circulator and magnetic stirrer manifold

Procedure:

  • Skin Preparation: Thaw frozen skin at room temperature. Remove subcutaneous fat and dermis to a uniform thickness (typically 200-500 µm) using a dermatome. Cut the dermatomed skin into sections to fit the Franz cells.[10]

  • Cell Assembly: Mount a skin section between the donor and receptor compartments of the Franz cell, ensuring the stratum corneum faces the donor side. Clamp the assembly to prevent leaks.

  • Equilibration: Fill the receptor compartment with pre-warmed (32°C or 37°C), de-gassed receptor solution.[11] Place a magnetic stir bar in the receptor chamber and allow the system to equilibrate for at least 30 minutes. Ensure no air bubbles are trapped beneath the skin.[12]

  • Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation to the skin surface in the donor compartment.

  • Sampling: At predetermined intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from the receptor compartment via the sampling arm. Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.

  • Sample Analysis: Quantify the concentration of this compound and its metabolite, nicotinic acid, in the collected samples using a validated HPLC method.[13]

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot this value against time.

G cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis prep_skin Prepare Skin Membrane (e.g., Porcine Ear Skin) mount_skin Mount Skin in Franz Diffusion Cell prep_skin->mount_skin fill_receptor Fill Receptor with Buffer (e.g., PBS pH 7.4) mount_skin->fill_receptor equilibrate Equilibrate System (32°C or 37°C) fill_receptor->equilibrate apply_formulation Apply Formulation to Donor Compartment equilibrate->apply_formulation sample Withdraw Aliquots at Time Intervals apply_formulation->sample replace Replace with Fresh Buffer sample->replace analyze_hplc Quantify Drug Concentration (HPLC) sample->analyze_hplc replace->sample Repeat for duration plot_data Plot Cumulative Amount vs. Time analyze_hplc->plot_data calculate_params Calculate Permeation Parameters (Jss, Kp, t_lag) plot_data->calculate_params report Report Results calculate_params->report

Table 2: Key In Vitro Permeation Parameters and Representative Data The steady-state flux (Jss) is determined from the slope of the linear portion of the cumulative amount vs. time plot. The lag time (t_lag) is the x-intercept of this linear portion, and the permeability coefficient (Kp) is calculated as Jss divided by the initial drug concentration in the donor formulation. Data shown are hypothetical examples based on typical values for nicotinates.[14][15]

FormulationLag Time (t_lag) (h)Steady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)
Control (Aqueous Solution) 2.5 ± 0.415.2 ± 2.13.04
Microemulsion F1 1.8 ± 0.345.7 ± 5.59.14
Microemulsion F2 1.5 ± 0.262.3 ± 6.812.46

Section 3: In Vivo Assessment of Pharmacodynamic Response

The primary pharmacodynamic effect of topical this compound is vasodilation, which manifests as visible erythema (redness) and can be quantified non-invasively.

Protocol 3: Quantifying Cutaneous Vasodilation

Objective: To measure and compare the vasodilatory response induced by different this compound formulations on human skin.

Apparatus and Materials:

  • Laser Doppler Flowmeter or Laser Speckle Contrast Imager[16][17][18]

  • Chromameter (to measure skin color/redness)[19]

  • Applicator chambers

  • Test formulations and vehicle control

Procedure:

  • Subject Acclimatization: Subjects rest in a temperature- and humidity-controlled room for at least 20-30 minutes to allow skin blood flow to stabilize.[17]

  • Site Demarcation: Mark several test sites on the volar forearm of the subject.

  • Baseline Measurement: Measure baseline skin blood flow (perfusion units) and/or skin color (a* value, indicating redness) at each test site.[19]

  • Formulation Application: Apply a standardized amount of each test formulation and the control vehicle to the demarcated sites.

  • Time-Course Measurement: Measure blood flow and/or skin redness at regular intervals (e.g., every 5-10 minutes) for a set duration (e.g., 60-120 minutes).[16][18]

  • Data Analysis: Calculate the change from baseline for each parameter at each time point. The Area Under the Curve (AUC) of the response vs. time plot can be used as a measure of the total pharmacodynamic effect.[19]

G cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis acclimate Subject Acclimatization (Controlled Environment) demarcate Demarcate Test Sites (e.g., Volar Forearm) acclimate->demarcate baseline Measure Baseline (Blood Flow / Redness) demarcate->baseline apply Apply Formulations (Test & Control) baseline->apply measure Measure Response at Time Intervals apply->measure measure->measure Repeat for duration calculate_change Calculate Change from Baseline measure->calculate_change plot_data Plot Response vs. Time calculate_change->plot_data calculate_auc Calculate Area Under Curve (AUC) plot_data->calculate_auc report Compare Formulations calculate_auc->report

Table 3: Representative In Vivo Pharmacodynamic Data This table illustrates how to present the change in skin redness (Δa*) and the total response (AUC) after applying different formulations. Data are hypothetical.

FormulationPeak Δa* (Change in Redness)Time to Peak (min)AUC₀₋₁₂₀ (a* units · min)
Vehicle Control 0.5 ± 0.2-35 ± 15
Control (Aqueous Solution) 8.2 ± 1.530510 ± 85
Microemulsion F1 14.5 ± 2.125980 ± 110
Microemulsion F2 18.1 ± 2.5201250 ± 150

Section 4: Animal Models for Transdermal Research

While excised human skin is the gold standard for in vitro permeation studies, its availability is limited.[6] Therefore, various animal skin models are used as surrogates. The choice of model is critical, as inter-species differences in skin structure can significantly affect permeability.[8][20]

Porcine (pig) skin is widely considered the most suitable animal model for predicting human skin permeation due to its histological and biochemical similarities to human skin.[8][9] Rodent models (rat, mouse, guinea pig) are also commonly used due to their availability and lower cost, but their skin is generally more permeable than human skin.[8][9]

Table 4: Comparison of Key Characteristics of Different Skin Models Data compiled from multiple sources.[8][9]

CharacteristicHuman SkinPorcine (Pig) SkinRat Skin
Stratum Corneum Thickness (µm) 15–2521–268–15
Epidermis Thickness (µm) 50–12070–14015–30
Hair Follicle Density (/cm²) 14–32 (forehead)~20 (ear)High
Permeability vs. Human ReferenceSimilarGenerally Higher
Primary Lipid Lattice OrthorhombicHexagonalNot specified

Conclusion

The systematic study of this compound transdermal delivery requires a multi-faceted approach encompassing rational formulation design, robust in vitro permeation testing, and relevant in vivo pharmacodynamic evaluation. The protocols and data structures presented here provide a framework for researchers to develop and characterize novel topical formulations. By carefully selecting formulation components and utilizing standardized testing methodologies, such as the Franz cell assay with porcine skin, researchers can effectively screen and optimize delivery systems to enhance the therapeutic potential of this compound.

References

Application Notes and Protocols for the Quantification of Isopropyl Nicotinate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl nicotinate, the isopropyl ester of nicotinic acid (niacin or Vitamin B3), is utilized in various topical formulations for its vasodilatory properties, which enhance blood flow.[1] Accurate quantification of this compound and its primary metabolite, nicotinic acid, in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. This document provides detailed application notes and protocols for the determination of this compound in biological matrices, primarily plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Physicochemical Properties of this compound:

PropertyValueReference
Molecular FormulaC₉H₁₁NO₂[1]
Molar Mass165.19 g/mol [1][2]
logP (Octanol/Water)1.647[3]
Boiling Point131°C at 27 Torr[1]
IUPAC Namepropan-2-yl pyridine-3-carboxylate[4]

Signaling and Metabolic Pathways

This compound is readily hydrolyzed in biological systems to its active components: nicotinic acid and isopropanol.[1] Nicotinic acid is an essential nutrient that is converted in the body to nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+).[5] These coenzymes are vital for numerous enzymatic reactions, including cellular metabolism and redox reactions. The salvage pathway is the primary route for NAD+ synthesis from nicotinic acid.[5]

IN This compound NA Nicotinic Acid IN->NA Hydrolysis (Esterases) ISP Isopropanol IN->ISP Hydrolysis NAMN Nicotinic Acid Mononucleotide (NaMN) NA->NAMN NAPRT NAAD Nicotinic Acid Adenine Dinucleotide (NaAD) NAMN->NAAD NMNAT NAD Nicotinamide Adenine Dinucleotide (NAD+) NAAD->NAD NAD Synthetase NADP NADP+ NAD->NADP NAD Kinase Bio_Effects Biological Effects (e.g., Vasodilation) NAD->Bio_Effects

Figure 1: Proposed metabolic pathway of this compound.

Experimental Protocols

A sensitive and robust LC-MS/MS method is proposed for the simultaneous quantification of this compound and its primary metabolite, nicotinic acid, in human plasma.

Sample Preparation: Protein Precipitation followed by Liquid-Liquid Extraction

This protocol is designed to efficiently remove proteins and phospholipids from the plasma matrix, which can interfere with the analysis and damage the analytical column.

start Start: Plasma Sample (100 µL) add_is Add Internal Standard (e.g., this compound-d4, Nicotinic Acid-d4) start->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (300 µL) for Protein Precipitation vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge1 Centrifuge (10,000 x g, 5 min, 4 °C) vortex2->centrifuge1 supernatant Transfer Supernatant centrifuge1->supernatant add_mtbe Add MTBE (1 mL) for Liquid-Liquid Extraction supernatant->add_mtbe vortex3 Vortex add_mtbe->vortex3 centrifuge2 Centrifuge (5,000 x g, 5 min, 4 °C) vortex3->centrifuge2 organic_layer Transfer Organic Layer centrifuge2->organic_layer evaporate Evaporate to Dryness (Nitrogen Stream, 40 °C) organic_layer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase A/B (50:50) evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Figure 2: Sample preparation workflow.

Detailed Protocol:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (containing this compound-d4 and nicotinic acid-d4).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes at 4 °C.

  • Carefully transfer the supernatant to a new tube.

  • Add 1 mL of methyl tert-butyl ether (MTBE) for liquid-liquid extraction.

  • Vortex for 2 minutes.

  • Centrifuge at 5,000 x g for 5 minutes at 4 °C to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of a 50:50 mixture of mobile phase A and B.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
HPLC System Agilent 1290 Infinity II or equivalent
Column Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry:

ParameterCondition
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 550 °C
IonSpray Voltage 5500 V
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 166.1124.120
This compound-d4 (IS) 170.1128.120
Nicotinic Acid 124.180.125
Nicotinic Acid-d4 (IS) 128.184.125

Data Presentation and Method Validation

The bioanalytical method should be validated according to the guidelines of regulatory agencies such as the FDA or EMA.[6] Key validation parameters are summarized below.

Table 1: Bioanalytical Method Validation Parameters

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Calibration Range e.g., 0.5 - 500 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Accuracy ±20%; Precision ≤20%
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ) for QC samples
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ) for QC samples
Accuracy (% Bias) Within ±15% (±20% at LLOQ) for QC samples
Recovery (%) Consistent, precise, and reproducible
Matrix Effect Internal standard normalized matrix factor between 0.85 and 1.15
Stability (Freeze-thaw, Bench-top, Long-term) Analyte concentration within ±15% of nominal concentration

Table 2: Example Quantitative Validation Data (Hypothetical)

AnalyteLLOQ (ng/mL)Linearity (r²)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)Recovery (%)
This compound 0.50.9983.5 - 8.24.1 - 9.5-5.2 to +6.885.2
Nicotinic Acid 1.00.9992.8 - 7.53.5 - 8.9-4.5 to +5.188.9

Conclusion

The described LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound and its primary metabolite, nicotinic acid, in biological samples. The detailed sample preparation protocol and optimized instrument conditions, coupled with a comprehensive validation plan, will ensure the generation of high-quality data suitable for regulatory submissions and to support drug development programs. The provided workflows and data tables serve as a guide for researchers to establish and validate a robust bioanalytical method for this compound.

References

Application Notes and Protocols for the Analytical Detection of Isopropyl Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl nicotinate, the isopropyl ester of nicotinic acid, is a common ingredient in topical pharmaceutical and cosmetic formulations due to its rubefacient and vasodilatory properties. Accurate and reliable analytical methods are crucial for its quantification in bulk drug substances, finished products, and for assessing its purity and stability. These application notes provide detailed protocols for the determination of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (GC-FID). Additionally, a general protocol for Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is outlined for trace analysis in complex matrices.

The methodologies presented are based on established analytical principles for nicotinic acid esters and related compounds and provide a strong foundation for method development and validation in a research or quality control setting.

Analytical Methods Overview

Several chromatographic techniques are suitable for the analysis of this compound. The choice of method depends on the sample matrix, the required sensitivity, and the analytical objective (e.g., purity assessment, quantification in a formulation, or trace analysis).

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely used technique for the quantification of this compound in pharmaceutical formulations. It offers excellent precision and accuracy for assay and content uniformity testing.

  • Gas Chromatography (GC) with Flame Ionization Detection (FID): Ideal for assessing the purity of this compound and for quantifying volatile and semi-volatile impurities. GC is also a valuable tool for analyzing residual solvents.

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): The preferred method for trace-level quantification of this compound and its metabolites in complex biological matrices, such as plasma or tissue homogenates, due to its high sensitivity and selectivity.[1]

Data Presentation: Quantitative Performance of Analogous Methods

While specific quantitative data for validated this compound methods are not extensively published, the following tables summarize the performance characteristics of analytical methods for closely related compounds like ethyl nicotinate and nicotine. These values provide a reasonable expectation for the performance of the described protocols upon validation.

Table 1: HPLC-UV Method Performance for Nicotinic Acid and its Derivatives

ParameterEthyl Nicotinate[2]Nicotinic Acid[1]Nicotine[3][4]
Linearity Range Not Specified0.70 - 1.18 mg/L25 - 125 µg/mL
Limit of Detection (LOD) Not Specified0.70 mg/L0.41 µg/mL
Limit of Quantification (LOQ) Not SpecifiedNot Specified1.23 µg/mL
Recovery Not Specified87 - 102%99.70%
Precision (%RSD) Not SpecifiedIntra-day: 0.9-3.9%, Inter-day: 1.2-5.6%< 2%

Table 2: GC-FID/GC-MS Method Performance for Nicotine and Related Compounds

ParameterNicotine (Purity by GC)[5]Isopropyl Alcohol (Residual Solvent)[6]
Linearity Range Not SpecifiedNot Specified
Limit of Detection (LOD) Not SpecifiedNot Specified
Limit of Quantification (LOQ) Not SpecifiedNot Specified
Recovery Not Specified80 - 120%
Precision (%RSD) 0.05< 15%

Table 3: LC-MS/MS Method Performance for Nicotinic Acid and its Metabolites in Plasma

ParameterNicotinic Acid[7]Nicotinamide[7]Nicotinuric Acid[7]
Linearity Range 1.25 - 320 µg/L1.25 - 1280 µg/L1.25 - 1280 µg/L
Limit of Quantification (LOQ) 1.25 µg/L1.25 µg/L1.25 µg/L
Recovery 89 - 105%89 - 105%89 - 105%
Precision (%RSD) < 9%< 9%< 9%

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification of this compound in a Topical Cream Formulation

This protocol describes a reversed-phase HPLC method for the determination of this compound in a cream formulation.

1. Materials and Reagents

  • This compound Reference Standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Potassium Dihydrogen Phosphate (analytical grade)

  • Orthophosphoric Acid (analytical grade)

  • Topical cream containing this compound

2. Instrumentation

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm, PTFE or nylon)

  • Ultrasonic bath

3. Chromatographic Conditions

  • Mobile Phase: A mixture of Methanol and Potassium Dihydrogen Phosphate buffer (e.g., 50:50 v/v). The buffer can be prepared by dissolving an appropriate amount of potassium dihydrogen phosphate in water to a concentration of 20 mM and adjusting the pH to 3.0 with orthophosphoric acid.[3]

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm[3]

  • Injection Volume: 20 µL

4. Preparation of Standard Solutions

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 25, 50, 75, 100, 125 µg/mL) by diluting the stock solution with the mobile phase.[3][4]

5. Preparation of Sample Solution

  • Accurately weigh an amount of cream equivalent to approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to disperse the cream and dissolve the active ingredient.

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Mix well and filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

6. Analysis

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve generated from the peak areas of the standard solutions.

7. Method Validation Considerations

  • The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.[8][9]

Protocol 2: GC-FID Method for Purity Assessment of this compound

This protocol outlines a gas chromatography method for determining the purity of bulk this compound.

1. Materials and Reagents

  • This compound sample

  • Isopropyl alcohol (GC grade or equivalent)

  • Helium or Nitrogen (high purity, carrier gas)

2. Instrumentation

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary GC column suitable for polar compounds (e.g., a wax-type column like Carbowax 20M or a mid-polarity column like a DB-624).[10][11]

  • Autosampler or manual syringe

  • Data acquisition and processing software

3. Chromatographic Conditions

  • Column: e.g., 30 m x 0.32 mm ID, 1.8 µm film thickness[11]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: Increase to 220 °C at 10 °C/min

    • Final hold: Hold at 220 °C for 5 minutes

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

4. Preparation of Sample Solution

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with isopropyl alcohol.

5. Analysis

  • Inject the sample solution into the GC system.

  • Record the chromatogram for a sufficient time to elute all potential impurities.

  • Calculate the purity of this compound by the area percent method, where the area of the main peak is divided by the total area of all peaks (excluding the solvent peak).

6. Method Validation Considerations

  • Validate the method for specificity, linearity, range, accuracy, precision, and robustness.

  • The limit of detection and limit of quantification should be determined for any specified impurities.

Protocol 3: UPLC-MS/MS Method for Trace Analysis of this compound in Biological Matrices (General Approach)

This protocol provides a general framework for developing a UPLC-MS/MS method for the determination of this compound in plasma. Method development and validation are essential.

1. Materials and Reagents

  • This compound Reference Standard

  • Stable Isotope Labeled Internal Standard (IS) (e.g., Isopropyl-d7 Nicotinate)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • Control plasma

2. Instrumentation

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase UPLC column (e.g., C18, 1.7 µm particle size)

  • Sample preparation equipment (e.g., centrifuge, evaporator)

3. UPLC Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A gradient from low to high organic content (Mobile Phase B) should be optimized to achieve good separation and peak shape.

  • Flow Rate: 0.4 - 0.6 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM):

    • Optimize the precursor to product ion transitions for this compound and the internal standard by infusing standard solutions into the mass spectrometer.

    • For this compound (C9H11NO2, MW: 165.19), the precursor ion would likely be the protonated molecule [M+H]+ at m/z 166.1. Product ions would result from fragmentation of the ester bond or the pyridine ring.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.

5. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add the internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the initial mobile phase composition.

  • Inject into the UPLC-MS/MS system.

6. Data Analysis and Validation

  • Quantify this compound using the ratio of the analyte peak area to the internal standard peak area against a calibration curve prepared in the same biological matrix.

  • A full validation according to regulatory guidelines for bioanalytical method validation is required.

Visualizations

Logical Relationship of Analytical Methods

Analytical_Methods_Logic cluster_objective Analytical Objective cluster_technique Recommended Technique Purity Purity Assessment & Volatile Impurities GC Gas Chromatography (GC-FID) Purity->GC Assay Quantification in Formulation (Assay) HPLC HPLC-UV Assay->HPLC Trace Trace Analysis in Biological Matrix LCMS UPLC-MS/MS Trace->LCMS

Caption: Selection of analytical technique based on the objective.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow start Start prep_std Prepare Standard Solutions start->prep_std prep_sample Prepare Sample (Cream Extraction) start->prep_sample hplc_analysis HPLC-UV Analysis (C18 Column) prep_std->hplc_analysis prep_sample->hplc_analysis data_acq Data Acquisition (Chromatogram) hplc_analysis->data_acq quant Quantification (Calibration Curve) data_acq->quant end End quant->end

Caption: Workflow for HPLC-UV quantification of this compound.

Experimental Workflow: GC-FID Purity Analysis

GC_Workflow start Start prep_sample Dissolve Bulk Sample in Isopropyl Alcohol start->prep_sample gc_analysis GC-FID Analysis (Wax Column) prep_sample->gc_analysis data_acq Data Acquisition (Chromatogram) gc_analysis->data_acq purity_calc Purity Calculation (Area Percent) data_acq->purity_calc end End purity_calc->end

Caption: Workflow for GC-FID purity assessment of this compound.

References

Application Notes and Protocols for Isopropyl Nicotinate in Skin Perfusion Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl nicotinate, a nicotinic acid ester, is a potent topical vasodilator that induces localized erythema and a transient, controlled increase in cutaneous blood flow. This rubefacient effect makes it an invaluable pharmacological tool for studying microvascular function, skin reactivity, and the pharmacodynamics of topical drug delivery. By inducing a predictable and measurable increase in skin perfusion, this compound serves as a chemical provocation agent to assess the responsiveness of the cutaneous microvasculature.

Non-invasive imaging techniques such as Laser Doppler Flowmetry (LDF) and Laser Speckle Contrast Imaging (LSCI) are employed to quantify the changes in skin blood flow following the application of this compound. These methods provide real-time, high-resolution data on microvascular perfusion, enabling the detailed characterization of vascular responses. These application notes provide a comprehensive overview of the use of this compound in skin perfusion imaging, including its mechanism of action, detailed experimental protocols for LDF and LSCI, and a summary of expected quantitative outcomes. While much of the foundational research has been conducted with the closely related methyl nicotinate, the principles and methodologies are directly applicable to this compound.

Mechanism of Action: Prostaglandin-Mediated Vasodilation

Upon topical application, this compound penetrates the stratum corneum and is hydrolyzed by cutaneous esterases into nicotinic acid and isopropyl alcohol. The primary vasodilatory effect is mediated by nicotinic acid, which activates a signaling cascade predominantly involving the prostaglandin pathway. This leads to the relaxation of vascular smooth muscle in the dermal arterioles and capillaries, resulting in increased blood flow and erythema.

The key steps in the signaling pathway are:

  • Enzymatic Conversion: this compound is converted to nicotinic acid.

  • Phospholipase A2 Activation: Nicotinic acid stimulates skin cells, leading to the activation of Phospholipase A2 (PLA2).

  • Arachidonic Acid Release: PLA2 cleaves membrane phospholipids to release arachidonic acid (AA).

  • Prostaglandin Synthesis: Cyclooxygenase (COX) enzymes (COX-1 and COX-2) metabolize AA into prostaglandin precursors, leading to the synthesis of various prostaglandins, notably Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2).

  • Receptor Binding and Vasodilation: These prostaglandins bind to their respective receptors (e.g., DP and EP receptors) on vascular smooth muscle cells. This binding initiates intracellular signaling that results in smooth muscle relaxation and vasodilation.

Studies have shown that this response is significantly attenuated by non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit COX enzymes, confirming the central role of the prostaglandin pathway.[1][2] A secondary contribution from local sensory nerves has also been identified, while the nitric oxide pathway does not appear to be significantly involved.[1]

Signaling Pathway Diagram

Isopropyl_Nicotinate_Pathway cluster_skin Skin Layers cluster_cell Skin Cell cluster_vessel Vascular Smooth Muscle Cell IPN This compound (Topical Application) SC Stratum Corneum IPN->SC Penetration Epidermis Epidermis/Dermis SC->Epidermis Hydrolysis Esterase-mediated Hydrolysis NA Nicotinic Acid Hydrolysis->NA PLA2 Phospholipase A2 (Activated) NA->PLA2 Stimulates AA Arachidonic Acid PLA2->AA Releases COX COX-1 / COX-2 AA->COX Metabolized by PGs Prostaglandins (PGD2, PGE2) COX->PGs Receptors Prostaglandin Receptors (DP, EP) PGs->Receptors Bind to Relaxation Smooth Muscle Relaxation Receptors->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation Perfusion Increased Skin Perfusion Vasodilation->Perfusion Leads to

Caption: Signaling cascade of this compound-induced vasodilation.

Quantitative Data Summary

The vasodilatory response to nicotinates can be quantified by measuring changes in skin blood perfusion. The following tables summarize key parameters often evaluated in such studies. Data is primarily based on studies using methyl nicotinate, a close analog of this compound.

Table 1: Pharmacodynamic Parameters of Nicotinate-Induced Vasodilation

ParameterTypical Value RangeMethod of MeasurementNotes
Baseline Perfusion 5 - 20 Perfusion Units (PU)LDF / LSCIHighly variable depending on anatomical site, skin temperature, and individual.
Peak Perfusion 80 - 150 PU (or 5-10 fold increase)LDF / LSCIRepresents the maximal vasodilatory response.
Time to Peak Perfusion 10 - 20 minutesLDF / LSCITime from application to the maximal perfusion response.
Duration of Action 45 - 90 minutesLDF / LSCITime for perfusion to return to baseline levels.

Table 2: Effect of Pathway Inhibitors on Methyl Nicotinate-Induced Perfusion Increase

InhibitorPathway TargetedPerfusion Reduction (%)Significance (p-value)Reference
NSAID (e.g., Ibuprofen) Cyclooxygenase (Prostaglandin)82%< 0.01[1]
Lidocaine/Prilocaine Local Sensory Nerves32%< 0.01[1]
L-NMMA Nitric Oxide SynthaseNo significant effect-[1]

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable data. The following are standardized protocols for assessing skin perfusion changes induced by this compound using Laser Doppler Flowmetry (LDF) and Laser Speckle Contrast Imaging (LSCI).

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation Phase cluster_acq Data Acquisition Phase cluster_analysis Data Analysis Phase Subject_Acclimatization Subject Acclimatization (20-30 min in controlled room) Site_Selection Test Site Selection & Marking (e.g., volar forearm) Subject_Acclimatization->Site_Selection Instrument_Setup Instrument Setup & Calibration (LDF or LSCI) Site_Selection->Instrument_Setup Baseline Baseline Perfusion Recording (5-10 min) Instrument_Setup->Baseline Application Topical Application of This compound Baseline->Application Post_Application Continuous Post-Application Perfusion Recording (30-60 min) Application->Post_Application ROI Define Region of Interest (ROI) Post_Application->ROI Extraction Extract Perfusion Data (Baseline, Peak, Tmax) ROI->Extraction Stats Statistical Analysis Extraction->Stats

Caption: General workflow for assessing skin perfusion after topical provocation.
Protocol 1: Laser Doppler Flowmetry (LDF)

LDF is a non-invasive technique that provides a continuous, single-point measurement of microvascular blood perfusion in arbitrary Blood Perfusion Units (PU).[3]

1. Subject Preparation:

  • Subjects should acclimatize for at least 20-30 minutes in a temperature-controlled room (22-24°C) to ensure stable peripheral circulation.[3]
  • Subjects should refrain from consuming caffeine, alcohol, or nicotine for at least 4 hours prior to the measurement.
  • The test site, typically the volar forearm, should be cleaned with a mild soap and water and dried thoroughly. Avoid areas with hair, scars, or visible veins.
  • Mark the application site(s) with a skin-safe marker.

2. Equipment Setup:

  • Turn on the LDF monitor and allow it to warm up as per the manufacturer's instructions.
  • Use an LDF probe designed for skin surface measurements.
  • Secure the probe to the marked site using a probe holder and double-sided adhesive rings. Ensure gentle, consistent pressure, as excessive force can occlude microvessels and affect readings.

3. Data Acquisition:

  • Begin recording and establish a stable baseline blood flow signal for 5-10 minutes.
  • Apply a standardized volume (e.g., 10-20 µL) and concentration of this compound solution to the test site, adjacent to the LDF probe.
  • Immediately begin or continue the LDF recording for a predetermined duration (e.g., 45-60 minutes) to capture the full pharmacodynamic response, including the peak and return to baseline.
  • A control site treated with the vehicle solution should be measured simultaneously on the contralateral arm if possible.

4. Data Analysis:

  • Calculate the average baseline perfusion from the last 2 minutes of the baseline recording period.
  • Identify the peak perfusion value after application.
  • Calculate the change from baseline (ΔPU = Peak PU - Baseline PU) or the percentage increase.
  • Determine the time to peak perfusion (Tmax) and the total duration of the response.
  • The Area Under the Curve (AUC) for the perfusion-time graph can be calculated to represent the total hyperemic response.

Protocol 2: Laser Speckle Contrast Imaging (LSCI)

LSCI is a full-field imaging technique that provides a two-dimensional map of microvascular blood flow (perfusion) with high spatial and temporal resolution.[4][5]

1. Subject Preparation:

  • Follow the same subject preparation guidelines as for LDF (acclimatization, abstinence from vasoactive substances, site cleaning).
  • Mark a rectangular area of interest (e.g., 2x2 cm) on the volar forearm.

2. Equipment Setup:

  • Position the LSCI camera perpendicular to the skin surface at the distance recommended by the manufacturer.
  • Adjust the focus and camera settings to obtain a clear image of the skin.
  • Ensure the subject remains still during the entire measurement period to avoid motion artifacts.

3. Data Acquisition:

  • Record a baseline perfusion map for 5-10 minutes, capturing a series of images (e.g., one image every 10-30 seconds).
  • Apply a standardized volume and concentration of this compound solution evenly across the marked test site.
  • Immediately begin post-application recording, capturing images at the same frequency for 45-60 minutes.
  • A parallel site treated with the vehicle can serve as a control.

4. Data Analysis:

  • Using the LSCI analysis software, define a Region of Interest (ROI) within the application area, avoiding the edges.
  • Calculate the mean perfusion value (in Perfusion Units, PU) for the ROI in each captured image.
  • Generate a time-course plot of the mean perfusion.
  • From the time-course data, determine the baseline perfusion, peak perfusion, change from baseline, time to peak, and duration of action, similar to the LDF analysis.
  • The spatial maps can be used to assess the homogeneity of the vascular response.

Applications in Research and Development

The use of this compound in conjunction with skin perfusion imaging has several key applications:

  • Pharmacodynamic Studies: To characterize the onset, magnitude, and duration of action of topical vasodilators.

  • Bioequivalence Testing: To compare the vascular response of different formulations of a topical drug.[6]

  • Skin Sensitivity and Irritation Research: To provide a quantitative measure of the inflammatory response to potential irritants.

  • Screening of Anti-inflammatory Agents: To assess the ability of novel compounds to suppress chemically-induced vasodilation.

  • Investigating Microvascular Dysfunction: To study alterations in skin blood flow in various pathological conditions, such as diabetes and peripheral vascular disease.

References

Application Notes and Protocols for Topical Formulation of Isopropyl Nicotinate in Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl nicotinate, the isopropyl ester of nicotinic acid, is a vasoactive agent that induces localized vasodilation upon topical application. This property makes it a compelling candidate for clinical studies investigating its potential therapeutic effects in conditions associated with impaired microcirculation. These application notes provide a comprehensive overview of the formulation development, preclinical evaluation, and clinical study protocols for a topical this compound formulation.

When applied to the skin, this compound penetrates the stratum corneum and is hydrolyzed by cutaneous esterases to release nicotinic acid. Nicotinic acid then acts on skin cells, primarily Langerhans cells, to stimulate the release of prostaglandin D2 (PGD2).[1][2] PGD2, in turn, acts on vascular smooth muscle cells, leading to vasodilation and a subsequent increase in cutaneous blood flow.[3][4] This mechanism of action is characterized by a visible erythema (redness) and a sensation of warmth at the application site.

I. Formulation Development

The development of a stable, effective, and safe topical formulation is critical for the successful clinical evaluation of this compound. A semi-solid formulation, such as a cream or gel, is often preferred for topical drug delivery.

A. Representative Formulation Composition

Based on common formulation strategies for topical products, a representative oil-in-water (O/W) cream formulation for this compound is presented below. The exact percentages may be optimized based on preclinical performance and stability data.

IngredientFunctionConcentration (% w/w)
This compoundActive Ingredient1.0 - 5.0
Cetostearyl AlcoholStiffening Agent10.0
White Soft ParaffinEmollient15.0
Liquid ParaffinEmollient5.0
Cetomacrogol 1000Emulsifying Agent2.0
Propylene GlycolHumectant5.0
MethylparabenPreservative0.2
PropylparabenPreservative0.05
Purified WaterVehicleq.s. to 100
B. Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.[3][5][6][7][8]

PropertyValue
Molecular FormulaC₉H₁₁NO₂
Molecular Weight165.19 g/mol
AppearanceColorless to pale yellow liquid
Boiling Point131 °C at 27 Torr
Density1.066 g/mL at 25 °C
SolubilitySparingly soluble in water
Log P (octanol/water)1.647 (Crippen Calculated)

II. Experimental Protocols

A. In Vitro Skin Permeation Studies

Objective: To evaluate the permeation of this compound from the topical formulation through the skin.

Methodology: Franz Diffusion Cell Assay

G cluster_0 Franz Diffusion Cell Setup Donor_Chamber Donor Chamber (Topical Formulation Applied) Skin_Membrane Excised Human or Animal Skin Donor_Chamber->Skin_Membrane Drug Diffusion Receptor_Chamber Receptor Chamber (Phosphate Buffered Saline) Skin_Membrane->Receptor_Chamber Sampling_Port Sampling Port Receptor_Chamber->Sampling_Port Sample Collection Magnetic_Stirrer Magnetic Stirrer

In Vitro Skin Permeation Workflow

Protocol:

  • Skin Preparation: Use excised human or porcine skin. Shave the hair and dermabrade to a thickness of approximately 500 µm.

  • Franz Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Fluid: Fill the receptor chamber with phosphate-buffered saline (PBS, pH 7.4) and maintain at 32 ± 1°C. Stir continuously.

  • Dosing: Apply a finite dose (e.g., 10 mg/cm²) of the this compound formulation to the skin surface in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw aliquots from the receptor fluid via the sampling port and replace with fresh, pre-warmed PBS.

  • Analysis: Analyze the concentration of this compound in the collected samples using a validated High-Performance Liquid Chromatography (HPLC) method.[4][9][10][11]

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot against time. Determine the steady-state flux (Jss) and permeability coefficient (Kp).

Illustrative In Vitro Permeation Data:

FormulationSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h)
1% this compound Cream15.2 ± 2.11.52 x 10⁻³
2.5% this compound Cream35.8 ± 4.53.58 x 10⁻³
5% this compound Cream68.4 ± 7.96.84 x 10⁻³
Vehicle ControlNot DetectedNot Applicable
B. In Vivo Assessment of Microcirculation

Objective: To evaluate the pharmacodynamic effect of topical this compound on cutaneous microcirculation.

Methodology: Laser Doppler Flowmetry (LDF) or Laser Speckle Contrast Imaging (LSCI)

G Subject Human Volunteer Application Topical Application of This compound Formulation Subject->Application Measurement Measurement of Skin Blood Flow (LDF / LSCI) Application->Measurement Data_Analysis Data Analysis (Change in Perfusion Units) Measurement->Data_Analysis

In Vivo Microcirculation Assessment Workflow

Protocol:

  • Subject Acclimatization: Allow subjects to acclimatize to the room temperature (22 ± 2°C) for at least 20 minutes before measurements.

  • Baseline Measurement: Measure baseline skin blood flow at the designated application site (e.g., volar forearm) using LDF or LSCI.

  • Application: Apply a standardized amount of the this compound formulation to a defined area of the skin. A vehicle control should be applied to a contralateral site.

  • Post-Dose Measurements: Record skin blood flow continuously or at specified time points (e.g., 5, 15, 30, 60, and 120 minutes) after application.

  • Erythema Assessment: Visually assess and score the intensity of erythema at the application site at the same time points as the blood flow measurements.[12][13][14]

  • Data Analysis: Express the change in skin blood flow as a percentage increase from baseline. Compare the response between the active and vehicle-treated sites.

Illustrative In Vivo Microcirculation Data (Laser Doppler Flowmetry):

Time (minutes)Mean Perfusion Units (PU) - ActiveMean Perfusion Units (PU) - Vehicle
0 (Baseline)10.5 ± 2.310.2 ± 2.1
535.2 ± 5.111.0 ± 2.5
1585.6 ± 10.210.8 ± 2.3
3092.3 ± 12.510.5 ± 2.0
6055.7 ± 8.910.3 ± 2.2
12015.1 ± 3.410.1 ± 1.9
C. Stability Testing

Objective: To ensure the quality, safety, and efficacy of the this compound topical formulation throughout its shelf life.

Methodology: ICH Guideline Q1A(R2)

G Formulation Topical Formulation Batches Storage Storage at Different Conditions (Long-term, Intermediate, Accelerated) Formulation->Storage Testing Periodic Testing of Quality Attributes Storage->Testing Data Data Analysis and Shelf-life Determination Testing->Data

Stability Testing Workflow

Protocol:

  • Batch Selection: Use at least three primary batches of the final formulation in the intended commercial packaging.

  • Storage Conditions: Store samples under long-term (25°C ± 2°C / 60% RH ± 5% RH), intermediate (30°C ± 2°C / 65% RH ± 5% RH), and accelerated (40°C ± 2°C / 75% RH ± 5% RH) conditions.[6][9][15]

  • Testing Intervals: Test the samples at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).[14]

  • Parameters to be Tested:

    • Appearance, color, and odor

    • pH

    • Viscosity

    • Assay of this compound and its primary degradant (Nicotinic Acid) by HPLC[9]

    • Microbial limits

  • Data Analysis: Evaluate the data to establish a shelf-life for the product.

Illustrative Stability Data (Assay of this compound at 40°C / 75% RH):

Time (months)Assay of this compound (%)Nicotinic Acid (%)
0100.2< 0.05
199.80.15
398.50.45
696.21.10

III. Signaling Pathway

The vasodilatory effect of topically applied this compound is primarily mediated through the prostaglandin pathway in the skin.

G IN This compound (Topical Application) SC Stratum Corneum Penetration IN->SC Hydrolysis Esterase-mediated Hydrolysis SC->Hydrolysis NA Nicotinic Acid Hydrolysis->NA LC Langerhans Cell NA->LC Activation PGD2 Prostaglandin D2 (PGD2) Release LC->PGD2 VSMC Vascular Smooth Muscle Cell PGD2->VSMC Action VD Vasodilation VSMC->VD CBF Increased Cutaneous Blood Flow VD->CBF

Mechanism of Action of this compound

IV. Clinical Study Protocol Outline

Title: A Randomized, Double-Blind, Vehicle-Controlled Study to Evaluate the Efficacy and Safety of a Topical this compound Formulation on Cutaneous Microcirculation in Healthy Volunteers.

Objectives:

  • Primary: To assess the effect of topical this compound on skin blood flow compared to a vehicle control.

  • Secondary: To evaluate the time course of the vasodilatory response, to assess the local tolerability and safety of the formulation, and to correlate the instrumental measurements of blood flow with visual assessments of erythema.

Study Design:

  • A single-center, randomized, double-blind, vehicle-controlled, parallel-group study.

  • Number of Subjects: Approximately 20-30 healthy adult volunteers.

  • Treatment Arms:

    • Arm A: Topical this compound Cream (e.g., 2.5% w/w)

    • Arm B: Vehicle Cream

  • Procedure:

    • Screening visit to assess eligibility.

    • Randomization and application of the investigational product to a designated site on the forearm.

    • Assessments of skin blood flow (LDF/LSCI) and erythema at baseline and at multiple time points post-application.

    • Monitoring of adverse events and local tolerability.

Key Efficacy Endpoints:

  • Change from baseline in skin blood flow (in Perfusion Units).

  • Clinician's Erythema Assessment (CEA) score.

  • Subject's assessment of local sensation (e.g., warmth, itching).

Safety Assessments:

  • Incidence and severity of adverse events.

  • Local tolerability assessments (e.g., scoring of erythema, edema, dryness).

Statistical Analysis:

  • The primary efficacy endpoint will be analyzed using an appropriate statistical test (e.g., ANCOVA) to compare the change from baseline in skin blood flow between the active and vehicle groups.

  • Secondary endpoints will be summarized descriptively and analyzed using appropriate statistical methods.

Conclusion

This document provides a framework for the development and clinical investigation of a topical this compound formulation. The provided protocols and illustrative data are intended to guide researchers in designing and conducting robust preclinical and clinical studies. Careful optimization of the formulation and rigorous adherence to standardized protocols are essential for obtaining reliable and meaningful data to support the clinical development of this promising vasoactive agent.

References

Troubleshooting & Optimization

Technical Support Center: Isopropyl Nicotinate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isopropyl nicotinate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the aqueous solubility of this compound during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic physicochemical properties?

This compound is the isopropyl ester of nicotinic acid (niacin or vitamin B3). It is a lipophilic compound used in various pharmaceutical and cosmetic formulations, primarily for its vasodilatory properties.[1] Its key properties are summarized in the table below.

Q2: How soluble is this compound in water?

This compound is poorly soluble in water. The predicted log10 of its water solubility (log10WS) is -2.43, indicating low aqueous solubility.[2] One source reports a water solubility of 54.73 g/L at 20°C, however, this should be considered with caution as it appears inconsistent with other data.

Q3: What factors influence the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is primarily affected by pH. As an ester, it is susceptible to hydrolysis, which is the main degradation pathway.[1]

  • Acid-Catalyzed Hydrolysis: In the presence of strong acids (e.g., concentrated HCl) and heat, it hydrolyzes to nicotinic acid and isopropanol.[1]

  • Base-Catalyzed Hydrolysis: Under basic conditions (e.g., aqueous NaOH) at elevated temperatures, it hydrolyzes to form sodium nicotinate and isopropanol.[1]

Therefore, maintaining a neutral pH and avoiding extreme temperatures are crucial for the stability of its aqueous preparations.

Q4: How does this compound cause vasodilation?

Topically applied this compound penetrates the skin and is hydrolyzed by cutaneous esterases to nicotinic acid. Nicotinic acid stimulates the release of prostaglandins, primarily Prostaglandin E2 (PGE2) and Prostaglandin D2 (PGD2), from cells within the skin. These prostaglandins then act on receptors on the vascular smooth muscle cells, leading to their relaxation and subsequent vasodilation, which manifests as localized erythema (redness).[3]

Data Presentation

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₉H₁₁NO₂[2][4]
Molecular Weight165.19 g/mol [2][4]
CAS Number553-60-6[2]
AppearanceColorless liquid
logP (Octanol/Water)1.647 (Predicted)
Water Solubility (log10WS)-2.43 (Predicted)[2]
pKa (Predicted)3.38 ± 0.10[4]
Solubility of Nicotinic Acid in Various Solvents at Different Temperatures

While specific data for this compound is limited, the following data for its parent compound, nicotinic acid, can provide some insight into its general solubility behavior.

SolventTemperature (K)Molar Fraction Solubility (x10³)
Water283.159.92
298.1515.3
313.1523.9
333.1544.5
Ethanol283.155.37
298.158.88
313.1514.1
333.1522.8

Data adapted from Gonçalves and Piedade (2011).[5]

Troubleshooting Guides

Issue 1: Precipitation Occurs Immediately Upon Diluting a Concentrated Stock Solution in an Aqueous Buffer.

This is a common issue for hydrophobic compounds like this compound when a concentrated stock in an organic solvent is diluted into an aqueous medium.[6]

Troubleshooting Workflow for Immediate Precipitation

G A Precipitation Observed B Is the final concentration too high? A->B C Reduce final concentration B->C Yes D Is the organic solvent concentration too low? B->D No J Clear Solution Achieved C->J E Increase final co-solvent concentration (e.g., <5% DMSO/Ethanol) D->E Yes F Was the stock solution added too quickly? D->F No E->J G Add stock solution dropwise while vortexing F->G Yes H Solution remains cloudy? F->H No G->J I Consider using solubilizing agents (surfactants, cyclodextrins) H->I Yes H->J No I->J

Troubleshooting workflow for immediate precipitation.
Issue 2: The Solution is Initially Clear but Precipitation Occurs Over Time.

This may indicate that the compound is not stable in the prepared solution under the current storage or experimental conditions, or that the initial "dissolved" state was a supersaturated one.

Potential Causes and Solutions:

  • Hydrolysis: As an ester, this compound can hydrolyze over time, especially at non-neutral pH or elevated temperatures.[1]

    • Solution: Prepare fresh solutions before each experiment and maintain a pH as close to neutral as possible. Store stock solutions at low temperatures (-20°C or -80°C).

  • Thermodynamic Insolubility: The initial clear solution might have been a kinetically trapped, supersaturated state that precipitates as it reaches its lower thermodynamic equilibrium solubility.

    • Solution: Lower the final concentration of this compound in the aqueous solution. The use of solubility enhancers can also help to stabilize the solution.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

Due to its poor aqueous solubility, it is recommended to first prepare a concentrated stock solution of this compound in a water-miscible organic solvent.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or Ethanol (anhydrous, high purity)

  • Vortex mixer

  • Calibrated analytical balance

  • Appropriate glassware

Procedure:

  • Accurately weigh the desired amount of this compound.

  • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution.[6]

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Aqueous Working Solutions

Procedure:

  • Thaw a frozen aliquot of the stock solution at room temperature.

  • Pre-warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).

  • While gently vortexing the aqueous medium, add the required volume of the stock solution dropwise to achieve the final desired concentration. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.[7]

  • Ensure the final concentration of the organic solvent is as low as possible (typically <1%, and ideally <0.1% for cell-based assays) to avoid solvent-induced artifacts.

  • Visually inspect the final working solution for any signs of precipitation before use. Use the freshly prepared solution immediately.

Protocol 3: Enhancing Aqueous Solubility with Co-solvents

The addition of a co-solvent to the aqueous buffer can increase the solubility of hydrophobic compounds.

Example using Propylene Glycol:

  • Prepare a stock solution of this compound in ethanol as described in Protocol 1.

  • Prepare the aqueous buffer containing a certain percentage of a co-solvent like propylene glycol (e.g., 5-20% v/v).

  • Follow the procedure in Protocol 2 to dilute the stock solution into the co-solvent-containing buffer. The presence of the co-solvent in the final solution will help to maintain the solubility of the this compound.

Mandatory Visualization

Prostaglandin-Mediated Vasodilation Pathway

The following diagram illustrates the signaling pathway initiated by topical this compound, leading to vasodilation.

VasodilationPathway cluster_skin Skin Layers cluster_vsmc Vascular Smooth Muscle Cell This compound This compound Nicotinic Acid Nicotinic Acid This compound->Nicotinic Acid Hydrolysis by Esterases Arachidonic Acid Arachidonic Acid Nicotinic Acid->Arachidonic Acid Stimulates release Esterases Esterases PGH2 PGH2 Arachidonic Acid->PGH2 COX-1/COX-2 COX-1/COX-2 COX-1/COX-2 PGD2/PGE2 PGD2/PGE2 PGH2->PGD2/PGE2 PG Synthases DP/EP Receptors DP/EP Receptors PGD2/PGE2->DP/EP Receptors Binds to Gs/Gq Proteins Gs/Gq Proteins DP/EP Receptors->Gs/Gq Proteins Adenylate/Guanylate Cyclase Adenylate/Guanylate Cyclase Gs/Gq Proteins->Adenylate/Guanylate Cyclase Activates cAMP/cGMP cAMP/cGMP Adenylate/Guanylate Cyclase->cAMP/cGMP Increases Protein Kinases (PKA/PKG) Protein Kinases (PKA/PKG) cAMP/cGMP->Protein Kinases (PKA/PKG) Activates Reduced Intracellular Ca2+ Reduced Intracellular Ca2+ Protein Kinases (PKA/PKG)->Reduced Intracellular Ca2+ Leads to Vasodilation Vasodilation Reduced Intracellular Ca2+->Vasodilation

Prostaglandin-mediated vasodilation pathway of this compound.

References

Isopropyl Nicotinate Formulation Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isopropyl Nicotinate Formulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of this compound in experimental and developmental formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in a formulation?

A1: this compound, an ester of nicotinic acid, is susceptible to chemical degradation primarily through two pathways: hydrolysis and oxidation. The extent of degradation is significantly influenced by several factors including pH, temperature, light exposure, the presence of oxygen, and interaction with excipients.[1][2]

  • Hydrolysis: As an ester, this compound can hydrolyze back to its parent compounds, nicotinic acid and isopropanol.[1] This reaction is catalyzed by both acidic and basic conditions, with base-catalyzed hydrolysis generally proceeding at a faster rate.[3][4] The formation of free nicotinic acid is a critical concern, especially in topical formulations, as it can cause skin flushing and irritation, limiting the product's tolerability.[4]

  • Oxidation: The pyridine ring and the isopropyl group of the molecule can be susceptible to oxidation.[1] Incompatible excipients containing oxidative impurities, such as peroxides often found in polymers, can accelerate this process.[5][6]

  • Photodegradation: Exposure to UV and visible light can provide the energy to initiate degradation reactions.[2][7] Therefore, protection from light is crucial during manufacturing and storage.

Q2: My this compound formulation is showing a drop in potency and an increase in an acidic impurity over time. What is the likely cause?

A2: A decrease in this compound concentration accompanied by the emergence of an acidic impurity strongly suggests hydrolysis. The primary acidic degradation product is nicotinic acid.[8] This is a common issue for ester-containing active pharmaceutical ingredients (APIs). To confirm this, you should use a stability-indicating analytical method, such as HPLC, to identify and quantify the degradant and compare its retention time with a nicotinic acid standard.[9][10]

Q3: How does pH affect the stability of my aqueous-based this compound formulation?

A3: The pH of an aqueous formulation is a critical factor governing the stability of this compound. Ester hydrolysis is typically slowest at a mildly acidic pH and is significantly accelerated under both strongly acidic and, particularly, alkaline (basic) conditions.[3][4][11] Studies on analogous nicotinate esters, such as benzyl nicotinate and myristyl nicotinate, have demonstrated that the degradation is hydroxide ion-catalyzed, meaning the rate of hydrolysis increases significantly as the pH rises above neutral.[3][4][12] Therefore, maintaining the formulation pH in a slightly acidic range (e.g., pH 4-6) is often a key strategy to minimize hydrolytic degradation.

Troubleshooting Guide

Problem 1: Significant degradation observed under accelerated stability conditions (e.g., 40°C/75% RH).

Possible Cause Troubleshooting Steps
Hydrolysis 1. Analyze pH: Measure the pH of the formulation. If it is neutral or alkaline, consider adjusting to a slightly acidic pH using a suitable buffering system. 2. Reduce Water Activity: For solid or semi-solid formulations, minimize moisture content. Consider using excipients with low hygroscopicity or including a desiccant in the packaging. 3. Incorporate Co-solvents: In liquid formulations, replacing a portion of the water with non-aqueous solvents like propylene glycol, glycerin, or polyethylene glycol (PEG) can significantly reduce the hydrolysis rate.[3][4]
Oxidation 1. Use Antioxidants: Incorporate antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or tocopherol into the formulation. 2. Chelating Agents: Add chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions that can catalyze oxidation. 3. Inert Atmosphere: During manufacturing, blanket the formulation with an inert gas like nitrogen or argon to displace oxygen.[2]
Excipient Incompatibility 1. Screen Excipients: Conduct a systematic excipient compatibility study by preparing binary mixtures of this compound with each excipient and storing them under stress conditions.[5] 2. Check for Reactive Impurities: Be aware of reactive impurities in common excipients (e.g., peroxides in povidone and crospovidone, aldehydes and reducing sugars in lactose).[5][6] Request certificates of analysis for excipient lots and consider testing for these impurities.

Problem 2: Appearance of unknown peaks in the HPLC chromatogram during stability testing.

Possible Cause Troubleshooting Steps
Degradation Products 1. Perform Forced Degradation: Conduct forced degradation (stress testing) studies on this compound under various conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[7][13][14] 2. Peak Tracking: Compare the retention times of the unknown peaks with those generated during the forced degradation studies to tentatively identify the degradation pathway. 3. Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main this compound peak. Co-elution of degradants can lead to inaccurate quantification.
Excipient or Container Leachable 1. Analyze Placebo: Run a placebo formulation (containing all excipients but no API) through the stability program to see if any peaks originate from excipient degradation. 2. Container Interaction: Store the formulation in different types of containers to investigate potential leaching from the packaging material.[15]

Data and Experimental Protocols

Hydrolytic Stability of Nicotinate Esters

Table 1: pH-Dependent Hydrolysis of Benzyl Nicotinate at 50°C [3]

pH Observed Rate Constant (k_obs) (min⁻¹)
7.400.0210
8.000.0435
9.040.2185
10.000.8165

Data demonstrates a significant increase in the rate of hydrolysis as the pH becomes more alkaline.

Table 2: Temperature-Dependent Hydrolysis of Benzyl Nicotinate [3]

Temperature (°C) pH Observed Rate Constant (k_obs) (min⁻¹) Calculated Half-Life (t½) at 25°C (min)
507.400.0210990
607.400.0530
707.400.1260
807.400.2830
509.040.218588
609.040.4130
709.040.7250
809.041.2010

This data, used to create an Arrhenius plot, allows for the extrapolation of the degradation rate at room temperature. The activation energy was found to be 70.7 kJ/mol at pH 7.40 and 55.0 kJ/mol at pH 9.04.[3]

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[13][14]

Objective: To generate the likely degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (HCl). Store at 60°C for 24-48 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M sodium hydroxide (NaOH), and dilute for analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at room temperature and monitor frequently (e.g., 0, 2, 4, 8 hours), as base hydrolysis is often rapid.[3] At each time point, neutralize with 0.1 M HCl and dilute for analysis.

  • Oxidative Degradation: Mix the stock solution with 3-6% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours. Dilute samples for analysis.

  • Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 80°C) for 72 hours. Also, expose the stock solution to heat (60°C) for 72 hours.

  • Photodegradation: Expose the stock solution to a light source providing both UV and visible light, as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[7] A control sample should be protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC-UV/PDA method.

Experimental Protocol: Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products and formulation excipients.[9][10]

Typical HPLC Parameters:

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Phosphate or acetate buffer (e.g., 20 mM), pH adjusted to 3.0.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Elution: Gradient elution is often required to separate the API from more polar (e.g., nicotinic acid) and potentially less polar degradation products. A typical gradient might be:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV/PDA detector set at the λmax of this compound (e.g., ~262 nm). A PDA detector is crucial for assessing peak purity.

  • Injection Volume: 10 µL.

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure all degradation products are resolved from the parent peak.

Visualizations

This compound Degradation Pathways IPN This compound Hydrolysis Hydrolysis IPN->Hydrolysis Ester Cleavage Oxidation Oxidation IPN->Oxidation Ring/Side-chain Attack NA Nicotinic Acid Hydrolysis->NA IPA Isopropanol Hydrolysis->IPA Ox_Products Oxidized Products (e.g., N-oxides, hydroxylated derivatives) Oxidation->Ox_Products Catalysts_H Catalysts: - H+ (Acid) - OH- (Base) - Temperature Catalysts_H->Hydrolysis Catalysts_O Catalysts: - Peroxides - Metal Ions - Light / O2 Catalysts_O->Oxidation

Caption: Primary degradation pathways for this compound.

Troubleshooting Workflow for Formulation Instability start Instability Observed (e.g., Potency Loss) check_pathway Identify Degradation Pathway start->check_pathway is_hydrolysis Is it Hydrolysis? (e.g., Nicotinic Acid forms) check_pathway->is_hydrolysis is_oxidation Is it Oxidation? is_hydrolysis->is_oxidation No hydro_actions Actions: 1. Adjust pH to 4-6 2. Reduce Water Activity 3. Add Co-solvents is_hydrolysis->hydro_actions Yes ox_actions Actions: 1. Add Antioxidant/Chelator 2. Use Inert Atmosphere 3. Check Excipient Purity is_oxidation->ox_actions Yes other Investigate Other Causes: - Photodegradation - Excipient Interaction - Container Leaching is_oxidation->other No end Optimized, Stable Formulation hydro_actions->end ox_actions->end other->end

Caption: Logic diagram for troubleshooting formulation instability.

References

Technical Support Center: Isopropyl Nicotinate Animal Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing Isopropyl Nicotinate (IPN) dosage in animal experiments. It includes frequently asked questions, troubleshooting guides, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in animal experiments? this compound is a nicotinic acid ester. When applied topically, it penetrates the outer layer of the skin and causes local vasodilation (widening of blood vessels), resulting in a temporary and measurable increase in blood flow and redness (erythema).[1] This controlled effect makes it a valuable tool for assessing microvascular function, skin reactivity, and the efficacy of anti-inflammatory or vasoactive compounds.[1][2]

Q2: How does this compound induce vasodilation? The vasodilatory effect of nicotinic acid esters like IPN is primarily mediated by the release of prostaglandins, such as Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2), through the cyclooxygenase (COX) pathway.[1][3][4] These prostaglandins act on smooth muscle in the cutaneous blood vessels, causing them to relax.[1] Local sensory nerves are also involved in the response.[2] Notably, this mechanism is independent of nitric oxide (NO)[2].

Q3: What is a typical starting concentration for IPN in an animal experiment? The optimal concentration depends on the animal model, skin site, and the desired response magnitude. It is crucial to perform a dose-response study to determine the ideal concentration for your specific experimental setup.[5][6] Based on studies with similar nicotinates, a concentration range of 10-50 mM is a common starting point for topical application.

Q4: Which animal models are suitable for IPN studies? Mice and rats are commonly used models for studying nicotinic acid-induced vasodilation, often by applying the agent to the ear or a shaved area of the back.[4][5][7] Rabbits are also used, particularly for skin irritation studies.[8] The choice of model depends on the research question and the specific physiological characteristics being investigated.

Q5: How is the vasodilatory response to IPN measured? Non-invasive techniques like Laser Doppler Flowmetry (LDF) and Laser Speckle Contrast Imaging (LSCI) are the gold standards for real-time, quantitative measurement of microvascular blood perfusion (blood flow) in the skin.[1][2] These methods measure the flux of red blood cells in a small tissue volume, providing data on the onset, peak, and duration of the vasodilatory response.[1][9]

Data Presentation: Dosage and Response

The following table provides suggested starting concentrations for topical IPN solutions in common animal models. Researchers must optimize these concentrations for their specific study.

Animal Model Anatomical Site Suggested Starting Concentration (in Ethanol/Propylene Glycol) Typical Application Volume Expected Time to Peak Response Key Considerations
Mouse Ear Pinna10 - 30 mM10 - 20 µL5 - 15 minutesThe mouse ear provides a thin, translucent area ideal for perfusion imaging.[5]
Rat Shaved Dorsal Skin20 - 50 mM50 - 100 µL15 - 25 minutesEnsure a consistent, cleanly shaved area for reproducible application.[7]
Rabbit Shaved Dorsal Skin20 - 50 mM100 - 200 µL15 - 30 minutesOften used for assessing skin irritation potential alongside vasodilation.[8]

Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
No or Weak Vasodilatory Response 1. Concentration Too Low: The applied dose is below the threshold to elicit a response. 2. Poor Skin Penetration: The vehicle is not effectively delivering IPN through the stratum corneum.[10] 3. Pharmacological Inhibition: The animal may have been pre-treated with NSAIDs (e.g., aspirin, ibuprofen), which block the prostaglandin-mediated response.[2][3] 4. Improper Measurement: The Laser Doppler probe may have poor contact or is applying too much pressure, occluding blood flow.[1]1. Perform a Dose-Response Study: Test a range of concentrations (e.g., 10 mM, 25 mM, 50 mM, 100 mM) to find the optimal dose.[6] 2. Optimize the Vehicle: Consider using a penetration enhancer or switching the vehicle. Ethanol or propylene glycol are common choices.[10][11] 3. Review Animal History: Ensure no COX-inhibiting drugs were administered prior to the experiment.[2] 4. Check Probe Placement: Secure the probe with a double-sided adhesive ring, ensuring it is stable but not compressing the skin.[1]
High Variability Between Animals/Sites 1. Inconsistent Application: Variation in the volume applied or the size of the application area. 2. Environmental Factors: Room temperature fluctuations can significantly alter peripheral blood flow.[1][12] 3. Animal Stress: Stress can cause physiological changes that affect baseline blood flow. 4. Anatomical Site Differences: Skin thickness and follicle density can affect penetration and response.[13]1. Standardize Application: Use a micropipette for precise volume and a template to mark a consistent application area.[9] 2. Control the Environment: Acclimatize animals for at least 20-30 minutes in a temperature-controlled room (22-24°C).[1][9] 3. Handle Animals Gently: Allow animals to acclimatize to the experimental setup to minimize stress. 4. Use Consistent Sites: Always use the same anatomical location for all measurements within a study.[13]
Excessive Skin Irritation 1. Concentration Too High: The dose is causing an inflammatory reaction beyond simple vasodilation. 2. Vehicle Irritation: The chosen solvent (e.g., high-concentration ethanol) may be causing irritation. 3. Contaminants: The IPN or vehicle may contain sensitizing impurities.[14]1. Reduce Concentration: Use the lowest effective concentration determined from your dose-response study. 2. Conduct Vehicle Control: Always apply the vehicle alone to a control site to ensure it is non-irritating.[15] 3. Use High-Purity Reagents: Ensure you are using pharmaceutical-grade or analytical-grade compounds.[16]

Experimental Protocols

Protocol 1: Preparation of this compound Topical Solution

Objective: To prepare a stock and working solution of IPN for topical application.

Materials:

  • This compound (≥98% purity)

  • Ethanol (200 proof, non-denatured) or Propylene Glycol

  • Calibrated analytical balance

  • Volumetric flasks

  • Micropipettes

Procedure:

  • Calculate Molar Mass: Determine the molar mass of this compound (C₉H₁₁NO₂ ≈ 165.19 g/mol ).

  • Prepare Stock Solution (e.g., 1 M):

    • Weigh out 1.652 g of this compound.

    • Transfer the powder to a 10 mL volumetric flask.

    • Add approximately 7 mL of the chosen vehicle (e.g., ethanol).

    • Vortex or sonicate until fully dissolved.

    • Bring the final volume to 10 mL with the vehicle. Store in a tightly sealed, dark glass bottle at 4°C.

  • Prepare Working Solution (e.g., 20 mM):

    • Perform a serial dilution from the stock solution. For a 20 mM solution, dilute the 1 M stock 1:50.

    • Example: Add 200 µL of the 1 M stock solution to 9.8 mL of the vehicle.

    • Prepare fresh working solutions daily.

Protocol 2: Measurement of Cutaneous Vasodilation Using Laser Doppler Flowmetry (LDF)

Objective: To non-invasively measure the change in cutaneous blood flow following topical IPN application.

Procedure:

  • Animal Preparation & Acclimatization:

    • Allow the animal to acclimatize in a quiet, temperature-controlled room (22-24°C) for at least 30 minutes to stabilize peripheral blood flow.[1][9]

    • If necessary, anesthetize the animal according to your approved institutional protocol.

    • Select a measurement site with minimal hair (e.g., mouse ear, shaved rabbit back) and gently clean it with a saline-moistened swab.[1]

  • Equipment Setup:

    • Turn on the LDF monitor and allow it to warm up as per the manufacturer's instructions.

    • Attach the LDF probe to the selected skin site using a double-sided adhesive ring. Ensure the probe is secure without applying excessive pressure.[1]

  • Baseline Measurement:

    • Begin recording and establish a stable baseline blood flow signal for 5-10 minutes. The signal, measured in Blood Perfusion Units (BPU), should be relatively flat.[1][9]

  • IPN Application:

    • Using a micropipette, apply a standardized volume (e.g., 50 µL) of the IPN working solution to the skin directly in front of the LDF probe.[9]

    • Simultaneously, apply the vehicle alone to a contralateral or adjacent control site.

  • Data Acquisition:

    • Immediately continue the LDF measurement continuously for 30-60 minutes to capture the full response curve (onset, peak, and return towards baseline).[9]

  • Data Analysis:

    • From the perfusion-time curve, calculate the key response parameters[9]:

      • Time to Onset: Time from application to a significant increase above baseline.

      • Time to Peak Perfusion: Time from application to the maximum BPU value.

      • Peak Response: The maximum BPU value achieved minus the average baseline BPU.

      • Area Under the Curve (AUC): The total perfusion increase over the measurement period, calculated from the baseline.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis Acclimatize Animal Acclimatization (30 min @ 22-24°C) PrepSite Prepare Application Site (Shave/Clean) Acclimatize->PrepSite SetupLDF Setup LDF Probe PrepSite->SetupLDF Baseline Record Baseline (5-10 min) SetupLDF->Baseline ApplyIPN Apply IPN Solution & Vehicle Control Baseline->ApplyIPN RecordResponse Record Response (30-60 min) ApplyIPN->RecordResponse Analyze Calculate Parameters (Peak, AUC, etc.) RecordResponse->Analyze Compare Compare IPN vs. Control Analyze->Compare Report Report Results Compare->Report

Caption: A general experimental workflow for assessing microvascular reactivity.

Signaling_Pathway IPN Topical Isopropyl Nicotinate (IPN) Penetration Stratum Corneum Penetration IPN->Penetration Cells Langerhans Cells / Keratinocytes Penetration->Cells COX COX Pathway Activation Cells->COX triggers Nerves Sensory Nerve Activation Cells->Nerves PGs Prostaglandin Release (PGD2, PGE2) COX->PGs Receptors Prostaglandin Receptors (DP1/EP) on Smooth Muscle PGs->Receptors binds to Vaso Vasodilation (Increased Blood Flow) Receptors->Vaso causes Nerves->Vaso contributes to NSAIDs NSAIDs (Aspirin, etc.) NSAIDs->COX inhibits

Caption: Signaling pathway of nicotinate-induced cutaneous vasodilation.

Troubleshooting_Logic rect_node rect_node ok_node ok_node bad_node bad_node Start Unexpected Result? CheckResponse Is there a weak or no response? Start->CheckResponse CheckIrritation Is there high variability or irritation? CheckResponse->CheckIrritation No CheckVehicle Vehicle control shows a response? CheckResponse->CheckVehicle Yes Sol_Variability Standardize temperature, application site, and volume. CheckIrritation->Sol_Variability CheckDose Dose-response performed? CheckVehicle->CheckDose No Sol_Impurity Vehicle is irritating or contaminated. CheckVehicle->Sol_Impurity Yes CheckNSAIDs NSAID use possible? CheckDose->CheckNSAIDs No Sol_Dose Increase IPN concentration. CheckDose->Sol_Dose Yes Sol_NSAIDs Exclude animals treated with NSAIDs. CheckNSAIDs->Sol_NSAIDs Yes Sol_PerformDose Perform dose-response to find optimal dose. CheckNSAIDs->Sol_PerformDose No OK Response OK

Caption: Troubleshooting logic for common experimental issues.

References

Isopropyl nicotinate side effects in research models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isopropyl nicotinate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary, expected side effects of topical this compound application in research models?

Based on safety data, the primary side effects of this compound are localized to the application site. You should expect to observe:

  • Skin Irritation: This is the most common side effect, manifesting as erythema (redness), and potentially edema (swelling).[1][2] In some studies with related compounds, drying and flaking of the skin were observed after 14 days.[3]

  • Serious Eye Irritation: Direct contact with the eyes will cause significant irritation.[1][2][4]

  • Respiratory Tract Irritation: If aerosolized or inhaled, it may cause respiratory irritation.[1][2][4]

Systemic toxicity is generally low. An acute dermal toxicity study in rabbits established a median lethal dose (LD50) of greater than 2000 mg/kg, indicating low acute toxicity via skin exposure.[5]

Q2: What is the underlying mechanism for the skin flushing and irritation observed with this compound?

While not studied for this compound specifically, the mechanism is well-established for nicotinic acid and its esters. The irritation and vasodilation (flushing) are primarily mediated by the activation of the G protein-coupled receptor 109A (GPR109A) on epidermal Langerhans cells. This activation initiates a signaling cascade leading to the synthesis and release of vasodilatory prostaglandins, such as Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2), which act on dermal blood vessels to increase blood flow and permeability.

Q3: Are there any known in vitro cytotoxic effects for this compound?

Currently, there is a lack of publicly available data on the in vitro cytotoxicity of this compound, and therefore no established IC50 values for different cell lines. Safety data sheets do not classify it as acutely toxic.[1] For related compounds, such as nicotinic acid, studies have investigated its effects on hepatocyte cell lines like HepG2 and Hep3B, primarily in the context of protection against oxidative stress rather than direct cytotoxicity.[6]

Troubleshooting Guide

Issue 1: High variability in skin irritation/flushing response between individual animals.

  • Possible Cause 1: Genetic Variation. Even within the same species, outbred stocks can have significant genetic variability, leading to different sensitivities.

    • Troubleshooting Step: If possible, use a genetically homogenous inbred strain for your studies to reduce inter-individual variability.

  • Possible Cause 2: Inconsistent Application. The amount of substance applied, the size of the application area, and the pressure used can all affect absorption and response.

    • Troubleshooting Step: Ensure precise and consistent dosing for all animals. Use a calibrated pipette to apply the liquid. Clearly define the application area (e.g., by using a template) and apply with consistent, gentle pressure.

  • Possible Cause 3: Skin Integrity. Small abrasions or differences in skin thickness can alter the permeability and response to the irritant.

    • Troubleshooting Step: Carefully inspect the skin of each animal before application to ensure it is intact and healthy. When removing fur, do so carefully at least 24 hours prior to application to avoid abrading the skin.[7]

Issue 2: No significant skin reaction observed at the expected dose.

  • Possible Cause 1: Insufficient Dose. The dose may be below the irritation threshold for the specific model or strain being used.

    • Troubleshooting Step: Conduct a dose-ranging study to determine the optimal concentration for producing a consistent, measurable irritant effect.

  • Possible Cause 2: Vehicle Effects. The vehicle used to dissolve or dilute the this compound may be mitigating the irritant effect or preventing efficient skin penetration.

    • Troubleshooting Step: Evaluate the effect of the vehicle alone as a control. Consider using a different vehicle known to enhance dermal penetration, but ensure it does not produce its own confounding irritant effects.

  • Possible Cause 3: Insensitive Measurement Technique. The method used to quantify the reaction (e.g., visual scoring) may not be sensitive enough to detect subtle changes.

    • Troubleshooting Step: Consider more sensitive, quantitative methods. Laser Doppler flowmetry can measure changes in cutaneous blood flow, while infrared thermography can detect subtle changes in skin temperature associated with inflammation.

Issue 3: Animals show acute distress immediately following application, but no dermal irritation is apparent.

  • Possible Cause: Acute Sensory Effect. In an acute dermal toxicity study in rabbits, animals exhibited agitation and increased respiratory rate for 20-30 seconds immediately after application of a high dose (2000 mg/kg), even though no dermal irritation was ultimately observed in that specific study.[5] This suggests a potential acute, transient sensory nerve stimulation that is not necessarily indicative of long-term skin damage.

    • Troubleshooting Step: Observe animals closely immediately after dosing to document any transient behavioral effects. Ensure these are distinguished from sustained distress or pain. If the effects are severe or prolonged, the dose may need to be lowered, and the study protocol should be reviewed by the institutional animal care and use committee.

Quantitative Data

The available quantitative data for this compound is limited. The primary data point relates to acute dermal toxicity.

Table 1: Acute Dermal Toxicity of this compound in Rabbits

SpeciesRouteEndpointValueObservation NotesReference
RabbitDermalLD50> 2000 mg/kgNo mortality. Transient agitation and increased respiratory rate post-application. No dermal irritation noted.[5]
RabbitDermalLD50> 5 mL/kg (~4300 mg/kg)No mortality. Erythema followed by drying and flaking of the skin was observed. No systemic toxicity noted.[3]

Experimental Protocols

Protocol: Acute Dermal Irritation Assessment in the Rabbit Model (Adapted from OECD Guideline 404)

This protocol outlines a standard procedure for evaluating the skin irritation potential of this compound.

  • Animal Model:

    • Species: Albino rabbit (e.g., New Zealand White).

    • Animals should be young adults, healthy, and housed individually.

  • Preparation:

    • Approximately 24 hours before the test, closely clip the fur from the dorsal area of the trunk (approximately 10 cm x 15 cm).[7]

    • Take care to avoid abrading the skin. Only animals with healthy, intact skin should be used.

  • Application of Test Substance:

    • Apply a dose of 0.5 mL of neat this compound to a small area (approximately 6 cm²) of the clipped skin.

    • Cover the application site with a gauze patch and secure it with non-irritating tape. To prevent evaporation and keep the patch in place, the trunk of the animal can be wrapped in a semi-occlusive dressing.

    • An adjacent area of untreated skin can serve as a control.

  • Exposure and Observation:

    • The exposure duration is typically 4 hours.

    • After exposure, remove the patch and gently wipe the skin with gauze and water or an appropriate solvent to remove any residual test substance.

    • Observe and score the skin reactions for erythema and edema at 1 hour, 24 hours, 48 hours, and 72 hours after patch removal. Observations can be extended up to 14 days if reactions are persistent.

  • Scoring:

    • Grade the reactions according to a standardized scale, such as the Draize scale (see Table 2).

Table 2: Sample Scoring System for Skin Reactions

ReactionScoreDescription
Erythema and Eschar 0No erythema
1Very slight erythema (barely perceptible)
2Well-defined erythema
3Moderate to severe erythema
4Severe erythema (beet redness) to eschar formation
Edema 0No edema
1Very slight edema (barely perceptible)
2Slight edema (edges of area well defined)
3Moderate edema (raised approximately 1 mm)
4Severe edema (raised more than 1 mm and extending)

Visualizations

G cluster_membrane Langerhans Cell Membrane cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space / Dermal Vasculature GPR109A GPR109A Receptor PLA2 Phospholipase A2 (PLA2) GPR109A->PLA2 Activates AA Arachidonic Acid (AA) PLA2->AA Releases from membrane lipids COX Cyclooxygenase (COX) AA->COX Metabolized by Prostaglandins Prostaglandins (PGD2, PGE2) COX->Prostaglandins Synthesizes Vasodilation Vasodilation & Increased Permeability Prostaglandins->Vasodilation Act on blood vessels (DP/EP Receptors) IN This compound IN->GPR109A Binds & Activates

Caption: Signaling pathway of nicotinate-induced skin flushing.

G Start Start: Healthy Rabbit Model Prep 1. Animal Preparation (Clip fur 24h prior) Start->Prep Dose 2. Dosing (Apply 0.5 mL to 6 cm² area) Prep->Dose Cover 3. Cover Site (Semi-occlusive dressing) Dose->Cover Expose 4. Exposure Period (4 hours) Cover->Expose Remove 5. Remove Dressing & Clean Site Expose->Remove Observe 6. Observation & Scoring (1, 24, 48, 72 hours) Remove->Observe End End: Data Analysis Observe->End

References

Technical Support Center: Enhancing Skin Penetration of Isopropyl Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the skin penetration of Isopropyl Nicotinate. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your research and development endeavors.

Frequently Asked Questions (FAQs)

1. What is this compound and why is enhancing its skin penetration important?

This compound is the isopropyl ester of nicotinic acid (niacin). It is a vasodilating agent that causes a localized erythema (redness) and a warming sensation upon topical application. Enhancing its skin penetration is crucial for its efficacy in various topical formulations aimed at improving local blood circulation and for its use as a model compound in skin permeation studies.

2. What are the primary challenges in achieving adequate skin penetration of this compound?

The main challenge lies in overcoming the barrier function of the stratum corneum, the outermost layer of the skin. This compound's physicochemical properties, such as its molecular weight and lipophilicity, influence its ability to partition into and diffuse through this lipid-rich barrier. Formulation-related issues, such as drug release from the vehicle and potential skin irritation at higher concentrations, also pose significant challenges.[1][2][3]

3. What are the common strategies to enhance the skin penetration of this compound?

Common strategies include the use of chemical penetration enhancers, such as propylene glycol, oleic acid, and isopropyl myristate, which can disrupt the stratum corneum lipids or improve drug partitioning.[1][4][5][6][7][8] Advanced formulation approaches like microemulsions and nanoparticles can also be employed to increase the solubility and delivery of this compound into the skin.

4. How can I assess the skin penetration of this compound in my experiments?

The most common in vitro method is using Franz diffusion cells with excised human or animal skin.[4][9][10] This allows for the measurement of the flux (permeation rate) of this compound across the skin. In vivo methods often involve measuring the physiological response, such as erythema and increased blood flow, using techniques like Laser Doppler Velocimetry.[8][11]

5. What are the potential side effects of using penetration enhancers with this compound?

While penetration enhancers can improve delivery, they can also cause skin irritation, especially with prolonged or repeated use.[8] It is essential to evaluate the irritation potential of new formulations. Strategies to mitigate irritation include using lower concentrations of enhancers, incorporating anti-irritant agents, and optimizing the vehicle to be more compatible with the skin.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments aimed at improving the skin penetration of this compound.

Low or Inconsistent Permeation in Franz Diffusion Cell Studies
Problem Possible Causes Troubleshooting Steps
Low Permeation - Formulation is not releasing the drug effectively.- The concentration of the penetration enhancer is too low.- The skin barrier integrity is too high (thick skin samples).- Poor solubility of this compound in the receptor medium.- Optimize the formulation by adjusting the vehicle composition.- Increase the concentration of the penetration enhancer and evaluate for irritation.- Use dermatomed skin of a consistent thickness.- Add a solubilizing agent (e.g., a small percentage of ethanol or a non-ionic surfactant) to the receptor medium to ensure sink conditions.
High Variability Between Replicates - Inconsistent skin samples (variations in thickness, source, or integrity).- Air bubbles trapped between the skin and the receptor medium.- Inconsistent dosing of the formulation.- Leakage from the Franz cell assembly.- Standardize the skin source and preparation method.- Carefully inspect for and remove any air bubbles before starting the experiment.- Use a positive displacement pipette for accurate and consistent application of viscous formulations.- Ensure the Franz cells are properly clamped and sealed.
No Permeation Detected - Analytical method is not sensitive enough.- Complete lack of drug release from the formulation.- Issues with the experimental setup (e.g., incorrect temperature).- Validate the HPLC method to ensure it can detect low concentrations of this compound.- Perform a release test from the formulation into a simple solvent to confirm drug availability.- Verify the temperature of the water bath and the surface of the skin in the Franz cell.
Issues with HPLC Analysis
Problem Possible Causes Troubleshooting Steps
Peak Tailing or Fronting - Column degradation.- Contamination of the column or guard column.- Incompatible mobile phase pH with the analyte.- Replace the column or guard column.- Implement a proper column flushing and regeneration protocol.- Adjust the mobile phase pH to ensure this compound is in a single ionic state.
Ghost Peaks - Contamination in the mobile phase, injector, or sample vials.- Carryover from a previous injection of a high-concentration sample.- Use fresh, high-purity solvents and additives for the mobile phase.- Clean the injector and autosampler needle.- Run blank injections between samples to check for carryover.
Baseline Drift or Noise - Air bubbles in the pump or detector.- Pump seal failure.- Contaminated or old mobile phase.- Detector lamp nearing the end of its life.- Degas the mobile phase thoroughly.- Purge the pump to remove air bubbles.- Replace pump seals as part of regular maintenance.- Prepare fresh mobile phase daily.- Replace the detector lamp if necessary.

Quantitative Data Presentation

The following tables summarize the in vitro skin permeation data for nicotinates with various penetration enhancers. Note that much of the available quantitative data is for methyl nicotinate and other esters; however, the general trends in enhancement are expected to be similar for this compound.

Table 1: In Vitro Skin Permeation of Nicotinates with Different Vehicles and Enhancers

ActiveVehicle/EnhancerSkin ModelFlux (µg/cm²/h)Enhancement Ratio (ER)Reference
Methyl NicotinatePropylene GlycolHuman Skin-Significant Enhancement[5][6]
Methyl NicotinateOleic Acid in Propylene GlycolHuman Skin-Significant Enhancement[8]
Hexyl NicotinatePropylene GlycolHuman Skin-Significant Enhancement[8]
MeloxicamIsopropyl Myristate (10%)Rat Skin83.79-[4]
MeloxicamOleic Acid (20%)Rat Skin84.411.07[4]

Enhancement Ratio (ER) is the ratio of the flux with the enhancer to the flux without the enhancer.

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To quantify the permeation of this compound through an excised skin membrane from a topical formulation.

Apparatus and Materials:

  • Vertical Franz diffusion cells

  • Excised human or animal (e.g., porcine or rat) skin, dermatomed to a thickness of 400-500 µm

  • Receptor solution: Phosphate-buffered saline (PBS, pH 7.4), with 0.1% sodium azide to prevent microbial growth. A co-solvent like ethanol (up to 20%) may be added to maintain sink conditions.

  • Test formulation containing this compound

  • Magnetic stirrer and stir bars

  • Water bath with temperature control (to maintain skin surface at 32°C)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringes for sampling

Procedure:

  • Skin Preparation: Thaw frozen excised skin at room temperature. Excise the subcutaneous fat and dermis to the desired thickness using a dermatome. Cut the skin into sections large enough to be mounted on the Franz diffusion cells. Equilibrate the skin sections in PBS for 30 minutes before mounting.

  • Franz Cell Assembly: Mount the skin section between the donor and receptor chambers with the stratum corneum side facing the donor compartment. Ensure there are no air bubbles between the skin and the receptor medium. Clamp the chambers together securely.

  • Temperature Equilibration: Place the assembled Franz cells in a water bath set to a temperature that maintains the skin surface at 32°C. Allow the system to equilibrate for at least 30 minutes.

  • Dosing: Apply a known amount of the this compound formulation (e.g., 5-10 mg/cm²) evenly onto the skin surface in the donor chamber.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution from the sampling arm. Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain a constant volume.

  • Sample Analysis: Analyze the collected samples for this compound concentration using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point. Plot the cumulative amount permeated versus time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The lag time (t_lag) is the x-intercept of the linear portion.

Mandatory Visualizations

Signaling Pathway for Nicotinate-Induced Vasodilation

G cluster_0 Topical Application cluster_1 Skin Layers cluster_2 Cellular Mechanisms cluster_3 Physiological Response IN This compound SC Stratum Corneum IN->SC Penetration VE Viable Epidermis SC->VE D Dermis VE->D SN Sensory Nerves D->SN Activation EC Endothelial Cells D->EC Direct Action SN->EC Neurotransmitter Release SMC Vascular Smooth Muscle Cells EC->SMC Prostaglandin Release (PGE2, PGI2) Vaso Vasodilation SMC->Vaso Relaxation

Caption: Signaling pathway of this compound-induced vasodilation in the skin.

Experimental Workflow for Topical Formulation Development

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vitro Testing cluster_3 Phase 4: Characterization & Stability P1 API Characterization (Solubility, Stability) P2 Excipient Compatibility Screening P1->P2 F1 Prototype Formulation (Creams, Gels, Ointments) P2->F1 F2 Optimization of Enhancer Concentration F1->F2 IV1 In Vitro Release Testing (IVRT) F2->IV1 IV2 In Vitro Permeation Testing (IVPT) - Franz Cells IV1->IV2 C1 Physicochemical Characterization (pH, Viscosity, Particle Size) IV2->C1 C2 Stability Studies (ICH Guidelines) C1->C2 C2->F2 Reformulation (if necessary)

Caption: General workflow for the development and testing of topical formulations.

References

controlling for skin type in Isopropyl nicotinate penetration studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for skin type during isopropyl nicotinate penetration studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant variability in this compound penetration across different skin samples in our in vitro studies. How can we control for this?

A1: Variability in skin penetration is a common issue stemming from inherent differences in skin barrier properties. To control for this, it is crucial to:

  • Standardize Skin Source: Whenever possible, use skin from a single donor for a set of experiments to minimize inter-individual variability.[1] If using multiple donors, ensure a balanced distribution of skin samples from each donor across your experimental groups.[1]

  • Characterize Skin Samples: Before starting the penetration study, characterize the skin samples for properties like transepidermal water loss (TEWL) and electrical resistance.[1][2] This allows you to either exclude outlier samples or use the data for covariate analysis.

  • Use Replicate Samples: Always run multiple replicates for each experimental condition to ensure the statistical reliability of your results.[1]

Q2: Our in vivo results for this compound-induced vasodilation differ significantly between participants of different ethnic backgrounds. How should we account for this?

A2: Studies have shown that skin permeability to nicotinates can vary among different racial groups.[1] To address this:

  • Homogeneous Study Population: If feasible, recruit a study population from a single ethnic group to reduce this source of variability.[1]

  • Stratified Study Design: If studying a diverse population is the goal, stratify your participants by ethnicity and ensure sufficient numbers in each group for meaningful statistical comparison.[1]

  • Baseline Measurements: Record baseline skin properties like blood flow, erythema, and TEWL for all participants, as these can also vary with ethnicity and influence the response to this compound.[1]

Q3: How does skin hydration status affect this compound penetration, and how can we control it in our experiments?

A3: Skin hydration significantly impacts the penetration of nicotinates. Increased hydration generally enhances permeation.[1][3] To control for this:

  • Controlled Acclimatization: Before the experiment, allow the skin (in vitro) or the participant's skin (in vivo) to acclimatize to a controlled temperature and humidity environment.[1]

  • Measure Baseline Hydration: Use a corneometer to measure the hydration level of the stratum corneum before applying this compound. This allows for the normalization of results based on baseline hydration.[1]

  • Occlusion: Be aware that occlusion (e.g., with a patch) will increase skin hydration and, consequently, penetration.

Q4: Can the vehicle formulation influence the effect of skin type on this compound penetration?

A4: Absolutely. The vehicle plays a critical role in the absorption of active ingredients. For instance, lipophilic enhancers can disrupt the stratum corneum's lipid matrix, potentially overriding some of the inherent differences between skin types. The choice of vehicle can significantly alter the penetration profile of this compound.

Experimental Protocols

In Vitro this compound Penetration Study using Franz Diffusion Cells

This protocol describes a standard method for assessing the in vitro skin permeation of this compound.

  • Preparation of Skin Membranes:

    • Excised human or animal skin is thawed at room temperature.

    • Subcutaneous fat is removed, and the skin is dermatomed to a uniform thickness (typically 200-400 µm).[1]

    • The dermatomed skin is cut into sections large enough to fit the Franz diffusion cells.

    • The integrity of each skin section is verified by measuring transepidermal water loss (TEWL) or electrical resistance.[1][2]

  • Franz Diffusion Cell Setup:

    • The receptor chamber is filled with a suitable receptor solution (e.g., phosphate-buffered saline) and a magnetic stir bar is added.[1]

    • The prepared skin membrane is mounted between the donor and receptor chambers, with the stratum corneum facing the donor chamber.[1]

    • The assembly is clamped together to ensure a leak-proof seal.[1]

    • The diffusion cells are placed in a water bath or heating block to maintain a constant temperature, typically 32°C to 37°C.[2][4]

  • Application of this compound Formulation:

    • A known quantity of the this compound formulation is applied to the skin surface in the donor chamber.

  • Sampling:

    • At predetermined time intervals, samples are withdrawn from the receptor chamber for analysis.

    • The receptor solution is replaced with fresh, pre-warmed solution to maintain sink conditions.

  • Sample Analysis:

    • The concentration of this compound in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[1]

In Vivo Measurement of this compound-Induced Vasodilation using Laser Doppler Velocimetry (LDV)

This protocol outlines the in vivo measurement of the vascular response to topically applied this compound.

  • Subject Acclimatization:

    • Subjects should rest in a temperature and humidity-controlled room for at least 20-30 minutes before the measurement to allow their skin blood flow to stabilize.[1]

  • Baseline Measurement:

    • Baseline skin blood flow is measured at the application site using a Laser Doppler Velocimetry probe.

  • Application of this compound:

    • A defined amount of the this compound solution or formulation is applied to a specific area of the skin.[1]

  • Measurement of Vasodilation:

    • Skin blood flow is continuously monitored with the LDV probe over a set period.

    • The increase in blood flow over baseline is indicative of the penetration and pharmacological effect of this compound.

Data Presentation

Table 1: Hypothetical Permeability Data for this compound Across Different Skin Types

Skin TypeMean Flux (µg/cm²/h)Standard DeviationPermeability Coefficient (Kp) x 10⁻³ cm/h
Dry2.50.41.8
Oily1.80.31.3
Combination2.10.51.5
Normal2.30.31.7

Note: This table presents hypothetical data for illustrative purposes. Actual experimental values will vary based on the specific protocol, formulation, and skin source.

Visualizations

experimental_workflow cluster_prep Skin Preparation cluster_fdc Franz Diffusion Cell Setup cluster_analysis Analysis prep1 Excise Skin prep2 Dermatome to Uniform Thickness prep1->prep2 prep3 Verify Integrity (TEWL/Resistance) prep2->prep3 fdc2 Mount Skin Membrane prep3->fdc2 Mount Verified Skin fdc1 Fill Receptor Chamber fdc1->fdc2 fdc3 Apply Formulation fdc2->fdc3 ana1 Collect Samples at Time Intervals fdc3->ana1 Start Experiment ana2 Quantify with HPLC ana1->ana2 ana3 Calculate Permeation Parameters ana2->ana3

Caption: Workflow for an in vitro this compound penetration study.

vasodilation_pathway cluster_penetration Skin Penetration cluster_cellular Cellular Action cluster_response Physiological Response ipn This compound Application sc Stratum Corneum ipn->sc ve Viable Epidermis sc->ve cells Dermal Cells ve->cells prostaglandins Prostaglandin Release cells->prostaglandins smooth_muscle Vascular Smooth Muscle prostaglandins->smooth_muscle vasodilation Vasodilation smooth_muscle->vasodilation blood_flow Increased Blood Flow vasodilation->blood_flow

Caption: Simplified pathway of this compound-induced vasodilation.

References

Technical Support Center: Isopropyl Nicotinate Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the hydrolysis of isopropyl nicotinate during storage and in formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

The primary degradation pathway for this compound is hydrolysis. This reaction involves the cleavage of the ester bond, resulting in the formation of nicotinic acid and isopropanol.[1] This process can be catalyzed by both acids and bases.

Q2: What are the main factors that accelerate the hydrolysis of this compound?

Several factors can accelerate the hydrolysis of this compound:

  • Presence of Water: As a reactant in hydrolysis, the presence of moisture is a primary driver of degradation.

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of esters. For similar nicotinic acid esters, hydrolysis is significantly faster at alkaline pH.[2][3][4]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis. This compound is known to degrade at temperatures above 100°C.[1]

  • Presence of Metal Ions: Certain metal ions can act as catalysts, promoting the degradation of the ester.[5]

Q3: What are the recommended storage conditions for neat this compound?

To minimize hydrolysis, neat this compound should be stored in a cool, dry, and well-ventilated area.[1] Containers should be tightly sealed to prevent the ingress of moisture.

Q4: How can I prevent the hydrolysis of this compound in a formulation?

Preventing hydrolysis in a formulation requires a multi-faceted approach:

  • Control pH: Maintain the formulation at an optimal pH to minimize acid or base-catalyzed hydrolysis. For nicotinic acid esters, a slightly acidic to neutral pH is generally preferred.

  • Minimize Water Activity: In anhydrous or low-water formulations, minimizing the amount of free water is crucial.

  • Use of Stabilizers: Incorporating antioxidants and chelating agents can help mitigate degradation pathways that may be initiated by oxidative processes or catalyzed by metal ions.[6][7]

  • Appropriate Packaging: Use of airtight and opaque packaging can protect the formulation from moisture and light.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Loss of potency or change in the physical properties (e.g., crystallization, odor) of a formulation containing this compound. Hydrolysis of this compound to nicotinic acid and isopropanol.1. Verify the pH of the formulation. Adjust to a more optimal range if necessary.2. Analyze the formulation for the presence of nicotinic acid using a suitable analytical method like HPLC.3. Review the formulation for sources of excess moisture.4. Consider the addition of stabilizers such as antioxidants or chelating agents in future batches.
Discoloration or off-odor in the formulation. Oxidation, potentially catalyzed by metal ions.1. Incorporate a chelating agent, such as EDTA, to sequester metal ions.[5]2. Add an antioxidant to the formulation to prevent oxidative degradation.[7]
Precipitation in a liquid formulation. Formation of nicotinic acid, which may have lower solubility in the formulation vehicle than this compound.1. Confirm the identity of the precipitate (likely nicotinic acid).2. Reformulate to adjust the pH or solvent system to improve the solubility of potential degradants or, more importantly, to prevent the degradation in the first place.

Experimental Protocols

Protocol 1: Accelerated Stability Study for this compound Formulations

This protocol outlines a method to assess the stability of an this compound formulation under accelerated conditions to predict its shelf-life.

1. Materials and Equipment:

  • Stability chambers capable of maintaining controlled temperature and humidity (e.g., 40°C ± 2°C / 75% RH ± 5% RH).

  • HPLC system with a suitable detector (e.g., UV-Vis).

  • Reference standards for this compound and nicotinic acid.

  • Appropriate HPLC column (e.g., C18).

  • pH meter.

  • The formulation to be tested in its final packaging.

2. Methodology:

  • Prepare multiple samples of the this compound formulation in its final intended packaging.

  • Place the samples in a stability chamber set to accelerated conditions (e.g., 40°C / 75% RH).

  • At specified time points (e.g., 0, 1, 3, and 6 months), remove a subset of samples for analysis.

  • For each sample, perform the following tests:

    • Appearance: Visually inspect for any changes in color, clarity, or phase separation.

    • pH: Measure the pH of the formulation.

    • Assay of this compound and Nicotinic Acid: Develop and validate an HPLC method to quantify the concentration of this compound and its primary degradant, nicotinic acid.

      • Mobile Phase Example: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer) can be used. The exact ratio and pH should be optimized for the specific column and analytes.

      • Detection: UV detection at a wavelength where both compounds have adequate absorbance (e.g., around 260 nm).

  • Record all data meticulously.

3. Data Analysis:

  • Plot the concentration of this compound versus time.

  • Determine the degradation rate constant (k) from the slope of the line, assuming pseudo-first-order kinetics.

  • Use the Arrhenius equation to estimate the shelf-life at typical storage conditions (e.g., room temperature) if data from multiple temperatures is collected.

Protocol 2: pH-Rate Profile of this compound Hydrolysis

This protocol is designed to determine the rate of this compound hydrolysis at various pH values.

1. Materials and Equipment:

  • This compound.

  • A series of buffer solutions covering a wide pH range (e.g., pH 2 to 10).

  • Constant temperature water bath or incubator.

  • HPLC system as described in Protocol 1.

  • Volumetric flasks and pipettes.

2. Methodology:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • For each pH to be tested, prepare a reaction solution by adding a small aliquot of the this compound stock solution to the respective buffer. The final concentration of the organic solvent should be low to minimize its effect on the reaction rate.

  • Incubate the reaction solutions at a constant temperature (e.g., 50°C to accelerate the reaction).

  • At predetermined time intervals, withdraw an aliquot from each reaction solution and immediately quench the reaction (e.g., by diluting with a cold mobile phase).

  • Analyze the samples by HPLC to determine the concentration of remaining this compound.

3. Data Analysis:

  • For each pH, plot the natural logarithm of the this compound concentration versus time. The slope of this line will be the pseudo-first-order rate constant (k) for that pH.

  • Create a pH-rate profile by plotting the logarithm of the rate constant (log k) versus pH. This plot will illustrate the pH at which the compound is most stable. For similar nicotinic acid esters, a U-shaped curve is often observed, indicating both acid and base catalysis.[8]

Data Presentation

Table 1: Factors Influencing this compound Hydrolysis and Recommended Mitigation Strategies

FactorInfluence on HydrolysisRecommended Mitigation Strategy
Moisture Increases hydrolysis rate.Store in tightly sealed containers in a dry environment. Use anhydrous or low-water activity formulations where possible.
pH Catalyzes hydrolysis at both acidic and basic extremes.Buffer formulations to a pH of minimum hydrolysis, likely in the slightly acidic to neutral range.
Temperature Higher temperatures accelerate the degradation rate.Store at controlled room temperature or as recommended by stability studies. Avoid exposure to excessive heat.
Metal Ions Can catalyze degradation.Incorporate chelating agents (e.g., Disodium EDTA) into formulations.[5]
Light May accelerate degradation, although data is limited.Store in opaque or amber-colored containers.
Oxidizing Agents Can lead to degradation of the molecule.Avoid contact with strong oxidizing agents. Consider the use of antioxidants in formulations.

Visualizations

Hydrolysis_Pathway Isopropyl_Nicotinate This compound Transition_State Tetrahedral Intermediate Isopropyl_Nicotinate->Transition_State Water Water (H₂O) Water->Transition_State Catalyst H⁺ or OH⁻ Catalyst->Transition_State Nicotinic_Acid Nicotinic Acid Transition_State->Nicotinic_Acid Isopropanol Isopropanol Transition_State->Isopropanol

Caption: Hydrolysis pathway of this compound.

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_evaluation Evaluation Formulation Prepare Formulation Batches Packaging Package in Final Container Formulation->Packaging Accelerated Accelerated Conditions (e.g., 40°C / 75% RH) Packaging->Accelerated Long_Term Long-Term Conditions (e.g., 25°C / 60% RH) Packaging->Long_Term Sampling Pull Samples at Time Points Accelerated->Sampling Long_Term->Sampling Testing Perform Analytical Tests (HPLC, pH, Appearance) Sampling->Testing Data_Analysis Analyze Degradation Rate Testing->Data_Analysis Shelf_Life Estimate Shelf-Life Data_Analysis->Shelf_Life Troubleshooting_Logic Start Instability Observed (e.g., Potency Loss, Discoloration) Check_pH Is pH within the optimal range? Start->Check_pH Check_Moisture Is there a source of excess moisture? Check_pH->Check_Moisture Yes Adjust_pH Adjust pH in future batches Check_pH->Adjust_pH No Check_Oxidation Is oxidation a possibility? Check_Moisture->Check_Oxidation No Reformulate_Moisture Reformulate to reduce water activity Check_Moisture->Reformulate_Moisture Yes Add_Stabilizers Add Antioxidants/Chelating Agents Check_Oxidation->Add_Stabilizers Yes End Optimized Formulation Check_Oxidation->End No Adjust_pH->End Reformulate_Moisture->End Add_Stabilizers->End

References

minimizing irritation from topical Isopropyl nicotinate application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with topical Isopropyl Nicotinate.

Troubleshooting Guides

Scenario 1: Unexpectedly High Level of Skin Irritation in Pre-clinical Models

Question: We are observing significant erythema and edema in our animal or in-vitro models with a new this compound formulation. What are the potential causes and how can we troubleshoot this?

Answer:

Unexpectedly high irritation from topical this compound can stem from several factors related to the formulation and the experimental model. Here is a step-by-step troubleshooting guide:

  • Review Formulation Components:

    • Vehicle Effects: The vehicle can significantly impact the irritation potential. Alcohols like ethanol can enhance penetration and subsequent irritation[1]. Consider the components of your vehicle and their individual irritancy profiles. Lipophilic vehicles like isopropyl myristate may also enhance penetration[2][3].

    • pH of the Formulation: The pH of your formulation should ideally be between 4.5 and 6 to match the skin's natural acidic mantle. A pH outside this range can disrupt the skin barrier and increase irritation[4].

    • Concentration of this compound: Irritation is often dose-dependent. You may need to re-evaluate the concentration of this compound in your formulation.

  • Evaluate the Experimental Model:

    • In-Vitro Models (Reconstructed Human Epidermis - RhE): Ensure the RhE model is properly qualified and that the protocol follows established guidelines like OECD TG 439[5][6][7][8][9]. Check for proper controls (positive and negative) to validate the assay's performance.

    • Animal Models: The skin of some animal models can be more or less sensitive than human skin. Ensure that the scoring of erythema and edema is consistent and performed by trained personnel.

  • Implement Mitigation Strategies:

    • Incorporate Anti-Irritants: Consider adding anti-irritants to your formulation. These can include:

      • Barrier-enhancing agents: Ceramides and fatty acids.

      • Soothing agents: Allantoin, panthenol, and bisabolol.

      • Antioxidants: Vitamin E and green tea polyphenols.

    • Optimize the Vehicle: If using a hydroalcoholic base, consider reducing the alcohol content or adding humectants like glycerin to counteract the drying and irritating effects.

Logical Workflow for Troubleshooting High Irritation

G cluster_formulation Formulation Review cluster_model Model Evaluation cluster_mitigation Mitigation start High Irritation Observed formulation Review Formulation start->formulation model Evaluate Experimental Model formulation->model vehicle Assess Vehicle Components formulation->vehicle 1 mitigate Implement Mitigation Strategies model->mitigate invitro Verify In-Vitro Model (e.g., RhE) model->invitro anti_irritant Add Anti-Irritants mitigate->anti_irritant ph Check Formulation pH vehicle->ph 2 concentration Evaluate this compound Concentration ph->concentration 3 animal Standardize Animal Model Scoring invitro->animal optimize_vehicle Optimize Vehicle anti_irritant->optimize_vehicle

Caption: Troubleshooting workflow for addressing high irritation.

Scenario 2: High Variability in Human Subject Responses During Clinical Trials

Question: We are conducting a human patch test and observing a wide range of responses to our this compound formulation, from no reaction to strong erythema. How can we manage and interpret this variability?

Answer:

High inter-individual variability is a known challenge in testing topical products that induce erythema. Here’s how to approach this issue:

  • Standardize the Assessment:

    • Consistent Scoring: Use a standardized scoring system for erythema, edema, and other signs of irritation. The SCORAD index, for example, grades erythema and edema on a scale of 0 (absent) to 3 (severe)[2][10][11]. Ensure all assessors are trained and calibrated.

    • Objective Measurements: Supplement visual scoring with instrumental measurements. A chromameter or spectrophotometer can provide quantitative data on changes in skin color (erythema).

  • Refine the Experimental Protocol:

    • Minimal Erythema Concentration (MEC): For each subject, consider determining the Minimal Erythema Concentration (MEC) of this compound. This is the lowest concentration that produces a uniform erythema[12][13]. Using a subject-specific MEC as the challenge concentration can help normalize the response.

    • Controlled Application: Ensure the exact amount of formulation is applied to a consistent surface area for each subject.

  • Data Analysis:

    • Stratify the Population: If possible, collect data on subject characteristics that might influence skin sensitivity, such as a history of atopic dermatitis. This may allow for stratification of the results during data analysis.

    • Statistical Approach: Use appropriate statistical methods to account for variability. Non-parametric tests may be more suitable for ordinal scoring data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of skin irritation caused by this compound?

A1: this compound is a rubefacient, meaning it causes vasodilation (widening of blood vessels) and a localized, mild inflammatory response[6][7]. This is primarily mediated by the release of prostaglandins, particularly Prostaglandin D2 (PGD2), from cells within the skin[4][14][15]. This leads to increased blood flow, resulting in the characteristic erythema (redness) and a warming sensation.

Signaling Pathway of this compound-Induced Vasodilation

G cluster_skin Skin Layers cluster_cells Dermal Cells IN This compound (Topical Application) epidermis Epidermis IN->epidermis dermis Dermis epidermis->dermis langerhans Langerhans Cells dermis->langerhans keratinocytes Keratinocytes prostaglandins Prostaglandin (PGD2) Release langerhans->prostaglandins blood_vessel Blood Vessel vasodilation Vasodilation blood_vessel->vasodilation prostaglandins->blood_vessel erythema Erythema (Redness) vasodilation->erythema

Caption: Prostaglandin-mediated vasodilation pathway.

Q2: What are the best practices for formulating with this compound to minimize irritation?

A2: Proactive formulation design is key. Consider the following:

  • Vehicle Selection: Choose a vehicle with low intrinsic irritation potential.

  • pH Optimization: Buffer the formulation to a pH of 4.5-6.0[4].

  • Inclusion of Anti-Irritants: Proactively include a combination of anti-inflammatory agents, antioxidants, and barrier-enhancing lipids.

  • Encapsulation: For future development, consider encapsulation technologies like liposomes or nanoparticles to control the release of this compound and reduce direct contact with the epidermis.

Q3: Are there validated in-vitro models to screen our this compound formulations for reduced irritation potential?

A3: Yes, the most widely accepted in-vitro method is the Reconstructed Human Epidermis (RhE) Test, as described in the OECD Test Guideline 439[5][6][7][8][9]. This method uses a 3D model of the human epidermis to assess keratinocyte viability after exposure to a test substance. A significant reduction in cell viability indicates irritation potential. This is a reliable, non-animal alternative for screening the irritancy of topical formulations.

Q4: How can we quantitatively measure the reduction in skin irritation with our reformulated products in human trials?

A4: Several quantitative and semi-quantitative methods can be employed:

  • Instrumental Assessment:

    • Chromameter/Spectrophotometer: To measure changes in skin color (erythema).

    • Transepidermal Water Loss (TEWL): To assess skin barrier integrity. An increase in TEWL suggests a compromised barrier.

    • Corneometer: To measure skin hydration.

  • Clinical Scoring: A trained investigator can grade the severity of erythema, edema, and other signs of irritation using a standardized scale.

Data Presentation

Table 1: Example Dose-Response of this compound-Induced Erythema

This compound Concentration (% w/v)Mean Erythema Score (0-4 Scale*)Percentage of Subjects with Moderate Erythema (Score ≥ 2)
0.10.5 ± 0.25%
0.51.8 ± 0.545%
1.02.9 ± 0.785%
2.03.6 ± 0.498%

*Erythema Scale: 0 = None, 1 = Mild, 2 = Moderate, 3 = Marked, 4 = Severe[16]

Table 2: Efficacy of Different Classes of Anti-Irritants in Reducing this compound-Induced Irritation

Anti-Irritant ClassExample IngredientsMechanism of ActionExpected % Reduction in Erythema Score
Barrier Repair Ceramides, Linoleic AcidReinforce the stratum corneum lipid barrier15-25%
Soothing Agents Bisabolol, Allantoin, PanthenolReduce inflammatory mediators and calm the skin20-35%
Antioxidants Tocopherol (Vitamin E), Green Tea PolyphenolsNeutralize reactive oxygen species (ROS)10-20%
Humectants GlycerinImprove skin hydration and barrier function25-40%[17][18][19][20]

Experimental Protocols

Protocol 1: In-Vitro Skin Irritation Test using Reconstructed Human Epidermis (RhE) - Based on OECD TG 439

This protocol provides a general outline for assessing the irritation potential of an this compound formulation.

Experimental Workflow for In-Vitro Skin Irritation Test (OECD TG 439)

G cluster_exposure Exposure Phase cluster_viability Viability Assessment start Start: Receive RhE Tissues pre_incubation Pre-incubation (Overnight) start->pre_incubation application Topical Application of Test Substance, Positive Control (e.g., SDS), and Negative Control (e.g., PBS) pre_incubation->application incubation_exposure Incubation (e.g., 60 minutes at 37°C) application->incubation_exposure washing Washing and Rinsing incubation_exposure->washing post_incubation Post-incubation (e.g., 42 hours) washing->post_incubation mtt_assay MTT Assay (3 hours) post_incubation->mtt_assay extraction Formazan Extraction (e.g., with isopropanol) mtt_assay->extraction readout Spectrophotometric Reading (Optical Density) extraction->readout analysis Data Analysis: Calculate % Viability vs. Negative Control readout->analysis classification Classification: Irritant if Viability ≤ 50% analysis->classification

References

Technical Support Center: Enhancing the Vasodilatory Response of Isopropyl Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers working with Isopropyl nicotinate and aiming to enhance its vasodilatory effects. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of relevant quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of vasodilation induced by this compound?

A1: this compound, a nicotinic acid ester, induces vasodilation primarily through the prostaglandin pathway.[1] Upon topical application, it penetrates the skin and is hydrolyzed to nicotinic acid. This activates the release of prostaglandins, particularly Prostaglandin D2 (PGD2), from dermal Langerhans cells and keratinocytes.[2] PGD2 then binds to the DP1 receptor on vascular smooth muscle cells, leading to vasodilation and an increase in cutaneous blood flow.[3] Local sensory nerves also play a secondary role in this response.[1]

Q2: How can the vasodilatory response to this compound be enhanced?

A2: Enhancing the vasodilatory response to this compound primarily involves strategies to increase its penetration through the stratum corneum and optimize its formulation. Key approaches include:

  • Formulation with Penetration Enhancers: Incorporating chemical penetration enhancers such as ethanol, propylene glycol, or fatty acids can disrupt the lipid bilayer of the stratum corneum, facilitating the diffusion of the lipophilic this compound molecule.[4]

  • Novel Drug Delivery Systems: Encapsulating this compound in nanoformulations like liposomes, ethosomes, or microemulsions can improve its solubility, stability, and skin permeation, leading to a more pronounced and sustained vasodilatory effect.[5][6]

  • Synergistic Combinations: While specific studies on this compound are limited, combining it with other vasodilators that act via different mechanisms (e.g., nitric oxide donors) could potentially lead to a synergistic effect. However, this requires experimental validation.

Q3: What are the common challenges encountered during in vitro and in vivo experiments with this compound?

A3: Common challenges include:

  • High Inter-Individual Variability: In vivo studies often show significant variation in the vasodilatory response between subjects due to differences in skin thickness, hydration, and density of hair follicles.[7][8]

  • Vehicle Effects: The vehicle used to dissolve and apply this compound can significantly influence its penetration and, consequently, the observed vasodilatory response.

  • Lipophilicity Issues in Aqueous Environments: In in vitro organ bath experiments, the lipophilic nature of this compound can lead to poor solubility in aqueous buffers, adherence to tubing, and difficulty in achieving accurate and stable concentrations.

Q4: Are there any known inhibitors of this compound-induced vasodilation?

A4: Yes, since the primary mechanism involves prostaglandins, cyclooxygenase (COX) inhibitors such as non-steroidal anti-inflammatory drugs (NSAIDs) can significantly reduce the vasodilatory response.[1] Studies on methyl nicotinate have shown that NSAIDs can reduce the perfusion increase by as much as 82%.[1]

Troubleshooting Guides

Laser Doppler Flowmetry (LDF) for Cutaneous Blood Flow Measurement
Issue Potential Cause(s) Troubleshooting Steps
No or weak vasodilatory response 1. Ineffective skin penetration. 2. Inactive this compound solution. 3. Subject is a non-responder or has taken NSAIDs. 4. Insufficient dose.1. Ensure the application site is clean and dry. Consider using a penetration enhancer in the formulation. 2. Prepare fresh solutions of this compound. 3. Screen subjects for NSAID use. Acknowledge biological variability. 4. Perform a dose-response study to determine the optimal concentration.
High variability in readings 1. Movement artifacts (subject or probe). 2. Inconsistent application of the test substance. 3. Changes in ambient temperature. 4. Probe pressure on the skin.1. Ensure the subject is in a comfortable and stable position. Secure the LDF probe firmly but without excessive pressure.[9] 2. Use a defined application area and volume. 3. Conduct experiments in a temperature-controlled room. Allow for an acclimatization period.[10] 4. Use a probe holder to maintain consistent, light pressure.
Drifting baseline 1. Incomplete acclimatization of the subject to the room temperature. 2. Localized skin reactions to the adhesive used for the probe.1. Allow for a sufficient acclimatization period (at least 20-30 minutes) before starting baseline measurements. 2. Use hypoallergenic adhesives and check for any visible skin irritation before the experiment.
Artifacts in the signal 1. Electrical interference from other equipment. 2. Bubbles in the gel if a coupling medium is used.1. Ensure proper grounding of all equipment. 2. Apply coupling gel carefully to avoid entrapping air.
In Vitro Organ Bath Experiments
Issue Potential Cause(s) Troubleshooting Steps
Precipitation of this compound in the bath 1. Poor solubility of the lipophilic compound in the aqueous buffer.1. Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO, ethanol) and add it to the bath in small volumes. Ensure the final solvent concentration does not exceed a level that affects the tissue (typically <0.1%). 2. Consider using a buffer containing albumin to improve solubility.
Inconsistent or diminishing tissue response over time 1. Tissue fatigue or degradation during long experiments.[11] 2. Adsorption of the lipophilic compound to the organ bath apparatus (tubing, chamber walls).1. Allow for adequate equilibration and washout periods between drug administrations. Ensure continuous oxygenation and temperature control.[12] 2. Pre-saturate the system by running a solution of this compound through it before the experiment. Use inert materials for tubing where possible.
Paradoxical contractile response 1. In some vascular beds, PGD2 can cause vasoconstriction via thromboxane receptors.[13][14]1. Co-administer a thromboxane receptor antagonist to isolate the vasodilatory effect.
High baseline noise 1. Bubbles from the aeration system interfering with the force transducer.1. Position the tissue away from the direct stream of bubbles.[15]

Quantitative Data Summary

Note: Specific quantitative data for this compound is limited in the available literature. The following data for related nicotinic acid esters is provided for reference and to guide experimental design. It is recommended to perform dose-response studies for this compound to determine its specific potency and efficacy.

Table 1: Dose-Response of Nicotinic Acid Esters on Cutaneous Blood Flow

CompoundConcentrationApplication SiteMeasurement MethodObserved Effect
Benzyl NicotinateNot specifiedForearm, Forehead, CalfLaser Doppler FlowmetryDose-dependent increase in blood flow, with the most rapid and highest response on the forehead.[7][8]
Hexyl Nicotinate0.025%, 0.05%, 0.1%ForearmLaser Doppler FlowmetryDose-related increase in skin blood flow.[16]
Methyl Nicotinate1%Forearm and FootLaser Doppler Perfusion ImagingVasodilation peaked at 15-30 minutes and returned to baseline within 120 minutes.

Table 2: Effect of Inhibitors on Methyl Nicotinate-Induced Vasodilation

InhibitorPathway TargetedReduction in Perfusion IncreaseSignificance (p-value)
NSAIDCyclooxygenase (Prostaglandin synthesis)82%< 0.01
Lidocaine/PrilocaineLocal Sensory Nerves32%< 0.01
L-NMMANitric Oxide SynthaseNo significant effect-

(Data adapted from a study on Methyl Nicotinate)[1]

Experimental Protocols

Protocol 1: In Vivo Assessment of this compound-Induced Vasodilation using Laser Doppler Flowmetry
  • Subject Preparation:

    • Subjects should avoid caffeine, nicotine, and strenuous exercise for at least 4 hours before the experiment.

    • Ensure subjects have not taken any NSAIDs for at least 48 hours prior to the study.

    • Acclimatize the subject to a temperature-controlled room (22-24°C) for at least 30 minutes.

    • Select a standardized application site, typically the volar forearm, due to its consistent response.[10]

  • Preparation of this compound Formulation:

    • Dissolve this compound in a suitable vehicle. For initial studies, a simple solvent system (e.g., ethanol:propylene glycol:water) can be used.

    • Prepare a range of concentrations to establish a dose-response relationship.

  • Application and Measurement:

    • Clean the application site gently with a sterile wipe and allow it to dry completely.

    • Record baseline skin blood flow for at least 5 minutes using a Laser Doppler Flowmeter.

    • Apply a standardized volume (e.g., 20 µL) of the this compound formulation to a defined area (e.g., 1 cm²).

    • Continuously record the blood flow until it returns to baseline (typically up to 120 minutes).

  • Data Analysis:

    • Calculate the change in blood flow from baseline.

    • Determine the time to onset of vasodilation, time to peak response, and the area under the curve (AUC) to quantify the total vasodilatory effect.

Protocol 2: In Vitro Assessment of Vasodilation using an Organ Bath
  • Tissue Preparation:

    • Isolate arterial segments (e.g., rat mesenteric artery, porcine coronary artery) and cut them into rings (2-3 mm).

    • Suspend the rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 / 5% CO2.[17]

  • Experimental Procedure:

    • Allow the tissue to equilibrate under a resting tension for at least 60 minutes.

    • Induce a stable contraction with a vasoconstrictor (e.g., phenylephrine, U46619).

    • Once a stable plateau is reached, add cumulative concentrations of this compound to the bath.

    • Record the relaxation response as a percentage of the pre-contraction.

  • Data Analysis:

    • Construct a concentration-response curve and calculate the EC50 (the concentration that produces 50% of the maximal relaxation).

Signaling Pathways and Experimental Workflows

Vasodilatory_Pathway_of_Isopropyl_Nicotinate cluster_skin Skin Layers Stratum_Corneum Stratum Corneum Hydrolysis Hydrolysis Stratum_Corneum->Hydrolysis Epidermis_Dermis Epidermis / Dermis Isopropyl_Nicotinate This compound (Topical Application) Isopropyl_Nicotinate->Stratum_Corneum Penetration Nicotinic_Acid Nicotinic Acid Hydrolysis->Nicotinic_Acid Langerhans_Cells Langerhans Cells & Keratinocytes Nicotinic_Acid->Langerhans_Cells Stimulation Prostaglandin_D2 Prostaglandin D2 (PGD2) Release Langerhans_Cells->Prostaglandin_D2 DP1_Receptor DP1 Receptor on Smooth Muscle Cells Prostaglandin_D2->DP1_Receptor Binding Vasodilation Vasodilation DP1_Receptor->Vasodilation

Caption: Signaling pathway of this compound-induced vasodilation.

LDF_Workflow Start Start Subject_Prep Subject Preparation & Acclimatization Start->Subject_Prep Baseline Record Baseline Blood Flow (5-10 min) Subject_Prep->Baseline Application Topical Application of This compound Baseline->Application Measurement Continuous LDF Measurement Application->Measurement Data_Analysis Data Analysis (Peak flow, AUC, etc.) Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vivo vasodilation assessment.

Organ_Bath_Workflow Start Start Tissue_Prep Tissue Preparation (Arterial Rings) Start->Tissue_Prep Equilibration Equilibration in Organ Bath (60 min) Tissue_Prep->Equilibration Contraction Induce Contraction (e.g., Phenylephrine) Equilibration->Contraction Drug_Addition Cumulative Addition of This compound Contraction->Drug_Addition Measurement Record Relaxation Response Drug_Addition->Measurement Data_Analysis Data Analysis (Concentration-Response Curve) Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vitro vasodilation assessment.

References

Validation & Comparative

A Comparative Efficacy Analysis of Isopropyl Nicotinate and Other Nicotinic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Isopropyl Nicotinate against other common nicotinic acid esters, focusing on their vasodilatory, skin penetration, and anti-inflammatory properties. The information presented is supported by available experimental data and established structure-activity relationships.

Introduction

Nicotinic acid (niacin) and its ester derivatives are well-known for their vasodilatory effects, which are primarily mediated by the release of prostaglandins.[1][2] These compounds are of significant interest in topical formulations for their ability to increase local blood flow and for their potential anti-inflammatory properties. The efficacy of these esters is closely linked to their physicochemical properties, which govern their ability to penetrate the stratum corneum and reach their target receptors in the epidermis and dermis. This guide will compare this compound to other nicotinic acid esters such as methyl, ethyl, propyl, butyl, hexyl, and benzyl nicotinate, providing a comprehensive overview for research and development purposes.

Mechanism of Action: GPR109A Signaling and Prostaglandin Release

The primary mechanism of action for nicotinic acid and its esters involves the activation of the G protein-coupled receptor GPR109A (also known as HCA2) on epidermal Langerhans cells and keratinocytes.[3] This activation initiates a signaling cascade that leads to the synthesis and release of prostaglandins, particularly prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[3][4] These prostaglandins then act on receptors on the surrounding vascular smooth muscle cells, causing vasodilation and the characteristic flushing response.[4]

Nicotinic Acid Ester Signaling Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane (Langerhans Cell/Keratinocyte) cluster_intracellular Intracellular cluster_vascular Vascular Smooth Muscle Cell Nicotinic_Acid_Ester Nicotinic Acid Ester GPR109A GPR109A Receptor Nicotinic_Acid_Ester->GPR109A Binds to G_Protein Gi/o Protein Activation GPR109A->G_Protein Activates AC_Inhibition Adenylyl Cyclase Inhibition G_Protein->AC_Inhibition PLA2_Activation Phospholipase A2 Activation G_Protein->PLA2_Activation Arachidonic_Acid Arachidonic Acid Release PLA2_Activation->Arachidonic_Acid COX_Enzymes COX-1/COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandin (PGD2, PGE2) Synthesis COX_Enzymes->Prostaglandins PG_Receptor Prostaglandin Receptors (DP1, EP2/4) Prostaglandins->PG_Receptor Released and binds to Vasodilation Vasodilation PG_Receptor->Vasodilation

Caption: Signaling pathway of nicotinic acid esters leading to vasodilation.

Comparative Efficacy

The efficacy of topically applied nicotinic acid esters is a function of their ability to penetrate the skin and their intrinsic activity at the GPR109A receptor. While direct comparative studies for this compound against a full range of esters are limited, we can infer relative performance based on their physicochemical properties and available data for other esters.

Physicochemical Properties

The lipophilicity of a molecule, often expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of its ability to permeate the lipid-rich stratum corneum. A higher LogP value generally indicates greater lipophilicity.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)
Methyl NicotinateC₇H₇NO₂137.14[5][6]0.83[7]
Ethyl NicotinateC₈H₉NO₂151.16[3][8][9]~1.3
This compound C₉H₁₁NO₂ 165.19 [1][2][10][11]~1.6 [10]
Propyl NicotinateC₉H₁₁NO₂165.19[12][13][14][15][16]1.9[17]
Butyl NicotinateC₁₀H₁₃NO₂179.22[18][19][20][21]~2.4
Hexyl NicotinateC₁₂H₁₇NO₂207.27[4][22][23][24][25]3.51[4]
Benzyl NicotinateC₁₃H₁₁NO₂213.232.4

Note: LogP values are predicted and can vary slightly based on the prediction algorithm. The trend of increasing lipophilicity with alkyl chain length is consistent.

Skin Penetration

Studies have shown a correlation between the lipophilicity of nicotinic acid esters and their skin penetration. Esters with moderate lipophilicity, such as methyl and ethyl nicotinate, can effectively bypass the stratum corneum.[6] As the alkyl chain length increases, the lipophilicity increases, which can enhance penetration through the lipid matrix of the stratum corneum up to a certain point, after which increased partitioning into the stratum corneum can retard passage into the viable epidermis.

While direct comparative data for this compound is scarce, its LogP value suggests that its skin penetration profile would be between that of ethyl and propyl nicotinate, indicating efficient absorption.

Vasodilatory Efficacy

The vasodilatory response to topical nicotinic acid esters is dependent on both skin penetration and subsequent activation of the prostaglandin synthesis pathway. The intensity and duration of the erythema (redness) are common measures of this effect.

Anti-inflammatory Efficacy

The anti-inflammatory effects of nicotinic acid and its derivatives are thought to be mediated, in part, by the activation of GPR109A on immune cells, leading to a reduction in the production of pro-inflammatory cytokines.[24] The efficacy of topical anti-inflammatory action will also depend on the ability of the ester to penetrate the skin and reach these target cells.

Direct comparative anti-inflammatory data for this compound is limited. However, its expected efficient skin penetration suggests it would be an effective anti-inflammatory agent, comparable to other esters with similar physicochemical properties.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.

In Vitro Skin Permeation Study (Franz Diffusion Cell)

This method is widely used to assess the percutaneous absorption of topical compounds.

Franz_Diffusion_Cell_Workflow Skin_Preparation Excised human or animal skin preparation (removal of subcutaneous fat) Cell_Assembly Franz diffusion cell assembly with skin membrane Skin_Preparation->Cell_Assembly Temperature_Control Receptor chamber filled with buffer and maintained at 32°C Cell_Assembly->Temperature_Control Compound_Application Application of nicotinic acid ester formulation to the stratum corneum Temperature_Control->Compound_Application Sampling Periodic sampling from the receptor chamber Compound_Application->Sampling Analysis Quantification of the permeated compound by HPLC Sampling->Analysis

Caption: Workflow for in vitro skin permeation studies using a Franz diffusion cell.

Protocol:

  • Skin Preparation: Full-thickness or dermatomed human or animal skin is used. Subcutaneous fat is removed, and the skin is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Cell Assembly: The Franz diffusion cell is assembled, ensuring a leak-proof seal between the donor and receptor compartments.

  • Receptor Phase: The receptor compartment is filled with a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) and maintained at 32°C to mimic skin surface temperature. The solution is continuously stirred.

  • Compound Application: A known amount of the test formulation is applied to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals, aliquots are withdrawn from the receptor compartment and replaced with fresh, pre-warmed buffer.

  • Analysis: The concentration of the permeated nicotinic acid ester in the collected samples is quantified using a validated High-Performance Liquid Chromatography (HPLC) method.

Vasodilation Assessment (Laser Doppler Flowmetry)

Laser Doppler Flowmetry (LDF) is a non-invasive technique used to measure microvascular blood flow in the skin.

Laser_Doppler_Flowmetry_Workflow Subject_Acclimatization Subject acclimatization to room temperature Baseline_Measurement Baseline skin blood flow measurement with LDF probe Subject_Acclimatization->Baseline_Measurement Compound_Application Topical application of nicotinic acid ester Baseline_Measurement->Compound_Application Continuous_Monitoring Continuous or periodic LDF measurements Compound_Application->Continuous_Monitoring Data_Analysis Analysis of changes in blood flow over time (e.g., peak response, duration) Continuous_Monitoring->Data_Analysis

Caption: Experimental workflow for assessing vasodilation using Laser Doppler Flowmetry.

Protocol:

  • Subject Acclimatization: Subjects are acclimatized to a temperature-controlled room for at least 20-30 minutes before measurements.

  • Baseline Measurement: The LDF probe is placed on the test site (e.g., volar forearm), and baseline skin blood flow is recorded for several minutes.

  • Compound Application: The nicotinic acid ester formulation is applied to a defined area of the skin near the LDF probe.

  • Monitoring: Skin blood flow is continuously or periodically monitored until the response returns to baseline.

  • Data Analysis: The change in blood flow from baseline is calculated to determine parameters such as the time to onset of vasodilation, time to peak response, and the area under the curve of the response.

Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard in vivo model for evaluating the efficacy of anti-inflammatory agents.

Carrageenan_Paw_Edema_Workflow Animal_Grouping Grouping of animals (e.g., rats or mice) Compound_Administration Topical or systemic administration of the nicotinic acid ester Animal_Grouping->Compound_Administration Carrageenan_Injection Subplantar injection of carrageenan into the hind paw Compound_Administration->Carrageenan_Injection Paw_Volume_Measurement Measurement of paw volume at regular intervals (e.g., using a plethysmometer) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculation of the percentage inhibition of edema Paw_Volume_Measurement->Data_Analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Protocol:

  • Animal Dosing: The test compound (nicotinic acid ester) is administered to the animals, typically topically to the paw or systemically, at a predetermined time before the induction of inflammation.

  • Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the subplantar tissue of the right hind paw of the animals.[8][12]

  • Measurement of Paw Edema: The volume of the paw is measured at specified time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[21]

  • Data Analysis: The degree of swelling is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated by comparing the swelling in the treated group to that in a control group.

Conclusion

This compound, with its moderate lipophilicity, is expected to exhibit efficient skin penetration and, consequently, potent vasodilatory and anti-inflammatory effects. Based on its physicochemical properties, its efficacy is likely to be comparable to or greater than that of shorter-chain esters like methyl and ethyl nicotinate and potentially more optimized for topical delivery than longer-chain, more lipophilic esters like hexyl nicotinate. However, direct comparative studies are necessary to definitively establish its efficacy relative to other nicotinic acid esters. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses.

References

A Comparative Guide to the Anti-inflammatory Effects of Isopropyl Nicotinate and Alternative Topical Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of Isopropyl nicotinate against other commonly used topical anti-inflammatory agents. Due to the limited availability of direct experimental data on this compound, this guide draws upon data from closely related nicotinic acid esters and compares their established mechanisms and efficacy with those of other anti-inflammatory compounds.

Executive Summary

This compound, an ester of nicotinic acid, is primarily recognized for its rubefacient and vasodilatory properties. While its direct anti-inflammatory effects are not extensively documented in publicly available research, the known mechanisms of related nicotinic acid derivatives suggest a potential role in modulating inflammatory pathways. This guide synthesizes available data on nicotinic acid and its esters, offering a comparative framework against established topical anti-inflammatory agents.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of topical agents is commonly evaluated using in vivo models such as carrageenan-induced paw edema and croton oil-induced ear edema, and in vitro models like lipopolysaccharide (LPS)-stimulated macrophages.

In Vivo Anti-inflammatory Data
CompoundConcentrationAnimal ModelEdema Inhibition (%)Reference
Nicotinamide Gel2%Wistar RatsSignificant (p<0.001)[1]
Nicotinamide Gel3%Wistar RatsSignificant (p<0.001)[1]
Nicotinamide Gel4%Wistar RatsMore pronounced than 2% and 3%[1]
Indomethacin10 mg/earMice~50%N/A
Dexamethasone0.1 mg/earMice~60-70%N/A

Note: The data for Nicotinamide gel did not provide a specific percentage of inhibition but stated it was statistically significant. The data for Indomethacin and Dexamethasone are representative values from typical croton oil-induced ear edema assays.

In Vitro Anti-inflammatory Data

The anti-inflammatory effects of nicotinic acid have been demonstrated in vitro by measuring the inhibition of pro-inflammatory cytokine production in LPS-stimulated macrophages.

CompoundCell LineStimulantCytokine MeasuredInhibition (%)Reference
Nicotinic AcidHuman MonocytesLPSTNF-α49.2 ± 4.5N/A
Nicotinic AcidHuman MonocytesLPSIL-656.2 ± 2.8N/A
NicotineMurine SplenocytesLPSTNF-αSignificant inhibition in young mice[2]
NicotineMurine SplenocytesLPSIL-6Significant inhibition in old mice[2]

Signaling Pathways in Inflammation

The anti-inflammatory effects of many compounds are mediated through the modulation of key signaling pathways, most notably the NF-κB pathway, which is a central regulator of inflammatory gene expression.

Proposed Anti-inflammatory Mechanism of Nicotinic Acid Derivatives

Nicotinic acid has been shown to exert anti-inflammatory effects through the GPR109A receptor, which can lead to the suppression of the NF-κB signaling pathway. This, in turn, reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. While not directly demonstrated for this compound, it is plausible that it shares a similar mechanism.

Nicotinic Acid Anti-inflammatory Pathway Proposed Anti-inflammatory Signaling Pathway of Nicotinic Acid Derivatives cluster_nucleus Nicotinic Acid Derivative Nicotinic Acid Derivative GPR109A GPR109A Nicotinic Acid Derivative->GPR109A binds to IKK IKK Complex GPR109A->IKK inhibits IκBα IκBα IKK->IκBα phosphorylates IKK->IκBα inhibition of phosphorylation NF-κB NF-κB (p50/p65) IκBα->NF-κB sequesters Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes translocates and activates transcription Nucleus Nucleus Cytokines TNF-α, IL-6, etc. Pro-inflammatory Genes->Cytokines leads to production of

Proposed mechanism of nicotinic acid derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess acute inflammation.

Protocol:

  • Animal Model: Male Wistar rats (180-220g) are typically used.

  • Groups: Animals are divided into a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the compound being evaluated.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Treatment: The test compound or standard drug is administered orally or topically, typically 30-60 minutes before carrageenan injection.

  • Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation: The percentage of inhibition of edema is calculated for each group relative to the control group.

Carrageenan-induced paw edema experimental workflow.
LPS-Stimulated Macrophage Assay

This in vitro model is used to evaluate the effect of compounds on the production of inflammatory cytokines.

Protocol:

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) or primary macrophages are cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

  • Stimulation: Lipopolysaccharide (LPS) is added to the cell culture to induce an inflammatory response.

  • Incubation: Cells are incubated for a further period (e.g., 24 hours) to allow for cytokine production.

  • Sample Collection: The cell culture supernatant is collected.

  • Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Calculation: The percentage of inhibition of cytokine production is calculated for each treatment group relative to the LPS-stimulated control group.

LPS-stimulated macrophage assay experimental workflow.

Conclusion

While direct experimental evidence for the anti-inflammatory effects of this compound is sparse, the known mechanisms of related nicotinic acid derivatives provide a basis for its potential activity. The primary mechanism is likely centered on the activation of the GPR109A receptor, leading to the downstream inhibition of the NF-κB pathway and a subsequent reduction in the production of pro-inflammatory cytokines.

For a definitive validation of this compound's anti-inflammatory properties, further research employing standardized in vivo and in vitro models, such as those detailed in this guide, is essential. A direct comparative study of various nicotinic acid esters would be particularly valuable in elucidating the structure-activity relationship and positioning this compound within the broader class of topical anti-inflammatory agents. Researchers are encouraged to utilize the provided protocols to generate robust and comparable data to fill the current knowledge gap.

References

A Comparative Analysis of Isopropyl Nicotinate and Other Vasoactive Agents on Microcirculation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the clinical trial results and mechanisms of action of isopropyl nicotinate and other therapeutic agents aimed at improving microcirculation. The data presented is intended to support research and development efforts in the field of vascular medicine and drug discovery.

Introduction to Microcirculation and Therapeutic Intervention

Microcirculation refers to the network of the smallest blood vessels, including arterioles, capillaries, and venules, which plays a crucial role in the delivery of oxygen and nutrients to tissues and the removal of metabolic waste. Impaired microcirculation is a key pathophysiological component of numerous diseases, including diabetes, peripheral artery disease, and circulatory shock. Consequently, therapeutic agents that can enhance microcirculation are of significant clinical interest.

This guide focuses on the effects of topically applied nicotinic acid esters, such as this compound and its close analog methyl nicotinate, and compares their performance with other agents known to modulate microvascular function, namely topical nitroglycerin and systemic L-arginine.

Comparative Efficacy and Mechanism of Action

The following tables summarize the quantitative data from various studies on the effects of these agents on key microcirculatory parameters.

Table 1: Comparison of Topical Vasoactive Agents on Skin Microcirculation

AgentDosage/ConcentrationKey Efficacy EndpointsOnset of ActionDuration of ActionPrimary Mechanism of Action
Methyl Nicotinate 1% topical applicationComparable maximal vasodilation to acetylcholine and sodium nitroprusside in diabetic neuropathic patients.[1]Within 5 minutes.[1]Declines to pre-application levels after 120 minutes.[1]Prostaglandin-mediated pathways and local sensory nerve involvement.[2][3]
Topical Nitroglycerin 0.1 mL of a 1% solutionSignificant increase in Microvascular Flow Index (MFI), Total Vessel Density (TVD), Proportion of Perfused Vessels (PPV), and Perfused Vessel Density (PVD) in patients with circulatory shock.[4]Measurements taken at 3 and 30 minutes post-application.[5][6]Effects observed at 30 minutes.[5][6]Nitric oxide (NO) donor, leading to smooth muscle relaxation and vasodilation.[7]

Table 2: Comparison of Systemic Agents on Microcirculation

AgentDosage/AdministrationKey Efficacy EndpointsStudy PopulationPrimary Mechanism of Action
L-arginine Intracoronary infusionSignificantly augmented coronary blood flow responses to acetylcholine in patients.[8]Patients with microvascular angina.[8]Precursor to nitric oxide (NO), improving endothelium-dependent vasodilation.[8][9]
L-arginine Oral supplementationSignificantly higher functional capillary density and total vessel density of small vessels immediately after exercise.[10][11]Healthy men undergoing anaerobic exercise.[10][11]Increases NO availability.[9]
Inositol Nicotinate OralVasodilatory properties through the release of prostaglandins.[12]GeneralSlow release of nicotinic acid, which induces prostaglandin release.[12]
Xantinol Nicotinate 1000 mg oralSignificant improvement in cutaneous microcirculation, including increased maximal post-ischemic erythrocyte velocity and duration of hyperemia.[13]Patients with coronary artery disease and hyperlipidemia.[13]Vasodilation.[13]

Experimental Protocols

A detailed understanding of the methodologies used in these studies is crucial for interpreting the results and designing future experiments.

Topical Methyl Nicotinate Study Protocol: [1]

  • Subjects: 10 diabetic patients with peripheral neuropathy and 10 age- and sex-matched healthy control subjects.

  • Intervention: Topical application of 1% methyl nicotinate and a placebo emulsion.

  • Measurement Technique: Laser Doppler Perfusion Imaging was used to measure the vasodilatory response at the forearm and dorsum of the foot at 5, 15, 30, 60, and 120 minutes post-application.

  • Comparators: The vasodilatory response was also evaluated after iontophoresis of 1% acetylcholine (ACh) and 1% sodium nitroprusside (SNP).

Topical Nitroglycerin Study Protocol: [4][6]

  • Subjects: 20 postoperative patients in circulatory shock and 20 preoperative control subjects.

  • Intervention: Sublingual application of 0.1 mL of a 1% nitroglycerin solution.

  • Measurement Technique: Sublingual microcirculation was imaged using incident dark field microscopy (a handheld videomicroscope) before and at 3 and 30 minutes after the application of nitroglycerin.

  • Parameters Assessed: Microcirculation heterogeneity index (MHI), microvascular flow index (MFI), total vessel density (TVD), proportion of perfused vessels (PPV), and perfused vessel density (PVD).

L-arginine Supplementation Study Protocol: [10][11]

  • Subjects: 20 healthy men.

  • Study Design: Double-blind, randomized, placebo-controlled study.

  • Intervention: Oral L-arginine supplementation.

  • Procedure: Subjects performed a 60-second BOSCO jumping test.

  • Measurement Technique: Sublingual microcirculation was evaluated using sidestream dark field (SDF) videomicroscopy before, immediately after, and 30 minutes after the exercise.

  • Parameters Assessed: Systemic hemodynamic parameters, microvascular flow index, proportion of perfused vessels, functional capillary density, and total vessel density of small vessels.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanisms of action and experimental designs described in the cited literature.

cluster_Nicotinate Topical Nicotinate Application Topical\nIsopropyl/Methyl\nNicotinate Topical Isopropyl/Methyl Nicotinate Prostaglandin\nPathway Activation Prostaglandin Pathway Activation Topical\nIsopropyl/Methyl\nNicotinate->Prostaglandin\nPathway Activation Sensory Nerve\nStimulation Sensory Nerve Stimulation Topical\nIsopropyl/Methyl\nNicotinate->Sensory Nerve\nStimulation Vasodilation Vasodilation Prostaglandin\nPathway Activation->Vasodilation Sensory Nerve\nStimulation->Vasodilation Increased\nSkin Blood Flow Increased Skin Blood Flow Vasodilation->Increased\nSkin Blood Flow

Figure 1: Signaling pathway for topical nicotinate-induced vasodilation.

cluster_NO Nitric Oxide Donor Pathway Topical Nitroglycerin\nor Systemic L-arginine Topical Nitroglycerin or Systemic L-arginine Increased Nitric\nOxide (NO) Bioavailability Increased Nitric Oxide (NO) Bioavailability Topical Nitroglycerin\nor Systemic L-arginine->Increased Nitric\nOxide (NO) Bioavailability Guanylate Cyclase\nActivation Guanylate Cyclase Activation Increased Nitric\nOxide (NO) Bioavailability->Guanylate Cyclase\nActivation Increased cGMP Increased cGMP Guanylate Cyclase\nActivation->Increased cGMP Smooth Muscle\nRelaxation Smooth Muscle Relaxation Increased cGMP->Smooth Muscle\nRelaxation Vasodilation Vasodilation Smooth Muscle\nRelaxation->Vasodilation Improved\nMicrocirculation Improved Microcirculation Vasodilation->Improved\nMicrocirculation

Figure 2: Mechanism of action for nitric oxide-mediated vasodilation.

cluster_Workflow Typical Experimental Workflow for Microcirculation Studies Subject\nRecruitment Subject Recruitment Baseline\nMeasurements Baseline Measurements Subject\nRecruitment->Baseline\nMeasurements Intervention\n(e.g., Topical Agent, Oral Supplement) Intervention (e.g., Topical Agent, Oral Supplement) Baseline\nMeasurements->Intervention\n(e.g., Topical Agent, Oral Supplement) Post-Intervention\nMeasurements Post-Intervention Measurements Intervention\n(e.g., Topical Agent, Oral Supplement)->Post-Intervention\nMeasurements Data Analysis Data Analysis Post-Intervention\nMeasurements->Data Analysis Comparison of\nPre- and Post-\nIntervention Data Comparison of Pre- and Post- Intervention Data Data Analysis->Comparison of\nPre- and Post-\nIntervention Data Efficacy\nDetermination Efficacy Determination Comparison of\nPre- and Post-\nIntervention Data->Efficacy\nDetermination

Figure 3: Generalized experimental workflow for assessing microcirculatory changes.

Conclusion

The available evidence suggests that topical application of nicotinic acid esters, such as methyl nicotinate, effectively induces cutaneous vasodilation, with a rapid onset and a duration of approximately two hours.[1] The mechanism is primarily mediated through the prostaglandin pathway and local sensory nerves.[2][3] In comparison, topical nitroglycerin also demonstrates potent vasodilatory effects by acting as a nitric oxide donor, significantly improving microcirculatory parameters in compromised states like circulatory shock.[4] Systemic agents like L-arginine and other nicotinic acid derivatives also enhance microcirculation, albeit through different administrative routes and with broader systemic effects.[8][13]

For researchers and drug development professionals, the choice of agent for improving microcirculation will depend on the target tissue, the desired onset and duration of action, and the specific pathological context. Topical nicotinates offer a localized and transient effect, which may be advantageous for specific dermatological or peripheral vascular applications. Further head-to-head clinical trials are warranted to directly compare the efficacy and safety of this compound with other vasoactive agents in various clinical settings.

References

Comparative Analysis of Isopropyl Nicotinate Delivery Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Comparison of Topical Delivery Systems for Isopropyl Nicotinate

This guide offers a detailed comparative analysis of various delivery systems for this compound, a potent vasodilator commonly used in topical formulations to enhance microcirculation. The information is intended for researchers, scientists, and drug development professionals seeking to optimize the dermal and transdermal delivery of this active ingredient. This document provides an objective comparison of conventional formulations, microemulsions, liposomes, and solid lipid nanoparticles (SLNs), supported by experimental data and detailed methodologies.

Introduction to this compound and Delivery System Technologies

This compound, the isopropyl ester of nicotinic acid, is a lipophilic compound that readily penetrates the stratum corneum. Upon enzymatic hydrolysis in the skin, it releases nicotinic acid, which in turn stimulates the production of prostaglandins, leading to localized vasodilation.[1] The efficiency of this process is highly dependent on the formulation's ability to deliver the active ingredient to the viable epidermis and dermis. Advanced delivery systems such as microemulsions, liposomes, and solid lipid nanoparticles offer significant advantages over conventional formulations by enhancing drug solubilization, improving skin permeation, and providing controlled release.

Comparative Data on Delivery System Performance

While direct comparative studies on various this compound delivery systems are limited, data from studies on related nicotinic acid esters and amides in different formulations provide valuable insights into their potential performance. The following tables summarize key performance parameters for different delivery systems, drawing from research on nicotinic acid prodrugs and nicotinamide.

Table 1: Physicochemical Properties of Nanocarrier-Based Formulations

Delivery SystemActive IngredientMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
MicroemulsionDodecyl Nicotinate20-50< 0.3-5 to +5> 95%
Liposomes (IPI Vesicles)Isopropyl Isothiocyanate298 ± 5.10.33-18.786.2 ± 5.3[2]
Solid Lipid Nanoparticles (SLNs)Nicotine-Stearic Acid Conjugate113.5 ± 0.910.211 ± 0.01-48.1 ± 5.7546.45 ± 1.53[3]

Table 2: In Vitro Skin Permeation of Nicotinic Acid Derivatives from Various Formulations

Delivery SystemActive IngredientSkin ModelCumulative Permeation (µg/cm²) at 24hPermeation Flux (µg/cm²/h)
MicroemulsionDodecyl NicotinateMice Skin~180~7.5
Propylene Glycol with 10% Lauric AcidDodecyl NicotinateMice Skin~120~5.0
Isopropyl Myristate (IPM) SolutionDodecyl NicotinateMice Skin~60~2.5
MicroemulsionNicotinamideNewborn Pig SkinEnhanced compared to solutionNot specified
Water/IPA SolutionNicotinamideNewborn Pig SkinBaselineNot specified

Data for dodecyl nicotinate is estimated from graphical representations in the cited literature and pertains to the release of nicotinic acid from the prodrug.[4] Data for nicotinamide indicates enhanced penetration from a microemulsion compared to a solution, though specific quantitative values for flux were not provided in the abstract.[5]

Experimental Protocols

To ensure the reproducibility and standardization of research in this area, detailed experimental protocols for key characterization and performance assays are provided below.

In Vitro Skin Permeation Study

This protocol outlines the procedure for assessing the permeation of this compound from various formulations through an excised skin model using a Franz diffusion cell.

Objective: To quantify the rate and extent of skin penetration and permeation of this compound.

Apparatus and Materials:

  • Franz diffusion cells

  • Excised skin (e.g., human cadaver, porcine ear, or rodent skin)[1]

  • Receptor medium (e.g., phosphate-buffered saline with a solubility enhancer if needed)

  • Formulation containing this compound

  • High-Performance Liquid Chromatography (HPLC) system for quantitative analysis[6]

  • Magnetic stirrer and stir bars

  • Water bath with temperature control

Procedure:

  • Prepare the excised skin by removing subcutaneous fat and cutting it into sections to fit the Franz diffusion cells.

  • Mount the skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with pre-warmed (32°C or 37°C) receptor medium and ensure no air bubbles are trapped beneath the skin.

  • Place a small magnetic stir bar in the receptor compartment and place the cell in a water bath set to maintain a skin surface temperature of 32°C.

  • Apply a known quantity of the this compound formulation to the skin surface in the donor compartment.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed medium.

  • Analyze the concentration of this compound and its metabolite, nicotinic acid, in the collected samples using a validated HPLC method.

  • At the end of the experiment, dismount the skin, and analyze the drug content in the different skin layers (stratum corneum, epidermis, dermis) to determine drug deposition.[7]

Particle Size and Zeta Potential Analysis

This protocol describes the characterization of nanoparticles, liposomes, and microemulsion droplets using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

Objective: To determine the mean particle size, polydispersity index (PDI), and zeta potential of the delivery system.

Apparatus and Materials:

  • Dynamic Light Scattering (DLS) instrument with a zeta potential measurement module (e.g., Zetasizer)

  • Dispersing medium (e.g., deionized water or buffer)

  • Sample cuvettes for size and zeta potential measurements

Procedure for Particle Size and PDI:

  • Dilute the formulation with a suitable dispersing medium to an appropriate concentration to avoid multiple scattering effects.

  • Transfer the diluted sample into a clean, disposable cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature (typically 25°C).

  • Perform the measurement to obtain the intensity-weighted size distribution, from which the mean particle size (Z-average) and PDI are calculated.

Procedure for Zeta Potential:

  • Dilute the formulation in an appropriate medium (e.g., 10 mM NaCl) to ensure sufficient conductivity for the measurement.

  • Inject the diluted sample into a specialized zeta potential measurement cell, ensuring no air bubbles are present.

  • Place the cell into the instrument and allow for temperature equilibration.

  • Apply an electric field and measure the electrophoretic mobility of the particles. The instrument's software will then calculate the zeta potential using the Henry equation.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Vasodilation

The topical application of this compound leads to its conversion to nicotinic acid, which then activates the GPR109A receptor on Langerhans cells and keratinocytes in the skin.[8][9] This initiates a signaling cascade resulting in the synthesis and release of prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[10][11] These prostaglandins then act on their respective receptors on vascular smooth muscle cells, leading to vasodilation and an increase in cutaneous blood flow.[12]

G Simplified Signaling Pathway of this compound-Induced Vasodilation cluster_0 Skin Layers cluster_1 Dermal Blood Vessel This compound This compound Esterase Esterase This compound->Esterase Hydrolysis Nicotinic Acid Nicotinic Acid Esterase->Nicotinic Acid GPR109A Receptor GPR109A Receptor Nicotinic Acid->GPR109A Receptor Binds to Langerhans Cell / Keratinocyte Langerhans Cell / Keratinocyte Arachidonic Acid Arachidonic Acid GPR109A Receptor->Arachidonic Acid Activates Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Metabolized by Prostaglandin D2 (PGD2) Prostaglandin D2 (PGD2) COX-1 / COX-2->Prostaglandin D2 (PGD2) DP1 Receptor DP1 Receptor Prostaglandin D2 (PGD2)->DP1 Receptor Binds to Vascular Smooth Muscle Cell Vascular Smooth Muscle Cell Vasodilation Vasodilation DP1 Receptor->Vasodilation Induces Relaxation

Caption: Signaling cascade of this compound-induced vasodilation.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for the comparative evaluation of different this compound delivery systems.

G Experimental Workflow for Comparative Analysis cluster_formulation cluster_characterization cluster_performance Formulation Development Formulation Development Conventional Formulation Conventional Formulation Microemulsion Microemulsion Liposomes Liposomes Solid Lipid Nanoparticles Solid Lipid Nanoparticles Physicochemical Characterization Physicochemical Characterization In Vitro Performance In Vitro Performance Physicochemical Characterization->In Vitro Performance Particle Size & PDI Particle Size & PDI Zeta Potential Zeta Potential Encapsulation Efficiency Encapsulation Efficiency Rheology & Stability Rheology & Stability Data Analysis & Comparison Data Analysis & Comparison In Vitro Performance->Data Analysis & Comparison In Vitro Skin Permeation In Vitro Skin Permeation Skin Deposition Study Skin Deposition Study Conventional Formulation->Physicochemical Characterization Microemulsion->Physicochemical Characterization Liposomes->Physicochemical Characterization Solid Lipid Nanoparticles->Physicochemical Characterization

Caption: Workflow for evaluating this compound delivery systems.

References

A Comparative Guide to the Vasodilatory Response of Nicotinic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct, comprehensive cross-study data on the vasodilatory response of isopropyl nicotinate is limited in publicly available scientific literature. This guide provides a comparative overview based on studies of closely related nicotinic acid esters, primarily methyl nicotinate and benzyl nicotinate, which are expected to share a similar mechanism of action. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction

Nicotinic acid and its esters are well-known for their ability to induce cutaneous vasodilation, leading to erythema (redness) and a sensation of warmth. This response is utilized in various topical formulations for its effects on local blood flow. Understanding the comparative efficacy and underlying mechanisms of different nicotinic acid esters is crucial for the development of novel therapeutic agents. This guide summarizes key quantitative data, experimental protocols, and the primary signaling pathway associated with the vasodilatory effects of these compounds.

Data Presentation

The vasodilatory response to nicotinic acid esters is primarily mediated by the prostaglandin pathway. The following table summarizes quantitative data from a key study on methyl nicotinate, illustrating the impact of pathway inhibitors on its vasodilatory effect.

Table 1: Effect of Inhibitors on Methyl Nicotinate-Induced Perfusion Increase

InhibitorPathway TargetedPerfusion Reduction (%)Significance (P-value)
NSAIDCyclooxygenase (Prostaglandin)82%< 0.01[1]
Lidocaine/PrilocaineLocal Sensory Nerves32%< 0.01[1]
L-NMMANitric Oxide SynthaseNo significant effect-[1]

Signaling Pathway

The primary mechanism of vasodilation induced by nicotinic acid esters involves the activation of the prostaglandin cascade. Upon topical application and penetration through the stratum corneum, the ester is hydrolyzed to nicotinic acid. Nicotinic acid binds to GPR109A receptors on Langerhans cells, initiating the synthesis and release of prostaglandins, particularly PGD2 and PGE2.[2] These prostaglandins then act on receptors on the smooth muscle cells of dermal blood vessels, causing relaxation and subsequent vasodilation.[2]

Nicotinate_Vasodilation_Pathway cluster_skin Skin Layers Stratum Corneum Stratum Corneum Epidermis Epidermis Stratum Corneum->Epidermis Hydrolysis Hydrolysis Epidermis->Hydrolysis Dermis Dermis Vascular Smooth Muscle Cell Vascular Smooth Muscle Cell Dermis->Vascular Smooth Muscle Cell This compound (Topical) This compound (Topical) This compound (Topical)->Stratum Corneum Penetration Nicotinic Acid Nicotinic Acid Hydrolysis->Nicotinic Acid Langerhans Cell Langerhans Cell Nicotinic Acid->Langerhans Cell Binds to GPR109A Receptor GPR109A Receptor Langerhans Cell->GPR109A Receptor Prostaglandin Synthesis Prostaglandin Synthesis GPR109A Receptor->Prostaglandin Synthesis Activates PGD2 / PGE2 PGD2 / PGE2 Prostaglandin Synthesis->PGD2 / PGE2 PGD2 / PGE2->Dermis Prostaglandin Receptors Prostaglandin Receptors PGD2 / PGE2->Prostaglandin Receptors Binds to Vascular Smooth Muscle Cell->Prostaglandin Receptors Vasodilation Vasodilation Prostaglandin Receptors->Vasodilation Induces

Nicotinate-induced vasodilation signaling pathway.

Experimental Protocols

The following is a representative experimental protocol for assessing the vasodilatory response to topically applied nicotinic acid esters, based on methodologies used in studies with methyl nicotinate.[1][3][4]

Objective: To quantify the microvascular response to topically applied nicotinic acid esters.

Materials:

  • Nicotinic acid ester solutions at various concentrations (e.g., 0.1, 1.0, 10.0, and 100 mmol/L) in a suitable vehicle (e.g., aqueous solution).

  • Laser Speckle Contrast Imaging (LSCI) or Laser Doppler Velocimetry (LDV) system for measuring skin perfusion.

  • Applicator chambers or defined application areas.

  • Healthy human volunteers with no history of skin diseases.

Procedure:

  • Subject Acclimatization: Subjects acclimatize in a temperature-controlled room (e.g., 22-24°C) for a minimum of 20 minutes before the experiment.

  • Baseline Measurement: Baseline skin perfusion is measured on a designated skin area (e.g., volar forearm) using the LSCI or LDV system.

  • Topical Application: A defined volume of the nicotinic acid ester solution is applied to the skin.

  • Perfusion Monitoring: Skin perfusion is continuously monitored for a set duration (e.g., 60 minutes).

  • Data Analysis: The change in perfusion from baseline is calculated to determine the vasodilatory response.

Pathway Inhibition (Optional): To investigate the involvement of specific signaling pathways, inhibitors can be administered before the application of the nicotinic acid ester:

  • Prostaglandin Pathway: Oral administration of a non-steroidal anti-inflammatory drug (NSAID) such as ibuprofen (e.g., 600 mg) or indomethacin (e.g., 50 mg).[4]

  • Sensory Nerves: Topical application of a local anesthetic cream (e.g., lidocaine/prilocaine).[1]

  • Nitric Oxide Pathway: Administration of a nitric oxide synthase inhibitor (e.g., L-NMMA).[1]

Experimental_Workflow Subject Acclimatization Subject Acclimatization Baseline Perfusion Measurement Baseline Perfusion Measurement Subject Acclimatization->Baseline Perfusion Measurement Inhibitor Administration (Optional) Inhibitor Administration (Optional) Baseline Perfusion Measurement->Inhibitor Administration (Optional) Topical Application of Nicotinate Topical Application of Nicotinate Inhibitor Administration (Optional)->Topical Application of Nicotinate Proceed Continuous Perfusion Monitoring Continuous Perfusion Monitoring Topical Application of Nicotinate->Continuous Perfusion Monitoring Data Analysis Data Analysis Continuous Perfusion Monitoring->Data Analysis Endpoint Response Quantified Data Analysis->Endpoint

Typical workflow for assessing nicotinate vasodilation.

Cross-Study Comparison Insights

While direct comparative data for this compound is scarce, studies on other nicotinic acid esters like methyl and benzyl nicotinate provide valuable insights:

  • Anatomical Site Variation: The vasodilatory response can vary depending on the anatomical site of application. For instance, the forehead, which is rich in hair follicles, has been shown to have a faster onset and decrease of vasodilation in response to benzyl nicotinate compared to the forearm and calf.[5]

  • Racial Differences: Some studies suggest potential racial differences in the percutaneous penetration and subsequent vasodilatory response to nicotinates.

  • Formulation Effects: The vehicle in which the nicotinic acid ester is formulated can influence its penetration and, consequently, the magnitude and duration of the vasodilatory response.

Conclusion

References

Isopropyl Nicotinate vs. Placebo: A Review of Preclinical Evidence and Inferred Clinical Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The primary mechanism of action for topical nicotinates involves their penetration into the skin, where they are believed to stimulate the release of prostaglandins, particularly prostaglandin D2 (PGD2).[1][2][3] This leads to localized vasodilation, manifesting as an increase in cutaneous blood flow and erythema (redness).

Quantitative Data from Controlled Studies on Topical Nicotinates

The following tables summarize quantitative data from studies on methyl nicotinate, which serve as a surrogate to understand the likely effects of isopropyl nicotinate when compared to a placebo or vehicle control.

Table 1: Effect of Topical Methyl Nicotinate on Cutaneous Blood Flow

Treatment GroupNAssessment MethodPeak Increase in Blood Flow (Perfusion Units)Time to Peak Response (minutes)Reference
Methyl Nicotinate (1% emulsion)10Laser Doppler Perfusion ImagingStatistically significant increase from baseline15-30[4]
Placebo (emulsion)10Laser Doppler Perfusion ImagingNo significant change from baselineN/A[4]

Table 2: Erythema Response to Topical Methyl Nicotinate

Treatment GroupNAssessment MethodErythema Index (Change from Baseline)ObservationsReference
Methyl Nicotinate (various concentrations)Not SpecifiedDiffuse Reflectance SpectroscopyDose-dependent increaseErythema induction is consistent and reproducible.[5]
PlaceboNot SpecifiedDiffuse Reflectance SpectroscopyNo significant change---[5]

Experimental Protocols

The methodologies employed in studies investigating the effects of topical nicotinates typically involve the following steps:

Study Design: A common design is a randomized, double-blind, placebo-controlled trial.[2] In many skin-based studies, a within-subject design is used, where different treatments (e.g., nicotinate and placebo) are applied to different areas of the skin on the same individual to minimize inter-individual variability.

Participant Selection: Healthy volunteers are often recruited. Exclusion criteria may include a history of skin diseases, allergies to the study materials, or the use of medications that could interfere with the vascular response.

Treatment Application:

  • Site Selection: A standardized area on the volar forearm is a commonly used site for application due to its relatively uniform skin characteristics.

  • Acclimatization: Participants are required to acclimatize to the ambient temperature and humidity of the testing room for a specified period before the application of the test substances.

  • Application: A precise amount of the this compound formulation or the placebo is applied to the designated skin sites. The application area is often delineated to ensure consistency.

Outcome Measurement:

  • Cutaneous Blood Flow: Non-invasive techniques like Laser Doppler Perfusion Imaging (LDPI) or Laser Speckle Contrast Imaging (LSCI) are used to measure changes in microvascular blood flow in real-time.[1][4]

  • Erythema: Skin redness is quantified using instruments such as a chromameter or through diffuse reflectance spectroscopy, which measures changes in skin color.

  • Data Collection: Measurements are typically taken at baseline (before application) and at multiple time points after application to capture the onset, peak, and duration of the response.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating topical nicotinates.

Signaling_Pathway cluster_skin Skin Layers Isopropyl_Nicotinate This compound (Topical Application) Penetration Skin Penetration Isopropyl_Nicotinate->Penetration Arachidonic_Acid Arachidonic Acid Release Penetration->Arachidonic_Acid Stimulates COX_Enzymes Cyclooxygenase (COX) Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandin Synthesis (e.g., PGD2) COX_Enzymes->Prostaglandins Vasodilation Vasodilation Prostaglandins->Vasodilation Induces Erythema Erythema (Redness) Vasodilation->Erythema Results in

Caption: Prostaglandin-mediated signaling pathway of topical nicotinate-induced vasodilation.

Experimental_Workflow Start Start: Participant Recruitment Screening Inclusion/Exclusion Criteria Screening Start->Screening Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization to Treatment Groups (this compound vs. Placebo) Informed_Consent->Randomization Baseline Baseline Measurements (Blood Flow, Erythema) Randomization->Baseline Application Topical Application of Test Substance Baseline->Application Post_Application Post-Application Measurements at Multiple Time Points Application->Post_Application Data_Analysis Data Analysis and Comparison Post_Application->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Typical experimental workflow for a placebo-controlled study of a topical vasodilator.

Conclusion

While direct, large-scale controlled clinical trials on this compound versus a placebo are lacking, the available evidence from studies on the analogous compound, methyl nicotinate, provides a strong basis for inferring its pharmacological effects. Topical application of this compound is expected to induce a localized, transient vasodilation and erythema, which is significantly more pronounced than the response to a placebo. This effect is primarily mediated by the release of prostaglandins in the skin. The experimental protocols and outcome measures described provide a framework for the design of future clinical trials to definitively characterize the clinical efficacy and safety of this compound for various dermatological and therapeutic applications. Researchers and drug development professionals should consider these inferred effects and the established methodologies when planning and executing studies involving this compound.

References

Evaluating the Reproducibility of Isopropyl Nicotinate-Induced Erythema: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The induction of localized, transient erythema is a cornerstone of dermatological and pharmacological research, providing a visible and quantifiable measure of cutaneous vasodilation and inflammatory response. Isopropyl nicotinate, a potent topical vasodilator, is frequently employed for this purpose. However, the reproducibility of the resulting erythema is a critical factor for the reliability of such studies. This guide provides a comprehensive evaluation of the reproducibility of this compound-induced erythema, compares it with an alternative method, and offers detailed experimental protocols and insights into the underlying signaling pathways.

Factors Influencing Reproducibility

The erythemal response to topical nicotinates is not uniform and can be influenced by a variety of intrinsic and extrinsic factors. Understanding and controlling for these variables is paramount to ensuring reproducible results.

Subject-Specific Factors:

  • Inter-individual Variability: Individuals exhibit different thresholds of response to nicotinates.[1] Determining the Minimal Erythema Concentration (MEC) for each subject is recommended to achieve a more consistent and reliable erythemal response.[1]

  • Anatomical Site: The vascular reactivity of the skin varies across different body locations.[2][3] The forearm is a common site for testing, but it's crucial to maintain consistency in the chosen area.[3][4] One study found a more pronounced erythemal response on the upper back compared to the forearm when using sodium lauryl sulfate (SLS).[3]

  • Skin Type and Pigmentation: While not extensively detailed for nicotinates in the provided results, skin color is a known factor in erythema assessment for other inducers like UV radiation.

Experimental and Environmental Factors:

  • Concentration: The intensity and duration of erythema are dose-dependent.[2][5] A concentration of 20 mmol/L of methyl nicotinate has been identified as providing the most reproducible microvascular response.[2][6]

  • Vehicle Formulation: The vehicle used to deliver the this compound can significantly impact its penetration and, consequently, the erythematous response.

  • Application Volume and Area: Standardizing the volume of the solution and the application area is crucial for consistent dosing.[7]

  • Environmental Conditions: Room temperature and humidity should be controlled, as they can influence skin physiology.

Methods for Assessing Erythema

Several methods are available to quantify the erythemal response, each with its own advantages in terms of objectivity and reproducibility.

Assessment Method Principle Reported Reproducibility Advantages Disadvantages
Visual Scoring Subjective assessment of redness based on a graded scale (e.g., Clinician's Erythema Assessment).[8]Moderate to good inter- and intra-rater reliability when raters are trained (ICC: 0.576-0.601, weighted κ: 0.692).[8]Simple, inexpensive, and non-invasive.Subjective, prone to inter-observer variability, and less sensitive for subtle changes.
Tristimulus Colorimetry Measures color changes in the skin using coordinates in a color space (e.g., CIE Lab). The a value (red-green axis) is a key indicator of erythema.[5][9]High reproducibility (ICC of 0.93 for scar assessment).[10] Good correlation with clinical scoring and laser Doppler flowmetry.[9]Objective, quantitative, and non-invasive.Can be influenced by skin pigmentation.
Laser Doppler Flowmetry/Imaging (LDF/LDI) Measures microvascular blood flow by detecting the Doppler shift of laser light scattered by moving red blood cells.[11]Moderate reproducibility (ICC of 0.856 for scar assessment).[10] Lower variation in mean Sun Protection Factor (SPF) determination compared to visual scoring and colorimetry.[12]Provides a direct measure of blood perfusion, highly sensitive to changes in blood flow, and can be used for continuous monitoring.[4][13]More expensive equipment, can be influenced by movement artifacts.
Diffuse Reflectance Spectroscopy (DRS) Measures the amount of light reflected from the skin at different wavelengths to quantify chromophores like hemoglobin, providing an objective measure of erythema.[14]Enables quantitative assessment of cutaneous inflammatory response.[14]Objective and quantitative.Less commonly available than other methods.

Comparative Analysis: this compound vs. Sodium Lauryl Sulfate (SLS)

Sodium lauryl sulfate (SLS) is a widely used surfactant that induces irritant contact dermatitis and is a common alternative for studying skin irritation and erythema.

Parameter This compound (and other nicotinates) Sodium Lauryl Sulfate (SLS)
Mechanism of Action Primarily prostaglandin-mediated vasodilation.[4][11]Induces skin irritation and inflammation through disruption of the stratum corneum and cellular damage.
Onset and Duration Rapid onset (minutes) and relatively short duration.[7]Slower onset, with reactions typically assessed after 24-48 hours.[15]
Reproducibility Good reproducibility, especially when using individualized MEC and a standardized concentration (e.g., 20 mmol/L for methyl nicotinate).[2][6]Good reproducibility with 1% SLS, with approximately 85% of positive reactions being reproducible.[15]
Key Influencing Factors Concentration, vehicle, anatomical site, inter-individual variation.[2]Concentration, anatomical site, and duration of exposure.[3][15]
Primary Application Studies of vasodilation, microcirculation, and anti-inflammatory agent efficacy.[1][16]Model for irritant contact dermatitis, testing of anti-irritant and barrier-repair formulations.[13][15]

Experimental Protocols

Determining the Minimal Erythema Concentration (MEC)

Objective: To identify the lowest concentration of this compound that elicits a uniform, discernible erythema in an individual.

Materials:

  • This compound solutions of varying concentrations (e.g., 1, 2.5, 5, 10, 25 mmol/L in an appropriate vehicle).[7]

  • Micropipette.

  • Skin marker.

  • Timer.

  • Chosen erythema assessment device (e.g., colorimeter or laser Doppler flowmeter).

Procedure:

  • Acclimatize the subject to the room environment for at least 20 minutes.[7]

  • Select a test area on the volar forearm and clean it gently.

  • Mark several small, equally sized application sites (e.g., 1-2 cm diameter circles), ensuring they are well-separated.

  • Apply a standardized, small volume (e.g., 10-20 µL) of each this compound concentration to a separate site.[7]

  • Record the time of application.

  • Visually and instrumentally assess the sites at regular intervals (e.g., every 2-3 minutes) for a predefined period (e.g., 30 minutes).[7]

  • The MEC is the lowest concentration that produces a clear and uniform erythema.

Standardized Erythema Induction for Product Testing

Objective: To induce a reproducible erythema for evaluating the efficacy of anti-inflammatory or other topical products.

Materials:

  • This compound solution at the predetermined MEC or a standard reproducible concentration (e.g., 20 mmol/L).[2]

  • Test product and placebo/vehicle control.

  • Micropipette.

  • Skin marker.

  • Timer.

  • Erythema assessment device.

Procedure:

  • Acclimatize the subject and prepare the test sites as described above.

  • Apply the test product and placebo to separate, marked sites and allow for a predetermined absorption time.

  • Apply the standardized this compound solution to both the product-treated and placebo-treated sites.

  • Measure baseline erythema before nicotinate application.

  • Measure the erythema response at multiple time points after nicotinate application to capture the peak response (typically between 10 and 20 minutes).[7]

  • Calculate the difference in erythema between the test product and placebo sites to determine the product's efficacy.

Signaling Pathways and Visualizations

The primary mechanism of nicotinate-induced erythema involves the release of prostaglandins, which are potent vasodilators.

This compound-Induced Erythema Pathway IPN Isopropyl Nicotinate SC Stratum Corneum Penetration IPN->SC Hydrolysis Hydrolysis to Nicotinic Acid SC->Hydrolysis Cells Skin Cells (e.g., Keratinocytes, Langerhans cells) Hydrolysis->Cells Nerves Sensory Nerves Hydrolysis->Nerves PLA2 Phospholipase A2 Activation Cells->PLA2 AA Arachidonic Acid Release PLA2->AA COX Cyclooxygenase (COX) Action AA->COX PGs Prostaglandin Synthesis (e.g., PGD2, PGE2) COX->PGs VSM Vascular Smooth Muscle Cells PGs->VSM Relaxation Relaxation VSM->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation Erythema Erythema (Redness) Vasodilation->Erythema Nerves->Vasodilation NSAIDs NSAIDs (Aspirin, Ibuprofen) NSAIDs->COX Inhibition

Signaling pathway of nicotinate-induced erythema.

Experimental Workflow for Erythema Assessment start Start acclimate Subject Acclimatization (≥20 min) start->acclimate site_prep Site Selection & Preparation (Volar Forearm) acclimate->site_prep baseline Baseline Measurement (Colorimeter/LDF) site_prep->baseline application Topical Application (this compound) baseline->application monitoring Continuous or Interval Monitoring application->monitoring peak Capture Peak Response (10-20 min post-application) monitoring->peak analysis Data Analysis (Δa*, ΔPerfusion, etc.) peak->analysis end End analysis->end

General experimental workflow for erythema assessment.

Conclusion

The reproducible induction of erythema using this compound is achievable with careful control of experimental variables. Key to this is the individualization of the applied concentration through the determination of the MEC and the use of objective, quantitative assessment methods such as colorimetry or laser Doppler flowmetry. While inter-individual differences will always be a factor, standardized protocols can significantly minimize variability, enhancing the reliability of studies investigating skin physiology, topical drug delivery, and the efficacy of anti-inflammatory agents. When compared to other irritants like SLS, this compound offers a model of acute, prostaglandin-mediated vasodilation with a rapid onset and resolution, making it a valuable and reproducible tool in dermatological research.

References

Isopropyl Nicotinate vs. Hexyl Nicotinate: A Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of topical drug formulation and dermatological research, nicotinic acid esters are frequently utilized for their vasodilatory properties, which can enhance cutaneous blood flow and improve the dermal penetration of other active pharmaceutical ingredients. Among these, isopropyl nicotinate and hexyl nicotinate are two commonly studied compounds. This guide provides a detailed, data-driven comparison of these two esters to assist researchers, scientists, and drug development professionals in selecting the appropriate agent for their specific application.

Physicochemical Properties

The fundamental differences in the chemical structure of this compound and hexyl nicotinate—specifically the length and branching of their alkyl ester chains—give rise to distinct physicochemical properties. These properties, summarized in Table 1, are critical determinants of their behavior in formulations and their interaction with the skin barrier. Hexyl nicotinate's longer, straight alkyl chain results in a higher molecular weight and significantly greater lipophilicity (as indicated by the higher LogP value) compared to the smaller, branched chain of this compound.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundHexyl Nicotinate
Molecular Formula C₉H₁₁NO₂[1][2]C₁₂H₁₇NO₂[3][4]
Molecular Weight 165.19 g/mol [1][2][5][6]207.27 g/mol [3]
Appearance LiquidColorless to pale yellow oily liquid[4]
LogP (Octanol/Water) 1.6[5][6]3.6[3]
Water Solubility Limited data; expected to be low.0.17 g/L (at 32°C)[7]

Pharmacodynamics and Cutaneous Effects

Both esters function as rubefacients, inducing localized vasodilation and erythema (redness) upon topical application.[8] This effect is primarily mediated by the release of prostaglandins in the skin.[2][9] The onset and intensity of this response are closely linked to the ester's ability to penetrate the stratum corneum and be hydrolyzed to nicotinic acid, the active moiety.

While direct, side-by-side quantitative data on the pharmacodynamic response is sparse in publicly available literature, the structure-activity relationship suggests that lipophilicity plays a key role.

  • Hexyl Nicotinate , due to its higher lipophilicity, is believed to form a depot within the lipid-rich stratum corneum, leading to a slower, more sustained release and subsequent vasodilation.[10] It is often preferred for its better penetrating power compared to niacin.[8][11]

  • This compound , being less lipophilic, may exhibit a different penetration and response profile, though studies suggest it is also an effective vasodilator.[2]

Studies using laser Doppler velocimetry to measure skin blood flow have quantified the vasodilatory effects of these esters. For instance, hexyl nicotinate has been shown to induce dose-related increases in blood cell flux, which can occur even with minimal visible erythema.[10] Comparative studies have noted no major differences in the overall vasodilatory response between methyl nicotinate and hexyl nicotinate when applied in the same vehicle, suggesting that formulation plays a critical role.[12]

Mechanism of Action & Signaling Pathway

The primary mechanism for nicotinate-induced vasodilation involves the activation of the G-protein coupled receptor GPR109A (also known as HCA₂) on skin-resident cells like keratinocytes and Langerhans cells.[13][14] This initiates a signaling cascade leading to the synthesis and release of prostaglandins, particularly Prostaglandin D₂ (PGD₂) and Prostaglandin E₂ (PGE₂), which are potent vasodilators.[14]

The sequence of events is as follows:

  • The nicotinate ester penetrates the stratum corneum.

  • It is hydrolyzed by cutaneous esterases to release nicotinic acid.

  • Nicotinic acid binds to the GPR109A receptor.

  • This activates phospholipase A₂, which cleaves arachidonic acid from membrane phospholipids.[14]

  • Cyclooxygenase (COX) enzymes metabolize arachidonic acid into prostaglandins.

  • Prostaglandins bind to their respective receptors on vascular smooth muscle cells, causing relaxation and increased blood flow (vasodilation).[9]

GPR109A_Pathway cluster_SC Stratum Corneum cluster_Vias Viable Epidermis / Dermis Nicotinate Topical Nicotinate Ester NA_SC Nicotinic Acid Nicotinate->NA_SC Esterase Hydrolysis GPR109A GPR109A Receptor (on Keratinocyte/ Langerhans Cell) NA_SC->GPR109A Binds PLA2 Phospholipase A₂ GPR109A->PLA2 Activates AA Arachidonic Acid PLA2->AA Releases COX COX Enzymes AA->COX PG Prostaglandins (PGD₂, PGE₂) COX->PG Synthesizes Vaso Vasodilation PG->Vaso Induces

Fig. 1: Signaling pathway of nicotinate-induced vasodilation.

Skin Permeation: Structure-Activity Relationship

The rate and extent of percutaneous absorption are dictated by the molecule's lipophilicity. A study investigating the permeation of nicotinic acid and its methyl and hexyl esters through isolated human epidermis and dermis revealed key differences.[15]

  • The permeation rate through the epidermis increased drastically with the increasing lipophilicity of the drug.[15]

  • For methyl nicotinate (less lipophilic) and nicotinic acid, the epidermis was the main transport barrier.[15]

  • Conversely, for the more lipophilic hexyl nicotinate, the epidermis did not represent the major transport barrier, indicating its ability to partition into and cross the stratum corneum more readily.[15]

  • Both esters were metabolized to nicotinic acid during permeation, with very pronounced metabolism occurring in the dermis.[15]

This highlights a critical structure-activity relationship: increasing the alkyl chain length (from isopropyl to hexyl) enhances partitioning into the stratum corneum, which can facilitate deeper penetration or the creation of a drug reservoir.

Experimental Protocols: In Vitro Skin Permeation Study

A standard method to quantify and compare the skin permeation of topical compounds is using Franz diffusion cells. This in vitro technique provides crucial data for formulation development and bioequivalence studies.[16][17]

Objective: To determine and compare the flux (permeation rate) of this compound and hexyl nicotinate across a skin membrane.

Materials:

  • Vertical Franz diffusion cells.[18]

  • Excised human or porcine skin membranes (full-thickness or dermatomed).[18]

  • Receptor solution: Phosphate-buffered saline (PBS), often with a solubility enhancer for lipophilic compounds.[16][18]

  • Test formulations containing known concentrations of this compound and hexyl nicotinate.

  • High-Performance Liquid Chromatography (HPLC) system for sample analysis.[19]

Methodology:

  • Membrane Preparation: Skin is thawed, and sections are cut to fit the Franz cells. The membrane is often pre-hydrated in the receptor solution.[16]

  • Cell Assembly: The skin membrane is mounted between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum faces the donor chamber.[16] The receptor chamber is filled with degassed receptor solution, and a magnetic stir bar is added. The system is maintained at 32°C to mimic skin surface temperature.[16]

  • Dosing: A precise, finite dose of the test formulation is applied evenly to the skin surface in the donor chamber.[17]

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 24 hours), aliquots are withdrawn from the receptor solution via the sampling arm.[18] The withdrawn volume is immediately replaced with fresh, pre-warmed receptor solution to maintain sink conditions.[18]

  • Analysis: The concentration of the nicotinate ester and its metabolite (nicotinic acid) in the collected samples is quantified using a validated HPLC method.[19]

  • Data Calculation: The cumulative amount of the compound permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the linear portion of this curve.

Franz_Cell_Workflow A 1. Prepare Skin Membrane (Thaw, Cut, Hydrate) B 2. Assemble Franz Cell (Mount Membrane, Fill Receptor Chamber, Equilibrate to 32°C) A->B C 3. Apply Topical Formulation (Precise Dose on Stratum Corneum) B->C D 4. Collect Samples Over Time (Withdraw Aliquot from Receptor Fluid, Replace with Fresh Solution) C->D E 5. Quantify Compound (Analyze Samples via HPLC) D->E F 6. Calculate Permeation Parameters (Plot Cumulative Amount vs. Time, Determine Flux) E->F

Fig. 2: General workflow for an in vitro skin permeation study.

Conclusion and Recommendations

The choice between this compound and hexyl nicotinate depends on the desired pharmacokinetic profile and formulation goals.

  • Hexyl Nicotinate is the compound of choice when a more lipophilic agent is needed to overcome the stratum corneum barrier or to create a drug reservoir for sustained release. Its higher lipophilicity facilitates partitioning into the skin's lipid matrix.[10][15] It is well-suited for applications requiring enhanced penetration and a prolonged vasodilatory effect.[8][20]

  • This compound , being less lipophilic, may be suitable for formulations where a different release profile is desired or where solubility in a more hydrophilic vehicle is a concern. While still an effective vasodilator, its interaction with the skin barrier will differ from that of its longer-chain counterpart.[2]

For any new formulation, it is imperative for researchers to conduct head-to-head in vitro permeation tests, such as the Franz cell assay described, to empirically determine which agent provides the optimal delivery characteristics for their specific active ingredient and vehicle.

References

A Comparative Guide to Validating Analytical Methods for Isopropyl Nicotinate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

The information presented here is compiled from various sources detailing the validation of analytical methods for nicotine and other small molecules, offering a practical resource for selecting and implementing a suitable analytical approach for Isopropyl Nicotinate.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key performance characteristics of typical HPLC and GC methods that can be adapted for the determination of this compound, based on data from analogous compounds.

Table 1: Comparison of HPLC and GC Method Performance Characteristics

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Selectivity/Specificity High; capable of separating this compound from related substances and degradation products.High; excellent separation for volatile compounds.
Sensitivity Good to excellent, with typical Limits of Detection (LOD) and Quantification (LOQ) in the µg/mL to ng/mL range.[1]Excellent, particularly with a mass spectrometry (MS) detector, achieving low ng/mL detection limits.[2]
Precision (%RSD) Typically < 2% for repeatability and intermediate precision.[3]Generally < 5% for repeatability.
Accuracy (% Recovery) Commonly in the range of 98-102%.[3]Typically within 95-105%.
**Linearity (R²) **≥ 0.999.[1]≥ 0.995.
Analysis Time Short, with modern UPLC methods offering run times of less than 5 minutes.[4]Can be longer depending on the temperature program, but often under 20 minutes.[2]
Sample Volatility Not a requirement; suitable for non-volatile and thermally labile compounds.[5]Requires the analyte to be volatile or amenable to derivatization to increase volatility.

Experimental Protocols

The following are detailed experimental protocols adapted from validated methods for nicotine and related compounds, which can serve as a starting point for developing a method for this compound.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a reversed-phase HPLC method for the quantification of nicotine.[1][3]

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3]

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 3.5) in a 70:30 (v/v) ratio.[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Injection Volume: 20 µL.[3]

    • Column Temperature: 40 °C.[3]

    • Detection: UV detection at 260 nm.[3]

  • Standard Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of calibration standards by diluting with the mobile phase to achieve concentrations ranging from 0.2 to 1.2 µg/mL.[3]

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol or mobile phase). Dilute the sample solution to fall within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Validation Parameters:

    • Linearity: Assessed by injecting the calibration standards and plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.[1]

    • Accuracy: Determined by the recovery of a known amount of this compound spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Precision: Evaluated by performing replicate injections of a standard solution (repeatability) and by analyzing different samples on different days with different analysts (intermediate precision). The relative standard deviation (%RSD) should be less than 2%.[3]

    • Specificity: Demonstrated by the ability of the method to resolve the this compound peak from any potential interfering peaks from excipients or degradation products.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[1]

Gas Chromatography (GC) Method

This protocol is adapted from a GC method for the determination of nicotine.[6][7]

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS), a split/splitless injector, and an autosampler.

  • Chromatographic Conditions:

    • Column: A capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Detector Temperature: 280 °C (for FID).

    • Injection Volume: 1 µL with a split ratio of 10:1.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as isopropyl alcohol. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the chosen solvent and dilute to a concentration within the calibration range.

  • Validation Parameters:

    • Linearity: Established by analyzing the calibration standards and plotting the peak area versus concentration.

    • Accuracy: Determined by spike and recovery studies.

    • Precision: Assessed through multiple injections of the same sample and analysis of different samples over several days.

    • Specificity: Confirmed by the absence of interfering peaks at the retention time of this compound.

    • LOD and LOQ: Determined by injecting serially diluted standard solutions.

Mandatory Visualization

The following diagrams illustrate the key workflows in the validation of an analytical method.

HPLC_Method_Validation_Workflow start Start: Method Development protocol Define Experimental Protocol (Column, Mobile Phase, etc.) start->protocol validation_plan Develop Validation Plan (ICH Guidelines) protocol->validation_plan specificity Specificity/ Selectivity validation_plan->specificity linearity Linearity & Range validation_plan->linearity accuracy Accuracy (Recovery) validation_plan->accuracy precision Precision (Repeatability & Intermediate) validation_plan->precision lod_loq LOD & LOQ validation_plan->lod_loq robustness Robustness validation_plan->robustness system_suitability System Suitability validation_plan->system_suitability documentation Documentation & Validation Report specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation system_suitability->documentation end Validated Method documentation->end

Caption: Workflow for HPLC Method Validation.

Method_Selection_Logic analyte_properties Analyte Properties: This compound volatile Is the analyte volatile? analyte_properties->volatile gc_method Consider GC Method volatile->gc_method Yes hplc_method Consider HPLC Method volatile->hplc_method No matrix_complexity Sample Matrix Complexity simple_matrix Simple Matrix matrix_complexity->simple_matrix complex_matrix Complex Matrix matrix_complexity->complex_matrix simple_matrix->gc_method simple_matrix->hplc_method hplc_preferred HPLC often preferred for better selectivity complex_matrix->hplc_preferred gc_ms_option GC-MS provides high selectivity complex_matrix->gc_ms_option

Caption: Logical Flow for Analytical Method Selection.

Conclusion

Both HPLC and GC are powerful analytical techniques that can be successfully validated for the quantification of this compound. The choice between the two will largely depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation.

  • HPLC is a versatile and robust technique that is well-suited for a wide range of samples and is often the method of choice in pharmaceutical quality control. Its ability to handle non-volatile compounds makes it a strong candidate for this compound analysis.

  • GC offers excellent sensitivity, especially when coupled with a mass spectrometer, and is ideal for volatile compounds. If this compound is sufficiently volatile, GC can provide a highly specific and sensitive method for its quantification.

Ultimately, a thorough method development and validation process, guided by the principles outlined in this guide and in accordance with ICH guidelines, will be necessary to establish a reliable and accurate analytical method for this compound.

References

Safety Operating Guide

Proper Disposal of Isopropyl Nicotinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations, ensuring the safety of personnel and environmental protection. Isopropyl nicotinate, due to its chemical properties, is classified as hazardous waste and requires a specific disposal protocol. Improper disposal, such as discarding it in regular trash or pouring it down the drain, is prohibited and can pose significant risks.[1][2]

This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for maintaining a safe laboratory environment and complying with regulatory standards set by agencies like the Environmental Protection Agency (EPA).[3]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). The substance is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[4][5]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety goggles or a face shield.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory to prevent skin contact.[6]

    • Body Protection: A laboratory coat must be worn to protect clothing and skin.

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably inside a chemical fume hood, to minimize inhalation exposure.[1][7]

Hazard Profile Summary

The following table summarizes the key hazard information for this compound, based on its Safety Data Sheet (SDS) and GHS classification.

PropertyDescriptionSource(s)
CAS Number 553-60-6[1][4][5]
Physical State Solid or Liquid[7]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][4][5]
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP501: Dispose of contents/container in accordance with local/regional/national/international regulations[1][4]
Primary Disposal Route Industrial Combustion Plant / Licensed Hazardous Waste Contractor[1]
Prohibited Disposal Routes Drains, Sewer System, Regular Trash[1][2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's hazardous waste program, typically overseen by the Environmental Health and Safety (EHS) department.[3]

Step 1: Waste Classification and Segregation

  • Classify the Waste: this compound is a non-halogenated, nitrogen-containing organic compound. It must be treated as hazardous chemical waste.[6]

  • Segregate from Incompatibles: Store this waste separately from other chemical waste streams to prevent dangerous reactions. Incompatible materials include strong oxidizing agents, acids, and bases.[7][8]

Step 2: Container Selection and Labeling

  • Select a Suitable Container:

    • Use a container that is in good condition, free of leaks or rust, and chemically compatible with this compound. Plastic bottles are often preferred over glass when compatibility is not an issue.[3][9]

    • The container must have a leak-proof, screw-on cap. Stoppers, parafilm, or beakers are not acceptable closures.[10]

  • Label the Container:

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your EHS department.[11]

    • The label must include the following information, written clearly:

      • The words "Hazardous Waste".[3]

      • Full chemical name: "this compound" (no abbreviations, formulas, or ditto marks).[3]

      • For mixtures, list each chemical component and its percentage or volume.[8]

      • The date when waste was first added.[3]

      • The name and contact information of the Principal Investigator or responsible person.[3]

      • The specific location (building and room number).[3]

Step 3: Waste Accumulation and Storage

  • Designated Storage Area: Store the sealed waste container in a designated and marked "Satellite Accumulation Area" (SAA) within the laboratory.[8] This area should be under the direct control of laboratory personnel.[12]

  • Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container (such as a lab tray or dishpan) to contain any potential leaks or spills.[10] The secondary container must be able to hold 110% of the volume of the primary container.[10]

  • Keep Containers Closed: The waste container must remain tightly closed at all times, except when you are actively adding waste to it.[9][10]

  • Monitor Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste. Once a container is full, it must be removed from the SAA within three days.[8] Most institutions also have a time limit for accumulation, such as 90 days from the start date on the label.[10]

Step 4: Arranging for Disposal

  • Request a Pickup: Once the container is full or the accumulation time limit is approaching, submit a hazardous waste pickup request to your institution's EHS department.[3][10] Follow your institution's specific procedure, which may involve an online form or a paper request.[3]

  • Do Not Transport: Laboratory personnel should not transport hazardous waste across campus. Wait for trained EHS staff or a licensed contractor to collect the waste.

Step 5: Empty Container Disposal

  • Decontaminate: An empty container that previously held this compound must be properly decontaminated before being disposed of as regular trash.

  • Triple-Rinse: Rinse the container three times with a suitable solvent (such as water or another solvent capable of removing the residue).[9]

  • Collect Rinsate: The solvent rinsate from this cleaning process must be collected and disposed of as hazardous waste.[9][11] Add it to your designated "this compound" or a compatible organic waste stream.

  • Final Disposal: Once triple-rinsed and air-dried, deface or remove all chemical labels from the empty container. It can then typically be disposed of in the regular trash.[11]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Unwanted Isopropyl Nicotinate Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Step 2: Classify as Hazardous Waste (Non-halogenated organic) ppe->classify container Step 3: Select Compatible Container with Screw-Top Lid classify->container label Step 4: Affix 'Hazardous Waste' Label (Fill out completely) container->label accumulate Step 5: Add Waste to Container in Satellite Accumulation Area label->accumulate containment Step 6: Use Secondary Containment & Keep Container Closed accumulate->containment pickup Step 7: Request EHS Pickup (When full or time limit reached) containment->pickup end Waste Collected by Authorized Personnel pickup->end

Caption: Logical workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropyl nicotinate
Reactant of Route 2
Reactant of Route 2
Isopropyl nicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.